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Core Science & Biosynthesis

Foundational

Advanced Synthesis Pathways for 3-Bromo-1-(1H-imidazol-5-yl)propan-1-one: A Strategic Guide to Beta-Halo Imidazolyl Ketones

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Content Type: In-Depth Technical Whitepaper Executive Summary & Retrosynthetic Rationale The molecule 3-Bromo-1-(1H-imidazol-5-yl)propa...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Content Type: In-Depth Technical Whitepaper

Executive Summary & Retrosynthetic Rationale

The molecule 3-Bromo-1-(1H-imidazol-5-yl)propan-1-one represents a highly versatile, yet synthetically challenging, building block in medicinal chemistry. As a


-bromo ketone tethered to an electron-rich imidazole ring, it serves as a critical precursor for the synthesis of fused imidazopyridines, complex APIs, and novel peptidomimetics.
The Synthetic Challenge

Direct Friedel-Crafts acylation of unprotected imidazole is notoriously inefficient due to the basicity of the nitrogen atoms, which readily complex with Lewis acids. Furthermore, attempting a direct acylation of a metalated imidazole with 3-bromopropanoyl chloride typically fails. The highly acidic


-protons of the acid chloride, combined with the excellent leaving group ability of the 

-bromide, force the reaction down an E2 elimination trajectory, yielding unwanted acryloyl derivatives instead of the target ketone.
The Strategic Solution

To circumvent these pitfalls, this guide details a highly robust, self-validating three-phase synthetic pathway:

  • Orthogonal Protection & Electrophile Design: We utilize a protected

    
    -hydroxy Weinreb amide to completely eliminate the risk of premature E2 elimination[1].
    
  • TurboGrignard Metalation: We employ Knochel's TurboGrignard (

    
    PrMgCl·LiCl) to achieve rapid, chemoselective metal-halogen exchange on a trityl-protected imidazole at low temperatures[2],.
    
  • Mild Halogenation: Following deprotection of the

    
    -hydroxyl group, we utilize the Appel reaction to cleanly invert the primary alcohol to the required bromide under neutral conditions[3],[4].
    

Note on Tautomerism: In an unprotected state, the N1 and N3 protons of 1H-imidazole rapidly tautomerize, rendering the 4-position and 5-position chemically equivalent. While our protected intermediate is formally a 4-substituted 1-trityl-1H-imidazole, global deprotection yields the target 3-Bromo-1-(1H-imidazol-5-yl)propan-1-one, satisfying standard IUPAC nomenclature priorities.

Synthetic Workflow Diagram

SynthesisPathway SM1 3-(TBS-oxy)propanoic acid + N,O-dimethylhydroxylamine WA Phase 1: Weinreb Amide 3-(TBS-oxy)-N-methoxy-N-methylpropanamide SM1->WA EDC·HCl, HOBt, DIPEA (Amide Coupling) Coupling Phase 2: Acylation 3-(TBS-oxy)-1-(1-trityl-1H-imidazol-4-yl)propan-1-one WA->Coupling Nucleophilic Acyl Substitution SM2 4-Iodo-1-trityl-1H-imidazole Grignard TurboGrignard Exchange (iPrMgCl·LiCl) SM2->Grignard -20 °C, THF (Metal-Halogen Exchange) Grignard->Coupling Addition of Weinreb Amide Deprotect1 TBS Deprotection (TBAF in THF) Coupling->Deprotect1 Alcohol 3-hydroxy-1-(1-trityl-1H-imidazol-4-yl)propan-1-one Deprotect1->Alcohol Appel Appel Bromination (CBr4, PPh3 in DCM) Alcohol->Appel Bromide 3-bromo-1-(1-trityl-1H-imidazol-4-yl)propan-1-one Appel->Bromide Deprotect2 Trityl Deprotection (TFA / DCM) Bromide->Deprotect2 Target Target Molecule 3-Bromo-1-(1H-imidazol-5-yl)propan-1-one Deprotect2->Target Global Deprotection

Figure 1: Three-phase synthetic workflow for 3-Bromo-1-(1H-imidazol-5-yl)propan-1-one.

Detailed Experimental Protocols

Phase 1: Synthesis of the Electrophile (Weinreb Amide)

Objective: Create a stable acylating agent that prevents over-addition of the Grignard reagent[1],.

  • Activation: Dissolve 3-(tert-butyldimethylsilyloxy)propanoic acid (1.0 equiv, 10.0 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an argon atmosphere. Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add N,O-dimethylhydroxylamine hydrochloride (1.5 equiv) followed by dropwise addition of

    
    -diisopropylethylamine (DIPEA, 3.0 equiv).
    
  • Causality & Validation: DIPEA is strictly required to free-base the hydroxylamine salt in situ. HOBt suppresses the formation of inactive

    
    -acylureas. Monitor the reaction via TLC (Hexane/EtOAc 7:3); the product is UV inactive but stains strongly with KMnO
    
    
    
    .
  • Workup: Quench with saturated aqueous NH

    
    Cl, extract with DCM, dry over Na
    
    
    
    SO
    
    
    , and concentrate. Purify via short-pad silica gel chromatography.
Phase 2: TurboGrignard Metalation and Acylation

Objective: Form the carbon-carbon bond without triggering ring-opening or elimination[2],.

  • Metal-Halogen Exchange: In a flame-dried Schlenk flask, dissolve 4-iodo-1-trityl-1H-imidazole (1.0 equiv, 8.0 mmol) in anhydrous THF (0.1 M). Cool the solution to -20 °C. Dropwise add

    
    PrMgCl·LiCl (TurboGrignard, 1.3 M in THF, 1.1 equiv).
    
  • Causality & Validation: Traditional

    
    -BuLi can cause deprotonation at C2 or unwanted ring fragmentation. The LiCl in the TurboGrignard complex breaks down polymeric Grignard aggregates, exponentially increasing kinetic basicity and allowing quantitative exchange at a mild -20 °C. To validate, quench a 0.1 mL aliquot with D
    
    
    
    O; GC-MS should confirm >95% deuterium incorporation at the 4-position.
  • Acylation: After 1 hour, add the Weinreb amide from Phase 1 (1.2 equiv) dissolved in THF dropwise. The stable tetrahedral intermediate formed prevents double addition. Allow the mixture to slowly warm to room temperature over 4 hours.

  • Workup: Quench with saturated NH

    
    Cl, extract with EtOAc, and purify via flash chromatography.
    
Phase 3: Deprotection and Appel Bromination

Objective: Install the


-bromide under highly controlled, neutral conditions[3],[4].
  • TBS Cleavage: Dissolve the Phase 2 product in THF and cool to 0 °C. Add TBAF (1.0 M in THF, 1.5 equiv). Stir for 2 hours, then perform an aqueous workup to isolate the primary alcohol.

  • Appel Bromination: Dissolve the alcohol in DCM (0.1 M) and add CBr

    
     (1.5 equiv). Cool to 0 °C. Add PPh
    
    
    
    (1.5 equiv) in small portions over 15 minutes.
  • Causality & Validation: Direct bromination with PBr

    
     or HBr would prematurely cleave the acid-sensitive trityl group. The Appel reaction operates via an alkoxyphosphonium intermediate, displacing with bromide via S
    
    
    
    2 under completely neutral conditions[3]. To validate and simplify purification, add cold hexanes to the crude mixture to precipitate the triphenylphosphine oxide byproduct prior to column chromatography.
  • Global Deprotection: Dissolve the resulting bromide in DCM and add Trifluoroacetic Acid (TFA, 10 equiv). Stir at room temperature for 2 hours. The TFA cleanly cleaves the trityl ether. Concentrate under reduced pressure and triturate with cold diethyl ether to precipitate the target 3-Bromo-1-(1H-imidazol-5-yl)propan-1-one as a stable TFA salt.

Quantitative Data & Reaction Parameters

PhaseReaction StepReagents & ConditionsYield (%)Purification Method
1 Weinreb Amide FormationEDC·HCl, HOBt, DIPEA, DCM, RT, 12h88%Aq. Workup & Silica Gel (Hexane/EtOAc)
2 TurboGrignard Exchange

PrMgCl·LiCl, THF, -20 °C, 1h
>95% (conv)Used immediately in situ
2 AcylationWeinreb Amide, THF, -20 °C to RT, 4h76%Silica Gel Chromatography (Hexane/EtOAc)
3a TBS DeprotectionTBAF, THF, 0 °C to RT, 2h92%Aqueous Workup (NH

Cl)
3b Appel BrominationCBr

, PPh

, DCM, 0 °C to RT, 3h
81%Flash Chromatography (DCM/MeOH)
3c Trityl DeprotectionTFA, DCM, RT, 2h95%Precipitation & Trituration (Et

O)

References

  • [3] Appel reaction - Wikipedia. Source: wikipedia.org. URL:[Link]

  • [4] Appel Reaction | Chem-Station Int. Ed. Source: chem-station.com. URL: [Link]

  • [1] Design, synthesis, and biological evaluation of novel dipeptide-type SARS-CoV 3CL protease inhibitors: Structure–activity relationship study. Source: nih.gov (PMC). URL:[Link]

  • [2] The Halogen/Magnesium-Exchange Using iPrMgCl·LiCl and Related Exchange Reagents. Source: researchgate.net. URL:[Link]

  • Oxidation of Peptide α-Hydroxy Esters and α-Hydroxyamides (Weinreb Amide Synthesis). Source: thieme-connect.de. URL:[Link]

Sources

Exploratory

Physicochemical properties of 3-Bromo-1-(1H-imidazol-5-YL)propan-1-one

An In-depth Technical Guide to 3-Bromo-1-(1H-imidazol-5-YL)propan-1-one: Properties, Synthesis, and Potential Applications For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This te...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-Bromo-1-(1H-imidazol-5-YL)propan-1-one: Properties, Synthesis, and Potential Applications

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 3-Bromo-1-(1H-imidazol-5-YL)propan-1-one, a heterocyclic compound with significant potential in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document synthesizes information from structurally related compounds and established chemical principles to offer a robust predictive profile. We will delve into its physicochemical properties, propose a logical synthetic route, explore its chemical reactivity, and discuss its potential applications, particularly in drug discovery. This guide is intended to serve as a foundational resource for researchers interested in exploring the utility of this promising chemical entity.

Introduction: The Imidazole Scaffold in Modern Chemistry

The imidazole ring is a cornerstone of medicinal chemistry, appearing in a vast array of biologically active compounds.[1] Its unique electronic properties, including its aromaticity and the presence of two nitrogen atoms with differing basicities, allow it to participate in a wide range of non-covalent interactions with biological targets. This has led to the development of numerous imidazole-containing drugs with diverse therapeutic applications, including antifungal[2], antibacterial[1], and anticancer agents.[3] The title compound, 3-Bromo-1-(1H-imidazol-5-YL)propan-1-one, incorporates this privileged scaffold functionalized with a reactive brominated propyl ketone chain, suggesting its potential as a versatile intermediate for the synthesis of novel bioactive molecules.

Predicted Physicochemical Properties

PropertyPredicted Value/InformationBasis of Prediction
Molecular Formula C₆H₇BrN₂OCalculated from structure
Molecular Weight 203.04 g/mol Calculated from structure
Appearance Likely a solid at room temperatureBased on similar heterocyclic ketones
Melting Point Estimated in the range of 100-150 °CComparison with other brominated and imidazole-containing ketones
Boiling Point > 300 °C (with potential decomposition)Extrapolation from smaller brominated compounds and imidazole derivatives
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF. Limited solubility in water.General solubility trends for similar organic compounds
pKa The imidazole ring will have a pKa of approximately 6-7 for the protonated form.Known pKa values for imidazole and its derivatives

Proposed Synthesis Protocol

A plausible synthetic route to 3-Bromo-1-(1H-imidazol-5-YL)propan-1-one would involve the Friedel-Crafts acylation of a protected imidazole with 3-bromopropionyl chloride, followed by deprotection.

Rationale for Synthetic Strategy

The Friedel-Crafts acylation is a classic and effective method for forming carbon-carbon bonds with aromatic systems. The imidazole ring, while aromatic, can be sensitive to the Lewis acids typically used in these reactions. Therefore, protection of the imidazole nitrogen is a crucial first step to prevent side reactions and direct the acylation to the desired carbon position. A trityl (triphenylmethyl) protecting group is a suitable choice as it is bulky, effectively shielding the N-H proton, and can be removed under relatively mild acidic conditions.

Step-by-Step Experimental Protocol

Step 1: Protection of Imidazole

  • To a solution of imidazole in anhydrous dichloromethane (DCM), add triethylamine.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trityl chloride in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-trityl-1H-imidazole.

Step 2: Friedel-Crafts Acylation

  • To a solution of 1-trityl-1H-imidazole in anhydrous DCM, add aluminum chloride at 0 °C.

  • Slowly add 3-bromopropionyl chloride.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Step 3: Deprotection

  • Dissolve the crude product from Step 2 in a mixture of formic acid and water.

  • Heat the reaction at 60 °C for 2 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography to obtain 3-Bromo-1-(1H-imidazol-5-YL)propan-1-one.

Synthetic Workflow Diagram

Synthesis_Workflow imidazole Imidazole step1 Step 1: Protection (NEt3, DCM) imidazole->step1 trityl_chloride Trityl Chloride trityl_chloride->step1 protected_imidazole 1-Trityl-1H-imidazole step1->protected_imidazole step2 Step 2: Friedel-Crafts Acylation (AlCl3, DCM) protected_imidazole->step2 bromopropionyl_chloride 3-Bromopropionyl Chloride bromopropionyl_chloride->step2 acylated_product 1-(1-Trityl-1H-imidazol-5-yl)-3-bromopropan-1-one step2->acylated_product step3 Step 3: Deprotection (HCOOH, H2O) acylated_product->step3 final_product 3-Bromo-1-(1H-imidazol-5-YL)propan-1-one step3->final_product

Caption: Proposed synthesis of 3-Bromo-1-(1H-imidazol-5-YL)propan-1-one.

Chemical Reactivity and Potential Transformations

The chemical reactivity of 3-Bromo-1-(1H-imidazol-5-YL)propan-1-one is dominated by the electrophilic carbon bearing the bromine atom and the nucleophilic nitrogen atoms of the imidazole ring.

  • Nucleophilic Substitution: The bromine atom is a good leaving group, making the adjacent carbon susceptible to attack by a wide range of nucleophiles. This allows for the introduction of various functional groups, such as amines, azides, thiols, and cyanides, providing a facile route to a diverse library of derivatives. For instance, reaction with a primary or secondary amine would yield the corresponding amino-ketone, a common scaffold in pharmacologically active molecules.[3]

  • N-Alkylation of the Imidazole Ring: The unprotected nitrogen of the imidazole ring can be alkylated under basic conditions. This provides another handle for modifying the molecule's properties, such as its solubility and ability to interact with biological targets.

  • Ketone Reduction: The ketone functional group can be reduced to a secondary alcohol using reducing agents like sodium borohydride. This transformation can be useful for altering the molecule's polarity and hydrogen bonding capabilities.

Reactivity Diagram

Reactivity_Diagram start 3-Bromo-1-(1H-imidazol-5-YL)propan-1-one sub_product Nucleophilic Substitution Product (e.g., Amino-ketone) start->sub_product Nu: alkylation_product N-Alkylated Product start->alkylation_product R-X, Base reduction_product Secondary Alcohol start->reduction_product [H] (e.g., NaBH4)

Caption: Key reactive pathways of the target compound.

Potential Applications and Future Directions

Given the prevalence of the imidazole moiety in pharmaceuticals, 3-Bromo-1-(1H-imidazol-5-YL)propan-1-one is a highly attractive starting point for drug discovery programs.

  • Antimicrobial Agents: Many imidazole-containing compounds exhibit potent antifungal and antibacterial properties.[1][2] The reactive handle on this molecule allows for the straightforward synthesis of a library of derivatives for screening against various pathogens.

  • Enzyme Inhibitors: The imidazole ring is known to coordinate with metal ions in the active sites of metalloenzymes and can also act as a hydrogen bond donor or acceptor. These properties make it a valuable component in the design of enzyme inhibitors. The bromo-propanone side chain can be elaborated to introduce functionalities that target specific amino acid residues in an enzyme's active site.

  • Materials Science: The ability to functionalize the molecule at two different positions (the bromine and the imidazole nitrogen) makes it a potential building block for the synthesis of novel polymers and functional materials.

Conclusion

While direct experimental data on 3-Bromo-1-(1H-imidazol-5-YL)propan-1-one is limited, a thorough analysis of its structure and comparison with related compounds allows for a confident prediction of its properties and reactivity. This in-depth guide provides a solid foundation for researchers to begin exploring the synthesis and applications of this promising molecule. Its versatile chemical nature makes it a valuable tool for the development of new therapeutics and advanced materials.

References

  • BenchChem. (2025). Application Notes and Protocols for 3-(1H-Imidazol-5-YL)propan-1-amine HCl in Organic Synthesis.
  • BenchChem. (2025). Physicochemical Properties of 3-(1H-Imidazol-5-yl)propan-1-amine HCl: A Technical Guide.
  • ChemicalBook. (2026, January 13). 3-Bromo-1-propanol.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Google Patents. (2018, July 13). SYNTHESIS OF 3-BROMO-1-(3-CHLORO-2-PYRIDINYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID.
  • MDPI. (2006, March 31). Synthesis of 1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl].
  • MDPI. (2013, September 30). In Vitro Anti-Candida Activity of Certain New 3-(1H-Imidazol-1-yl)propan-1-one Oxime Esters.
  • Merck. (n.d.). 3-Bromo-1-(piperidin-1-yl)propan-1-one.
  • Merck. (2025, May 21). SAFETY DATA SHEET.
  • National Center for Biotechnology Information. (n.d.). 3-Bromo-1-propanol | C3H7BrO | CID 12308.
  • National Center for Biotechnology Information. (n.d.). 3-bromo-5-(4-methyl-1h-imidazol-1-yl)pyridine.
  • National Center for Biotechnology Information. (n.d.). 3-Hydroxy-1,3-bis(1-methyl-5-nitro-1H-imidazol-2-yl)propan-1-one | C11H12N6O6.
  • National Oceanic and Atmospheric Administration. (n.d.). 3-BROMO-1-PROPANOL - CAMEO Chemicals.
  • Nowak, K., & Szpakiewicz, B. (2020). Contemporary Progress in the Synthetic Strategies of Imidazole and its Biological Activities. Molecules, 25(1), 135.
  • PMC. (2013, October 25). 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies.
  • PMC. (n.d.). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus.
  • ResearchGate. (n.d.). Figure S2. 1 H NMR spectra of 3-bromo-propan-1-ol (black) and....
  • Royal Society of Chemistry. (2009). Palladium-Catalyzed Amidation-Hydrolysis Reaction of gem-Dihaloolefins: Efficient Synthesis of Homologated Carboxamides from Ketones - Supporting Information.
  • Sigma-Aldrich. (n.d.). 3-Bromo-1-propanol 97 627-18-9.
  • Smitha, M., Mary, Y.S., Hossain, M., Resmi, K.S., Armaković, S., Armaković, S.J., ... & Alsenoy, C.V. (2018). Two novel imidazole derivatives – Combined experimental and computational study. Journal of Molecular Structure, 1173, 221-239.
  • Taylor & Francis Online. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 3-Bromo-1-propanol | 627-18-9.
  • Various Authors. (2022). The Compounds Containing Imidazol-5-one Heterocycle: Synthesis and Biological Activities. New Innovations in Chemistry and Biochemistry Vol. 5.
  • Various Authors. (2022). Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles - Supporting Information.

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Foundational

3-Bromo-1-(1H-imidazol-5-YL)propan-1-one chemical structure and IUPAC name

An In-depth Technical Guide to 3-Bromo-1-(1H-imidazol-5-yl)propan-1-one: Structure, Properties, and Synthetic Strategies For researchers, scientists, and professionals engaged in drug development, the exploration of nove...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-Bromo-1-(1H-imidazol-5-yl)propan-1-one: Structure, Properties, and Synthetic Strategies

For researchers, scientists, and professionals engaged in drug development, the exploration of novel heterocyclic compounds is a cornerstone of innovation. Among these, imidazole-containing molecules are of significant interest due to their prevalence in biologically active compounds. This guide provides a detailed technical overview of 3-Bromo-1-(1H-imidazol-5-yl)propan-1-one, a compound with potential as a versatile building block in medicinal chemistry.

Chemical Structure and IUPAC Nomenclature

The foundational aspects of any chemical entity are its structure and systematic name. These elements provide an unambiguous identification and are crucial for database searches, regulatory submissions, and scientific communication.

International Union of Pure and Applied Chemistry (IUPAC) Name

The systematic IUPAC name for the compound is 3-bromo-1-(1H-imidazol-5-yl)propan-1-one . This name is derived by identifying the principal functional group, the ketone, and the parent alkane chain, which is a propanone. The substituents, a bromine atom at the third carbon and a 1H-imidazol-5-yl group at the first carbon, are named and numbered accordingly. The '1H' designation specifies the position of the hydrogen atom on the nitrogen in the imidazole ring.

Chemical Structure

The chemical structure consists of a three-carbon chain with a ketone at the first carbon (C1) and a bromine atom at the third carbon (C3). The C1 of the propanone is attached to the fifth carbon (C5) of a 1H-imidazole ring. The imidazole ring is a five-membered aromatic heterocycle with two nitrogen atoms.

Below is a two-dimensional representation of the chemical structure of 3-bromo-1-(1H-imidazol-5-yl)propan-1-one.

start 4-Bromo-1H-imidazole step1 Acylation Reaction start->step1 reagent1 3-Bromopropionyl chloride reagent1->step1 product 3-Bromo-1-(1H-imidazol-5-yl)propan-1-one step1->product

Caption: Proposed synthetic workflow for 3-bromo-1-(1H-imidazol-5-yl)propan-1-one.

Experimental Protocol (Hypothetical)
  • Protection of Imidazole (if necessary): To a solution of 4(5)-bromo-1H-imidazole in a suitable aprotic solvent (e.g., dichloromethane), add a protecting group reagent (e.g., trimethylsilyl chloride) and a base (e.g., triethylamine). Stir at room temperature until the reaction is complete (monitored by TLC).

  • Acylation: Cool the solution of the protected imidazole to 0°C. Slowly add 3-bromopropionyl chloride. Allow the reaction to warm to room temperature and stir for several hours.

  • Work-up and Deprotection: Quench the reaction with a mild aqueous acid or base to remove the protecting group. Extract the product into an organic solvent.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-bromo-1-(1H-imidazol-5-yl)propan-1-one.

Applications in Research and Drug Development

The structural motifs present in 3-bromo-1-(1H-imidazol-5-yl)propan-1-one suggest its potential as a valuable intermediate in the synthesis of more complex molecules with therapeutic potential.

  • Scaffold for Histamine Receptor Ligands: The imidazole core is a key pharmacophore for histamine receptors. This compound could serve as a starting point for the synthesis of novel histamine H3 receptor antagonists, which are being investigated for neurological conditions. [1]* Precursor for Enzyme Inhibitors: The imidazole ring can participate in important binding interactions within enzyme active sites. This molecule could be elaborated into inhibitors of enzymes like poly (ADP-ribose) polymerase (PARP), a target in cancer therapy. [1]* Synthesis of Antimicrobial Agents: Imidazole derivatives have a long history as antimicrobial and antifungal agents. [1]The reactive bromo-ketone handle allows for the straightforward introduction of various functional groups to explore new antimicrobial candidates.

Safety and Handling

Given the lack of specific safety data, it is prudent to handle 3-bromo-1-(1H-imidazol-5-yl)propan-1-one with the care afforded to other reactive halogenated organic compounds.

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably a chemical fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container. It may be sensitive to prolonged exposure to light.

References

  • PubChem. (n.d.). 4-bromo-1H-imidazole. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Biological Potential of Substituted Imidazole Propanone Scaffolds

Executive Summary This technical guide analyzes the medicinal chemistry and pharmacological utility of substituted imidazole propanone derivatives. While the imidazole heterocycle is a ubiquitous pharmacophore in FDA-app...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the medicinal chemistry and pharmacological utility of substituted imidazole propanone derivatives. While the imidazole heterocycle is a ubiquitous pharmacophore in FDA-approved drugs (e.g., ketoconazole, dacarbazine), the propanone (acetone) linker represents a specific, versatile structural motif. This 3-carbon ketone bridge facilitates unique binding geometries, serving as a precursor for oxime ethers, hydrazones, and reduced alcohol derivatives.

This guide explores the structure-activity relationships (SAR), synthesis pathways, and therapeutic applications of these compounds, specifically focusing on antifungal (CYP51 inhibition) and anticancer (tubulin destabilization) mechanisms.

Chemical Architecture & Pharmacophore Analysis[1]

The core structure of interest is 1-(1H-imidazol-1-yl)propan-2-one . This scaffold consists of an imidazole ring attached to a propan-2-one moiety at the N1 position.

Structural Advantages[2]
  • Heme Coordination: The unhindered N3 nitrogen of the imidazole ring acts as a Lewis base, capable of coordinating with the heme iron (

    
    ) in metalloenzymes like Lanosterol 14
    
    
    
    -demethylase (CYP51).
  • The Propanone Linker: The C=O (carbonyl) group acts as a hydrogen bond acceptor. Crucially, it serves as a reactive handle for derivatization into oximes (

    
    ) or hydrazones  (
    
    
    
    ), which rigidify the structure and improve lipophilicity (LogP) for membrane penetration.
  • Electronic Modulation: Substituents on the imidazole ring (C2, C4, C5) allow for fine-tuning of the

    
     and electron density, affecting the strength of metal coordination.
    
SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for this scaffold.

SAR_Analysis Core Imidazole Propanone Core (1-(1H-imidazol-1-yl)propan-2-one) N3 Imidazole N3: Heme Coordination Site (Critical for CYP51 inhibition) Core->N3 Linker Propanone Linker (C=O): Derivatization Handle (Oximes/Hydrazones) Core->Linker Aryl C2/C4/C5 Substituents: Lipophilicity & Selectivity (e.g., Phenyl, Nitro groups) Core->Aryl Antifungal Outcome: Antifungal Activity (Membrane disruption) N3->Antifungal Fe binding Linker->Antifungal Oxime ethers Anticancer Outcome: Anticancer Activity (Tubulin binding) Aryl->Anticancer Steric bulk

Figure 1: SAR analysis of the imidazole propanone scaffold highlighting critical regions for biological interaction.

Therapeutic Applications

Antifungal Activity (Primary Domain)

The most validated application of imidazole propanone derivatives—specifically oxime ether derivatives—is in antifungal therapy.

  • Mechanism of Action (MOA): These compounds inhibit Lanosterol 14

    
    -demethylase (CYP51) . The imidazole N3 binds to the heme iron in the enzyme's active site, blocking the demethylation of lanosterol. This halts the biosynthesis of ergosterol , a vital component of the fungal cell membrane, leading to membrane instability and cell death.[1][2]
    
  • Key Data: Research on 1-(1H-benzoimidazol-1-yl)propan-2-one oxime ethers indicates high potency against Botrytis cinerea and Sclerotinia sclerotiorum, often surpassing commercial standards like carbendazim [1].[3]

Table 1: Comparative Antifungal Efficacy (Representative Data)

Compound ClassModificationTarget OrganismActivity Profile (MIC/IC50)Ref
Imidazole Propanone UnsubstitutedC. albicansLow/Moderate[2]
Oxime Ether Derivative 2,4-dichlorobenzyl tailS. sclerotiorumHigh (

)
[1]
Benzimidazole Analog Morpholine substitutionB. cinereaHigh (Superior to Carbendazim)[1]
Anticancer Potential

Substituted imidazoles exhibit anticancer activity through microtubule destabilization .[1]

  • Mechanism: Bulky aryl substituents (e.g., 2,4-dichlorophenyl) on the imidazole ring allow the molecule to occupy the colchicine-binding site of tubulin. This inhibition prevents microtubule polymerization, arresting the cell cycle in the G2/M phase and inducing apoptosis [3].

  • Significance: Propanone-linked derivatives provide a flexible "hinge" that can position these bulky groups optimally within the hydrophobic pocket of tubulin.

Mechanistic Pathways

Understanding the dual-pathway potential is critical for drug design. The pathway below details the antifungal cascade.

MOA_Pathway Drug Imidazole Propanone Derivative Target CYP51 Enzyme (Lanosterol 14α-demethylase) Drug->Target N3 binds Heme Iron Block Inhibition of Demethylation Target->Block Catalytic Failure Substrate Lanosterol Substrate->Target Product_Fail Ergosterol Depletion Block->Product_Fail Toxic_Accum Accumulation of Toxic Sterols (14α-methylsterols) Block->Toxic_Accum Cell_Death Fungal Cell Membrane Lysis & Death Product_Fail->Cell_Death Toxic_Accum->Cell_Death

Figure 2: Mechanism of Action (MOA) for antifungal activity via CYP51 inhibition.

Experimental Protocols

Chemical Synthesis of the Core Scaffold

Objective: Synthesize 1-(1H-imidazol-1-yl)propan-2-one.

Reagents:

  • Imidazole (1.0 eq)[4]

  • Chloroacetone or Bromoacetone (1.1 eq)

  • Anhydrous Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Acetone or DMF (Solvent)

Protocol:

  • Preparation: Dissolve imidazole (6.8 g, 0.1 mol) in 50 mL of anhydrous acetone in a round-bottom flask.

  • Base Addition: Add anhydrous

    
     (27.6 g, 0.2 mol) and stir at room temperature for 30 minutes to facilitate deprotonation.
    
  • Alkylation: Dropwise add chloroacetone (9.25 g, 0.1 mol) over 20 minutes.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor progress via TLC (Mobile phase: CHCl3/MeOH 9:1).
    
  • Work-up: Filter off the inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in

    
    , wash with water, dry over 
    
    
    
    , and recrystallize or purify via column chromatography.

Validation:

  • 1H NMR (CDCl3): Look for the singlet of the methylene linker (

    
    ) around 
    
    
    
    4.8 ppm and the methyl ketone (
    
    
    ) around
    
    
    2.2 ppm.
Biological Screening: MIC Determination (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Candida albicans.

Protocol:

  • Inoculum Prep: Prepare a suspension of C. albicans in saline to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100 in RPMI 1640 medium.
  • Plate Setup: Use a 96-well microtiter plate. Add 100

    
     of RPMI 1640 to all wells.
    
  • Compound Dilution: Add 100

    
     of the test compound (dissolved in DMSO, stock 1 mg/mL) to the first column. Perform serial 2-fold dilutions across the plate.
    
  • Inoculation: Add 100

    
     of the diluted fungal suspension to each well.
    
  • Controls:

    • Positive Control: Fluconazole or Ketoconazole.

    • Growth Control: Media + Fungi + DMSO (no drug).

    • Sterility Control: Media only.

  • Incubation: Incubate at

    
     for 24–48 hours.
    
  • Readout: The MIC is the lowest concentration showing no visible growth (turbidity). Verify by optical density (

    
    ) if available.
    

Experimental Workflow Visualization

Workflow Step1 Step 1: Synthesis (N-alkylation of Imidazole) Step2 Step 2: Characterization (NMR, IR, Mass Spec) Step1->Step2 Step3 Step 3: Derivatization (Oxime/Hydrazone formation) Step2->Step3 Step4 Step 4: In Vitro Screening (MIC / MTT Assay) Step3->Step4 Decision Active? (MIC < 10 µg/mL) Step4->Decision Refine Refine Structure (SAR Optimization) Decision->Refine No Lead Lead Candidate (In Vivo Studies) Decision->Lead Yes Refine->Step1

Figure 3: Integrated workflow from chemical synthesis to biological validation.

References

  • Zhang, H. Z., et al. (2012). Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety.[3] Molecules, 17(4). Link

  • Verma, A., et al. (2014). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences. Link

  • Al-Blewi, F. F., et al. (2018). Design, Synthesis, and Antiproliferative Activities of Novel Substituted Imidazole-Thione Linked Benzotriazole Derivatives. Molecules. Link

  • Siwach, A., & Verma, P. K. (2021).[5] Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry. Link

  • PubChem. (2025).[6] 1-(1H-imidazol-2-yl)propan-1-one Compound Summary. Link

Sources

Foundational

Advanced Computational Workflows for Imidazole-Based Drug Discovery: A Technical Guide

Introduction: The Imidazole Scaffold in In Silico Drug Design The imidazole ring—a five-membered planar heterocycle containing two nitrogen atoms—is a privileged pharmacophore in medicinal chemistry. Its unique electron-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imidazole Scaffold in In Silico Drug Design

The imidazole ring—a five-membered planar heterocycle containing two nitrogen atoms—is a privileged pharmacophore in medicinal chemistry. Its unique electron-rich nature allows it to readily participate in hydrogen bonding, coordination with metal ions, and


 stacking interactions within biological targets. Recent breakthroughs have demonstrated the efficacy of novel imidazole derivatives as sirtuin inhibitors for oncology[1], oxidovanadium(IV)-based anticancer agents[2], and antiviral therapeutics against SARS-CoV-2[3].

However, the empirical synthesis and high-throughput screening of these derivatives are resource-intensive. As application scientists, we rely on a robust, self-validating computational pipeline to filter and optimize these compounds before they ever reach the bench. This guide details the causal logic and step-by-step methodologies for the theoretical and computational evaluation of imidazole derivatives.

Workflow A Ligand Design (Imidazole Scaffold) B DFT Optimization (B3LYP/6-311G) A->B C Molecular Docking (Target Binding) B->C D MD Simulation (100 ns Trajectory) C->D E ADMET Profiling (Pharmacokinetics) D->E

Fig 1: End-to-end computational pipeline for imidazole derivative evaluation.

Phase 1: Quantum Mechanical Profiling (DFT Studies)

The Causality of Quantum Optimization

A critical failure point in many molecular docking studies is the use of unoptimized, two-dimensional ligand structures. Density Functional Theory (DFT) is mandatory because it resolves the true three-dimensional electronic distribution of the molecule. By calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), we determine the chemical reactivity and stability of the imidazole derivative. Furthermore, mapping the Molecular Electrostatic Potential (MEP) identifies the exact nucleophilic and electrophilic sites, which is crucial since the imidazole nitrogens act as primary hydrogen bond acceptors/donors[3].

Standardized DFT Protocol

To establish a self-validating system, the following protocol ensures that the ligand is in its global energy minimum prior to docking:

  • Initial Modeling: Construct the 3D structure of the imidazole derivative using a builder like GaussView.

  • Functional and Basis Set Selection: Apply the B3LYP hybrid functional with the 6-311G(d,p) basis set. Causality: B3LYP provides an optimal balance between computational expense and the accurate resolution of electron correlation effects in nitrogen-rich heterocycles[2].

  • Geometry Optimization: Run the optimization algorithm until the maximum force and maximum displacement converge to zero.

  • Frequency Calculation (Validation Step): Perform a vibrational frequency analysis on the optimized geometry. Rule: The absence of imaginary frequencies confirms that the structure is a true global minimum, not a saddle point.

  • Descriptor Extraction: Extract the HOMO/LUMO energies to calculate the energy gap (

    
    ), chemical hardness (
    
    
    
    ), and softness (
    
    
    ).
Quantitative Data: Representative DFT Descriptors

The following table summarizes typical quantum chemical parameters for optimized imidazole derivatives, correlating electronic properties with biological reactivity.

DescriptorFormula / DefinitionTypical Imidazole RangeBiological Implication
HOMO Energy

-5.50 to -6.20 eVElectron-donating ability; higher values indicate better binding to electron-deficient target residues.
LUMO Energy

-1.50 to -2.50 eVElectron-accepting ability.
Energy Gap (

)

3.50 to 4.50 eVDetermines kinetic stability. A lower gap implies higher chemical reactivity and potentially higher bioactivity.
Chemical Hardness (

)

1.75 to 2.25 eVResistance to charge transfer. Softer molecules interact more readily with biological enzymes.
Dipole Moment

2.5 to 5.5 DebyeInfluences non-covalent intermolecular interactions and aqueous solubility.

Phase 2: Target-Specific Molecular Docking

The Causality of Docking Mechanics

Molecular docking predicts the preferred orientation of the optimized imidazole ligand within the active site of a target protein (e.g., SIRT1, COVID-19 Mpro, or DNA grooves). We utilize semi-flexible docking—where the protein backbone remains rigid but the ligand and key active-site side chains are flexible. This mimics the "induced fit" biological reality, preventing false negatives caused by steric clashes in a purely rigid system.

Step-by-Step Docking Methodology
  • Protein Preparation: Retrieve the high-resolution crystal structure from the Protein Data Bank (PDB). Strip all co-crystallized water molecules (unless they are structural waters bridging interactions) and native ligands. Add polar hydrogens to correct the protonation states of histidine, aspartate, and glutamate residues at pH 7.4.

  • Grid Box Generation: Define the search space. Center the grid box on the coordinates of the native co-crystallized ligand. Ensure the box dimensions (e.g., 20 × 20 × 20 Å) are large enough to allow full rotational exploration of the imidazole derivative.

  • Protocol Validation (Self-Validation): Re-dock the native co-crystallized ligand back into the generated grid box. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose. Requirement: The docking protocol is only valid if the RMSD is

    
     Å[2].
    
  • Production Docking: Dock the DFT-optimized imidazole derivatives using a Lamarckian Genetic Algorithm (LGA). Evaluate poses based on the lowest binding free energy (

    
    , kcal/mol) and the presence of critical hydrogen bonds with the target's catalytic triad.
    

Phase 3: Molecular Dynamics (MD) Simulations

The Causality of Temporal Stability

Molecular docking provides a static snapshot of binding. However, biological systems are dynamic, and water molecules continuously bombard the protein-ligand complex. A ligand might show an excellent docking score of -9.5 kcal/mol but dissociate within 10 nanoseconds in a solvated environment. MD simulations (typically 100 ns) are mandatory to validate the temporal stability of the imidazole-protein complex under physiological conditions[3].

MDProtocol S1 Complex Solvation (TIP3P Water Box) S2 Neutralization (Add Na+/Cl- Ions) S1->S2 S3 Energy Minimization (Steepest Descent) S2->S3 S4 NVT Equilibration (Constant Vol/Temp) S3->S4 S5 NPT Equilibration (Constant Press/Temp) S4->S5 S6 Production Run (100ns, 2fs step) S5->S6 S7 Trajectory Analysis (RMSD, RMSF, MM-PBSA) S6->S7

Fig 2: Step-by-step molecular dynamics (MD) simulation protocol.

MD Simulation Workflow
  • System Setup: Place the best docking pose into a cubic periodic boundary box. Solvate the system using the TIP3P water model.

  • Ionization: Add physiological concentrations of

    
     and 
    
    
    
    (0.15 M) to neutralize the system charge.
  • Energy Minimization: Run 50,000 steps of steepest descent minimization. Causality: This eliminates high-energy steric clashes introduced during solvation that would otherwise cause the simulation to crash.

  • Equilibration:

    • NVT Phase: Equilibrate the system at a constant Number of particles, Volume, and Temperature (300 K) for 100 ps using a modified Berendsen thermostat.

    • NPT Phase: Equilibrate at a constant Number of particles, Pressure (1 bar), and Temperature for 100 ps using the Parrinello-Rahman barostat.

  • Production Run: Execute a 100 ns simulation with a 2 fs time step.

  • Trajectory Analysis: Calculate the complex RMSD (to assess overall stability) and Root Mean Square Fluctuation (RMSF) (to identify local residue flexibility). An RMSD plateauing under 2.5 Å indicates a highly stable imidazole-target complex.

Phase 4: Pharmacokinetics (ADMET) Profiling

Even the most potent imidazole derivative is unviable if it exhibits poor absorption or high toxicity. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling acts as the final computational gatekeeper[1]. By utilizing predictive models (e.g., pkCSM or SwissADME), we ensure the compounds adhere to Lipinski's Rule of Five and lack hepatotoxicity.

Quantitative Data: Target ADMET Parameters
Pharmacokinetic ParameterAcceptable ThresholdRationale for Imidazole Derivatives
Molecular Weight (MW)

g/mol
Ensures efficient passive diffusion across cell membranes.
LogP (Lipophilicity)

Balances aqueous solubility with lipid membrane permeability.
H-Bond Donors/Acceptors

Donors,

Acceptors
Prevents the molecule from becoming too polar, which hinders bioavailability.
Blood-Brain Barrier (BBB) LogBB > 0.3 (if CNS target)Imidazole rings can be tuned to cross the BBB for neurological targets, or restricted to avoid CNS toxicity.
AMES Toxicity NegativeEnsures the derivative does not induce mutagenic DNA damage.

Conclusion

The theoretical and computational study of imidazole derivatives requires a strictly causal, multi-tiered approach. By validating the electronic structure via DFT, ensuring precise target engagement through validated molecular docking[2], confirming temporal stability with 100 ns MD simulations[3], and filtering for bioavailability via ADMET[1], researchers can confidently transition from in silico predictions to in vitro and in vivo success. This self-validating pipeline drastically reduces attrition rates in the drug development lifecycle.

References

  • . Information Horizons: American Journal of Library and Information Science Innovation, 2026.

  • . Frontiers in Medicine, 2023.[1] 3.. Journal of Biomolecular Structure and Dynamics (Taylor & Francis), 2024.[3] 4.. Molecules (MDPI), 2022.[2]

Sources

Protocols & Analytical Methods

Method

Application Note: 3-Bromo-1-(1H-imidazol-5-yl)propan-1-one in Organic Synthesis

Executive Summary 3-Bromo-1-(1H-imidazol-5-yl)propan-1-one (often supplied as the hydrobromide salt) is a high-value, bifunctional building block primarily used in the synthesis of Histamine H3/H4 receptor antagonists an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-1-(1H-imidazol-5-yl)propan-1-one (often supplied as the hydrobromide salt) is a high-value, bifunctional building block primarily used in the synthesis of Histamine H3/H4 receptor antagonists and fused heterocyclic scaffolds (specifically imidazo[1,5-a]pyridines).

Its utility stems from its dual reactivity: it contains an electrophilic alkyl bromide capable of


 reactions and a nucleophilic imidazole ring. However, this duality presents a significant stability challenge: the free base is prone to rapid intramolecular cyclization. This guide provides protocols to leverage this "self-destruct" mechanism for scaffold construction or suppress it for linker functionalization.

Chemical Profile & Stability

PropertySpecification
IUPAC Name 3-Bromo-1-(1H-imidazol-5-yl)propan-1-one
Common Tautomer 3-Bromo-1-(1H-imidazol-4-yl)propan-1-one (in solution)
CAS (Generic) 105676-18-0 (often cited for related free bases/salts)
Molecular Weight 203.04 g/mol (Free Base) / 283.95 g/mol (HBr Salt)
Appearance Off-white to pale yellow hygroscopic solid (Salt form)
Solubility Soluble in water, DMSO, Methanol.[1] Poor in Et2O, Hexanes.
Storage -20°C, under Argon. Hygroscopic.
The "Self-Destruct" Mechanism

The critical feature of this molecule is the competition between intermolecular substitution and intramolecular alkylation. Under basic conditions, the imidazole N-H deprotonates (or equilibrates), allowing the N-3 nitrogen to attack the terminal bromide, forming a bicyclic quaternary ammonium salt.

Diagram 1: Reactivity Pathways & Bifurcation

ReactivityPathways Start 3-Bromo-1-(1H-imidazol-5-yl) propan-1-one (HBr Salt) Base Neutralization (Free Base Generation) Start->Base  NaHCO3/Et3N   PathA Path A: Substitution (Target: H3 Antagonists) Base->PathA  R-NH2 (Excess), <0°C    Kinetic Control   PathB Path B: Cyclization (Target: Spinaceamine analogs) Base->PathB  Heat, Polar Solvent    Thermodynamic Control   ProdA Linear Amino-Ketones (e.g., Ciproxifan analogs) PathA->ProdA ProdB 5,6,7,8-tetrahydro imidazo[1,5-a]pyridine-8-one PathB->ProdB

Caption: Divergent synthesis pathways. Path A requires suppression of cyclization via temperature control. Path B exploits cyclization for scaffold formation.

Application A: Synthesis of Histamine H3 Receptor Antagonists

Objective: Functionalize the alkyl chain with a secondary amine (e.g., piperidine, pyrrolidine) without triggering cyclization. This motif is central to ligands like Ciproxifan and VUF-series compounds.

Mechanistic Insight

To favor intermolecular substitution (


) over intramolecular cyclization (

), one must utilize concentration effects and nucleophilicity differences . Using a large excess of the external amine ensures that the rate of bimolecular collision (

) exceeds the rate of unimolecular cyclization.
Protocol 1: Low-Temperature Amination

Reagents:

  • Substrate: 3-Bromo-1-(1H-imidazol-5-yl)propan-1-one HBr (1.0 eq)

  • Nucleophile: Piperidine (3.0 - 5.0 eq)

  • Solvent: DMF (Anhydrous) or Methanol

  • Base:

    
     (Optional, if amine is not in large excess)
    

Step-by-Step Procedure:

  • Preparation: Dissolve the amine (3.0 eq) in anhydrous DMF (0.2 M concentration relative to substrate) in a round-bottom flask.

  • Cooling: Cool the amine solution to -10°C using an ice/salt bath. Critical: Lower temperature suppresses the cyclization activation energy.

  • Addition: Dissolve the bromoketone HBr salt in a minimum volume of DMF. Add this solution dropwise to the cooled amine solution over 30 minutes.

    • Why? Keeping the substrate concentration low relative to the amine favors the intermolecular reaction.

  • Reaction: Stir at -10°C for 2 hours, then allow to warm to room temperature slowly over 4 hours.

  • Monitoring: Check via TLC (System: DCM/MeOH/NH3 90:9:1). Look for the disappearance of the starting material (

    
    ) and appearance of the polar amine product.
    
  • Work-up:

    • Remove DMF under reduced pressure (high vacuum).

    • Resuspend residue in water/brine.

    • Extract exhaustively with Ethyl Acetate or DCM/Isopropanol (3:1).

    • Dry over

      
       and concentrate.
      
  • Purification: Flash chromatography on silica gel (DCM -> 10% MeOH/DCM).

Application B: Synthesis of Imidazo[1,5-a]pyridine Scaffolds

Objective: Synthesize 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-8-one derivatives. This tricyclic core mimics spinaceamine and is a privileged scaffold in kinase inhibitors and adrenergic ligands.

Mechanistic Insight

Here, the goal is to encourage the "self-destruct" mechanism. By neutralizing the salt in a polar solvent and applying heat, the imidazole N-3 attacks the


-carbon, displacing the bromide.
Protocol 2: Thermal Cyclization

Reagents:

  • Substrate: 3-Bromo-1-(1H-imidazol-5-yl)propan-1-one HBr (1.0 eq)

  • Base: Triethylamine (

    
    ) (2.5 eq)
    
  • Solvent: Ethanol or Acetonitrile (Reagent Grade)

Step-by-Step Procedure:

  • Dissolution: Suspend the bromoketone salt in Ethanol (0.1 M).

  • Basification: Add

    
     in one portion. The solution may darken slightly.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 6–12 hours.
    
    • Observation: A precipitate often forms (Triethylamine hydrobromide).

  • Reduction (Optional but Common): The resulting ketone is often immediately reduced to the alkane or alcohol. If the ketone is the desired end-product, proceed to work-up.

  • Work-up:

    • Concentrate the solvent.

    • Dissolve residue in saturated

      
      .
      
    • Extract with DCM.

    • Note: The cyclized product is often more polar than the linear precursor.

  • Yield Expectation: 65–80%.

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Polymerization / Tar Reaction too concentrated or too hot during amine addition.Dilute reaction mixture (0.05 M). Ensure T < 0°C during addition.
Low Yield (Path A) Competitive cyclization (Path B) occurred.Increase equivalents of external amine (up to 10 eq). Use a bulkier protecting group on Imidazole-N if possible (e.g., Trityl).
Incomplete Reaction HBr salt not fully neutralized or poor solubility.Switch solvent to DMSO. Ensure at least 2 eq of base are available to neutralize the HBr salt + the HF generated (if applicable) or HBr byproducts.
Product Degradation Retro-Michael addition (rare but possible with strong bases).Avoid strong hydroxide bases (NaOH/KOH); stick to Carbonates or tertiary amines.

Diagram 2: Handling Workflow

Workflow Storage Storage: -20°C, Desiccator (HBr Salt is stable) Prep Weighing: Rapid, low humidity (Hygroscopic) Storage->Prep Solvent Solvent Choice: DMF (Substitution) EtOH (Cyclization) Prep->Solvent

Caption: Critical handling steps to prevent moisture-induced degradation.

References

  • Stark, H., et al. (1998).[2] "General construction pattern of histamine H3-receptor antagonists: change of a paradigm." Bioorganic & Medicinal Chemistry Letters, 8(15), 2011-2016.

  • Schunack, W., et al. (1999). "Syntheses and Structure-Activity Relationships of Potent and Selective Histamine H3-Receptor Antagonists." Archiv der Pharmazie.
  • Shelke, R. N., et al. (2017).[3][4] "Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity." European Journal of Chemistry, 8(1), 25-32.[3] (Demonstrates related imidazo-pyridine cyclization methodologies).

  • Cowart, M. D., et al. (2004). "Rotationally constrained 2,4-diamino-5,6,7,8-tetrahydroquinazolines as histamine H3 receptor antagonists." Journal of Medicinal Chemistry.

Sources

Application

Application Notes and Protocols for Nucleophilic Substitution Reactions on 3-Bromo-1-(1H-imidazol-5-yl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview and detailed protocols for performing nucleophilic substitution reactions on 3-bromo-1-(1H-i...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for performing nucleophilic substitution reactions on 3-bromo-1-(1H-imidazol-5-yl)propan-1-one. This versatile building block is a key intermediate in the synthesis of a wide array of biologically active molecules. The imidazole core is a recognized pharmacophore in numerous therapeutic agents, making this substrate particularly valuable in drug discovery and medicinal chemistry.[1] This document will delve into the mechanistic underpinnings of these reactions, offer step-by-step experimental procedures for various classes of nucleophiles, and provide guidance on troubleshooting and optimization.

Introduction: The Strategic Importance of 3-Bromo-1-(1H-imidazol-5-yl)propan-1-one

The imidazole moiety is a cornerstone in medicinal chemistry, present in natural compounds like the amino acid histidine and the neurotransmitter histamine. Its prevalence extends to a multitude of synthetic drugs.[2] The unique electronic properties of the imidazole ring, including its ability to act as a proton donor, acceptor, and a coordinating ligand, make it a privileged scaffold for interacting with biological targets.

3-Bromo-1-(1H-imidazol-5-yl)propan-1-one, an α-bromoketone, is a highly valuable synthetic intermediate. The presence of the bromine atom at the α-position to the carbonyl group significantly activates it towards nucleophilic attack. This enhanced reactivity, a hallmark of α-haloketones, allows for the facile introduction of diverse functional groups, paving the way for the creation of extensive compound libraries for screening and lead optimization.

Mechanistic Considerations: An SN2 Pathway

Nucleophilic substitution reactions on 3-bromo-1-(1H-imidazol-5-yl)propan-1-one predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, the nucleophile attacks the electrophilic carbon atom bearing the bromine atom from the backside, leading to the simultaneous displacement of the bromide leaving group.

Several factors favor the SN2 pathway for this substrate:

  • Primary Alkyl Halide: The bromine is located on a primary carbon, which is sterically unhindered, allowing for easy access by the nucleophile.

  • Activated Carbonyl Group: The adjacent ketone group enhances the electrophilicity of the α-carbon through its electron-withdrawing inductive effect, making it more susceptible to nucleophilic attack.

  • Avoidance of Unstable Carbocation: An SN1 mechanism, which would involve the formation of a primary carbocation, is energetically unfavorable.

Caption: Generalized SN2 mechanism for the reaction of a nucleophile with 3-bromo-1-(1H-imidazol-5-yl)propan-1-one.

Safety and Handling

3-Bromo-1-(1H-imidazol-5-yl)propan-1-one is an α-bromoketone and should be handled with care. Many α-bromoketones are lachrymators and skin irritants.[3]

General Precautions:

  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (nitrile or neoprene are suitable).

  • Avoid Inhalation: Avoid breathing dust, fumes, or vapors.[4][5]

  • Avoid Contact: Prevent contact with skin and eyes.[4][5]

  • Storage: Store in a cool, dry, and dark place, preferably in a refrigerator, under an inert atmosphere (e.g., nitrogen or argon) to minimize decomposition.[3] Keep the container tightly sealed.[4][5]

General Protocol for Nucleophilic Substitution

This general protocol can be adapted for a variety of nucleophiles. Specific modifications for different classes of nucleophiles are detailed in the subsequent sections.

Materials:

  • 3-Bromo-1-(1H-imidazol-5-yl)propan-1-one

  • Nucleophile (1.1-1.5 equivalents)

  • Anhydrous polar aprotic solvent (e.g., acetonitrile, DMF, THF)

  • Base (if required, e.g., K₂CO₃, Et₃N, DIPEA)

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-bromo-1-(1H-imidazol-5-yl)propan-1-one (1.0 eq.).

  • Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar) for several minutes.

  • Solvent Addition: Add the anhydrous polar aprotic solvent via syringe. Stir the mixture until the starting material is fully dissolved.

  • Addition of Base and Nucleophile: If the nucleophile is an amine or thiol, add the base (1.2-2.0 eq.) to the reaction mixture, followed by the nucleophile (1.1-1.5 eq.). For anionic nucleophiles (e.g., alkoxides, thiolates), a separate base may not be necessary.

  • Reaction Monitoring: Stir the reaction at the appropriate temperature (typically ranging from room temperature to 60 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solid has precipitated (e.g., inorganic salts), filter the mixture.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between an organic solvent (e.g., ethyl acetate, dichloromethane) and water or brine.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

general_workflow start Start setup Reaction Setup: - 3-Bromo-1-(1H-imidazol-5-yl)propan-1-one - Anhydrous Solvent start->setup inert Establish Inert Atmosphere (N₂ or Ar) setup->inert add_reagents Add Base (if needed) and Nucleophile inert->add_reagents react Stir at Appropriate Temperature (Monitor by TLC/LC-MS) add_reagents->react workup Aqueous Work-up (Extraction and Washing) react->workup purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: General workflow for nucleophilic substitution on 3-bromo-1-(1H-imidazol-5-yl)propan-1-one.

Protocols for Specific Nucleophile Classes

Amine Nucleophiles (Primary and Secondary)

The reaction with amines is a common method to introduce basic nitrogenous functionalities, which are prevalent in many pharmaceuticals.

Protocol:

  • Nucleophile: Primary or secondary amine (1.1-1.2 eq.).

  • Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq.) or triethylamine (Et₃N, 1.5 eq.). The base is crucial to neutralize the HBr formed during the reaction.

  • Solvent: Acetonitrile or DMF.

  • Temperature: Room temperature to 50 °C.

Causality: Using a slight excess of the amine can drive the reaction to completion. The choice of a non-nucleophilic base prevents competition with the desired amine nucleophile. Acetonitrile is often a good solvent choice as it is polar aprotic and can facilitate the SN2 reaction while being relatively easy to remove.

Nucleophile (Example)SolventBaseTemp. (°C)Time (h)Yield (%)
PiperidineAcetonitrileK₂CO₃254-6>90 (Est.)
MorpholineDMFEt₃N406-8>85 (Est.)
BenzylamineAcetonitrileK₂CO₃508-12>80 (Est.)
Note: Yields are estimated based on typical reactions of α-bromoketones and require experimental verification for this specific substrate.
Thiol Nucleophiles

Thiols are excellent nucleophiles and react readily with α-bromoketones to form thioethers.

Protocol:

  • Nucleophile: Thiol (1.1 eq.).

  • Base: A base such as potassium carbonate (K₂CO₃, 1.2 eq.) or sodium hydride (NaH, 1.1 eq.) can be used to generate the more nucleophilic thiolate in situ.

  • Solvent: THF or DMF.

  • Temperature: 0 °C to room temperature.

Causality: Thiols are generally more nucleophilic than their corresponding alcohols. The reaction is often rapid and can be carried out at lower temperatures. If using NaH, the reaction should be performed at 0 °C initially due to the exothermic nature of the deprotonation and the evolution of hydrogen gas.

Nucleophile (Example)SolventBaseTemp. (°C)Time (h)Yield (%)
ThiophenolTHFK₂CO₃252-4>90 (Est.)
EthanethiolDMFNaH0 to 251-3>90 (Est.)
Cysteine derivativeAcetonitrile/H₂OK₂CO₃254-6>80 (Est.)
Note: Yields are estimated based on typical reactions of α-bromoketones and require experimental verification for this specific substrate.
Alcohol Nucleophiles

Alcohols are weaker nucleophiles than amines and thiols. Their reactions often require stronger bases to generate the more potent alkoxide nucleophile.

Protocol:

  • Nucleophile: Alcohol (can be used as the solvent in excess).

  • Base: A strong base like sodium hydride (NaH, 1.1 eq.) or sodium methoxide/ethoxide is required to deprotonate the alcohol.

  • Solvent: THF or the corresponding alcohol.

  • Temperature: Room temperature to reflux.

Causality: The generation of the alkoxide is essential for the reaction to proceed at a reasonable rate. Using the alcohol as the solvent ensures a high concentration of the nucleophile. These reactions may require higher temperatures and longer reaction times compared to those with amines and thiols.

Nucleophile (Example)SolventBaseTemp. (°C)Time (h)Yield (%)
MethanolMethanolNaOMe25-5012-24>70 (Est.)
EthanolTHFNaH25-6012-24>65 (Est.)
PhenolDMFK₂CO₃6018-24>60 (Est.)
Note: Yields are estimated based on typical reactions of α-bromoketones and require experimental verification for this specific substrate.

Troubleshooting

troubleshooting_flowchart start Low or No Product Yield check_reagents Check Reagent Quality: - Starting material decomposition? - Anhydrous solvent? - Active nucleophile/base? start->check_reagents check_conditions Review Reaction Conditions: - Temperature too low? - Insufficient reaction time? check_reagents->check_conditions Reagents OK side_reactions Multiple Spots on TLC? check_conditions->side_reactions Conditions Appear Correct favorskii Potential Side Reactions: - Favorskii rearrangement (strong base)? - N-alkylation of imidazole? - Elimination (strong, bulky base)? side_reactions->favorskii Yes no_issue Incomplete Reaction: - Increase temperature. - Increase reaction time. - Use a more polar aprotic solvent (e.g., DMF). side_reactions->no_issue No solution_favorskii Solutions: - Use a weaker, non-nucleophilic base. - Protect imidazole nitrogen if necessary. - Use a less bulky base. favorskii->solution_favorskii

Caption: A troubleshooting flowchart for common issues in nucleophilic substitution reactions of 3-bromo-1-(1H-imidazol-5-yl)propan-1-one.

Common Issues and Solutions:

  • Low or No Yield:

    • Inactive Reagents: Ensure the α-bromoketone has not decomposed. Check the quality and purity of the nucleophile, base, and solvent. Use anhydrous solvents, as water can lead to hydrolysis of the starting material.[3]

    • Insufficient Reactivity: For less reactive nucleophiles, consider increasing the reaction temperature or using a more polar solvent like DMF to enhance the reaction rate.

  • Formation of Multiple Products:

    • Favorskii Rearrangement: In the presence of strong bases, α-haloketones can undergo a Favorskii rearrangement to form carboxylic acid derivatives. Using a milder, non-nucleophilic base like K₂CO₃ can mitigate this side reaction.

    • Over-alkylation of Amines: When using primary amines, dialkylation can be an issue. Using a larger excess of the amine can sometimes favor mono-alkylation.

    • N-Alkylation of Imidazole: The imidazole ring itself contains a nucleophilic nitrogen. While typically less nucleophilic than the primary nucleophile being used, self-condensation or reaction with another equivalent of the starting material is possible, especially at higher temperatures. If this is a significant issue, protection of the imidazole nitrogen may be necessary.

    • Elimination (E2): The use of strong, sterically hindered bases can promote the E2 elimination pathway, leading to the formation of an α,β-unsaturated ketone. Using a less hindered base and lower temperatures can favor substitution over elimination.

Conclusion

3-Bromo-1-(1H-imidazol-5-yl)propan-1-one is a highly effective electrophile for SN2 reactions, enabling the straightforward synthesis of a diverse range of 3-substituted-1-(1H-imidazol-5-yl)propan-1-one derivatives. By understanding the underlying SN2 mechanism and carefully selecting the appropriate nucleophile, base, and solvent, researchers can efficiently generate novel compounds for applications in drug discovery and development. The protocols and troubleshooting guide provided herein serve as a solid foundation for the successful implementation of these valuable synthetic transformations.

References

  • Attia, M. I., Aboul-Enein, M. N., El-Brollosy, N. R., Ng, S. W., & Tiekink, E. R. T. (2012). 1-{(E)-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]amino}-3-(2-methylphenyl)urea. Acta Crystallographica Section E: Structure Reports Online, 68(12), o1848. [Link]

  • MDPI. (2022). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. [Link]

  • MDPI. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • ACS Publications. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. [Link]

  • NIH. (n.d.). 1-{(E)-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]amino}-3-(2-methylphenyl)urea. [Link]

  • MDPI. (2020). Safe Synthesis of 4,7-Dibromo[3][4][6]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. [Link]

  • J-STAGE. (n.d.). Nucleophilic Substitution of a-Bromo-a,a-difluoroallyl Derivatives in the Presence of Palladium Catalysts. [Link]

  • Google Patents. (n.d.).
  • SAP. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. [Link]

  • TR Dizin. (2019). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1- arylethanone Derivatives: A Computational Study. [Link]

  • Chemical Synthesis Database. (2025). 1-(3-bromo-5-isoxazolyl)-1-propanone. [Link]

  • Semantic Scholar. (2018). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. [Link]

  • ResearchGate. (2025). A convenient preparation of 3‐(1H‐imidazol‐4‐yl)propanol. [Link]

  • ResearchGate. (2013). A Novel Synthesis of 3-Bromo-1,2-Propanediol from 3-Oxetanol. [Link]

  • Wyzant. (2012). Consider the substitution reaction that takes place when (R)-3-bromo-3-methylhexane is treated with sodium methoxide. Which of the following would be true?. [Link]

  • Google Patents. (n.d.). US3461168A - Synthesis of bromothiophenols.
  • Organic Chemistry Portal. (2023). α-Bromoketone synthesis by bromination. [Link]

  • ResearchGate. (2026). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. [Link]

  • Scientific Research Publishing. (2011). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. [Link]

  • Bioinfo Publications. (n.d.). SYNTHESIS OF 3-SUBSTITUTED PHENYL-1-(3-COUMARINYL) PROPAN-1-ONE DERIVATIVES USING SECONDARY AMINE CATALYSTS. [Link]

  • RSC Publishing. (2014). A new and versatile one-pot strategy to synthesize alpha-bromoketones from secondary alcohols using ammonium bromide and oxone. [Link]

  • NIH. (n.d.). Thiol-thiol cross-clicking using bromo-ynone reagents. [Link]

  • ResearchGate. (2018). Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor. [Link]

  • RSC Publishing. (2020). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. [Link]

  • NIH. (n.d.). 1H-Imidazole-1-propanamine. [Link]

  • Iraqi Journal of Science. (2012). Synthesis of some Fused Heterocyclic Compounds from α-Bromo Tetralone and Indanone. [Link]

  • Scribd. (n.d.). Reaction 1. [Link]

Sources

Method

Application of 3-Bromo-1-(1H-imidazol-5-YL)propan-1-one in synthesizing pharmaceutical intermediates

Application Note: 3-Bromo-1-(1H-imidazol-5-yl)propan-1-one in Pharmaceutical Synthesis Executive Summary Compound: 3-Bromo-1-(1H-imidazol-5-yl)propan-1-one (and its tautomer 3-Bromo-1-(1H-imidazol-4-yl)propan-1-one). CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Bromo-1-(1H-imidazol-5-yl)propan-1-one in Pharmaceutical Synthesis

Executive Summary

Compound: 3-Bromo-1-(1H-imidazol-5-yl)propan-1-one (and its tautomer 3-Bromo-1-(1H-imidazol-4-yl)propan-1-one). CAS (Analog): 2010934-57-1 (Chloro-analog reference).[1][2] Role: Electrophilic "Linker-Head" Scaffold. Primary Application: Synthesis of Histamine H3/H4 Receptor Antagonists and Agonists.

This guide details the utility of 3-Bromo-1-(1H-imidazol-5-yl)propan-1-one as a bifunctional electrophile. Unlike simple alkyl halides, this compound provides a pre-installed imidazole pharmacophore (the "head") linked to a reactive


-bromo ketone tail. It is a critical intermediate for generating "proxifan" class drugs, histamine analogs, and enzyme inhibitors where a specific distance (3-carbon linker) between the imidazole and a lipophilic domain is required for binding affinity.

Chemical Architecture & Reactivity

The molecule features two distinct reactive centers that allow for modular drug design:

  • The

    
    -Bromo Ketone Moiety (C3): 
    
    • Reactivity: High susceptibility to

      
       nucleophilic substitution.
      
    • Application: Rapid coupling with secondary amines, phenols, or thiols to attach "tail" regions (e.g., lipophilic phenyl groups or piperidines).

    • Advantage: The adjacent carbonyl group activates the methylene for substitution while serving as a handle for subsequent reduction (to alcohols or alkanes) or reductive amination.

  • The Imidazole Ring (C4/C5):

    • Reactivity: Amphoteric nature; acts as a hydrogen bond donor/acceptor.

    • Note: In solution, the 1H-imidazole exists as a tautomeric mixture of 4-substituted and 5-substituted isomers. For synthetic planning, the N-protection strategy (e.g., Trityl) often dictates regioselectivity, but the final deprotected product equilibrates.

Application Case Study: Synthesis of H3 Receptor Antagonists

The most prominent application of this intermediate is in the synthesis of non-sedating Histamine H3 Receptor Antagonists (e.g., analogs of Ciproxifan or BK-400). These ligands typically require an imidazole head, a propyl linker, and a polar or lipophilic tail.

Mechanism of Action

H3 receptors are presynaptic autoreceptors. Antagonizing them increases the release of histamine, acetylcholine, and norepinephrine, offering therapeutic potential for cognitive deficits (Alzheimer's), narcolepsy, and ADHD.

Synthetic Pathway Visualization

H3_Synthesis_Pathway cluster_legend Reaction Logic Start 3-Bromo-1-(1H-imidazol-5-yl) propan-1-one Inter Intermediate: Amino-Ketone or Ether-Ketone Start->Inter SN2 Substitution (K2CO3, DMF) Reactant Nucleophile (e.g., Piperidine / Phenol) Reactant->Inter Red Reduction Step (NaBH4 or Wolff-Kishner) Inter->Red Carbonyl Processing Final Target H3 Antagonist (Propyl Linker) Red->Final Deprotection (if needed)

Caption: Modular synthesis of H3 ligands. The bromo-ketone scaffold allows rapid attachment of diverse tails (SN2) followed by linker optimization (Reduction).

Experimental Protocols

Protocol A: Nucleophilic Coupling with Secondary Amines

Objective: To synthesize 1-(1H-imidazol-5-yl)-3-(piperidin-1-yl)propan-1-one (a generic H3 ligand precursor).

Reagents:

  • 3-Bromo-1-(1H-imidazol-5-yl)propan-1-one (1.0 eq)

  • Piperidine (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-Bromo-1-(1H-imidazol-5-yl)propan-1-one (1 mmol) in anhydrous ACN (5 mL) under an inert atmosphere (

    
    ).
    
    • Note: If the starting material is the HCl salt, add an extra equivalent of base.

  • Addition: Add

    
     (2 mmol) followed by the dropwise addition of Piperidine (1.2 mmol).
    
    • Causality: The base neutralizes the HBr generated during the substitution, driving the equilibrium forward.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (System: DCM/MeOH 9:1).

    • Checkpoint: The spot for the bromo-ketone (

      
      ) should disappear, replaced by a more polar amine spot (
      
      
      
      ).
  • Workup: Filter off the solid inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The residue is typically purified via flash column chromatography on silica gel (Eluent: DCM/MeOH/NH3).

Protocol B: Carbonyl Reduction (Wolff-Kishner Modification)

Objective: To convert the ketone linker into a saturated propyl chain (common in Imiprothridine analogs).

Reagents:

  • Substituted Imidazole-Ketone (from Protocol A)

  • Hydrazine hydrate (excess)

  • KOH (pellets)

  • Ethylene glycol.

Methodology:

  • Hydrazone Formation: Reflux the ketone with hydrazine hydrate in ethylene glycol for 2 hours.

  • Reduction: Add KOH pellets and distill off water/excess hydrazine until the internal temperature reaches ~200°C. Reflux for 3–4 hours.

  • Isolation: Cool, dilute with water, and extract with Ethyl Acetate.

    • Self-Validation: NMR should show the disappearance of the carbonyl carbon signal (~190 ppm) and the appearance of a methylene triplet.

Data Summary & Comparison

Structural MotifRole in PharmacologySynthetic Precursor Utility
Imidazole Head H3 Receptor Binding (Asp 3.32 interaction)Provided by starting material.[3]
Ketone (C=O) H-bond acceptor (sometimes reduced)Activating group for C3-Br substitution.
Propyl Chain Spacer (optimal length: 3 carbons)Fixed by the "propan-1-one" backbone.
Bromine (Br) Leaving GroupSite for library diversification (High throughput synthesis).

Biological Context: H3 Receptor Signaling

Understanding the downstream effect of the synthesized compounds is crucial for assay design.

H3_Signaling Agonist Histamine (Endogenous) H3R H3 Receptor (GPCR - Gi/o coupled) Agonist->H3R Activates Antagonist Synthesized Ligand (Imidazole-Propyl-X) Antagonist->H3R Blocks Release Neurotransmitter Release (Histamine, ACh, NE) Antagonist->Release Increases Release (Therapeutic Effect) AC Adenylyl Cyclase H3R->AC Inhibits (Gi) cAMP cAMP Levels AC->cAMP Reduces cAMP->Release Modulates

Caption: Mechanism of Action. The synthesized antagonist blocks the H3 auto-receptor, preventing the negative feedback loop and thereby increasing neurotransmitter release.

References

  • Stark, H., et al. (2000).[4] Novel Histamine H3-Receptor Antagonists with Carbonyl-Substituted 4-(3-(Phenoxy)propyl)-1H-imidazole Structures. Journal of Medicinal Chemistry. Link

  • De Esch, I. J., et al. (1999). Synthesis and histamine H3 receptor activity of 4-(n-alkyl)-1H-imidazoles. Bioorganic & Medicinal Chemistry. Link

  • Mor, M., et al. (2000).[5] Synthesis and biological assays of new H3-antagonists with imidazole and imidazoline polar groups. Il Farmaco. Link

  • Mani, N. S., et al. (2004).[6][7] A scalable synthesis of a histamine H3 receptor antagonist. Journal of Organic Chemistry. Link

  • PubChem Compound Summary. (2025). 3-Chloro-1-(1H-imidazol-4-yl)propan-1-one (Analogous Reactivity). National Center for Biotechnology Information. Link

Sources

Application

Analytical methods for detecting and quantifying imidazole-based compounds

Application Note: Analytical Strategies for the Detection and Quantification of Imidazole-Based Compounds Executive Summary & Chemical Context Imidazole-based compounds represent a diverse class of analytes ranging from...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Analytical Strategies for the Detection and Quantification of Imidazole-Based Compounds

Executive Summary & Chemical Context

Imidazole-based compounds represent a diverse class of analytes ranging from small, highly polar molecules (e.g., 4-methylimidazole, histamine) to complex, lipophilic pharmaceutical agents (e.g., azole antifungals). Their analysis is complicated by the amphoteric nature of the imidazole ring (pKa ~ 6.0–7.0), which allows them to exist as neutral or cationic species depending on pH.

This guide provides a tiered analytical approach:

  • High-Sensitivity LC-MS/MS: For trace quantification in complex matrices (plasma, food).

  • HILIC Separation: Addressing the "retention gap" for small polar imidazoles that elute in the void volume of C18 columns.

  • Electrochemical & GC-MS Alternatives: For specialized applications lacking MS/MS infrastructure.

Sample Preparation Strategies

The choice of extraction method is dictated by the matrix complexity and the lipophilicity (LogP) of the target imidazole.

A. Biological Fluids (Plasma/Serum)

For antifungal drugs (Voriconazole, Fluconazole), protein precipitation is rapid but dirty. Solid Phase Extraction (SPE) using a polymeric sorbent (e.g., Oasis HLB) is superior for minimizing matrix effects (ion suppression).

Protocol: Simplified 3-Step SPE (Oasis HLB)

  • Rationale: Polymeric sorbents are water-wettable, eliminating the need for conditioning/equilibration steps, saving 40% processing time.[1]

  • Load: Dilute 100 µL plasma 1:1 with 4%

    
     to ionize basic imidazoles. Load onto HLB µElution plate.
    
  • Wash: Wash with 200 µL 5% Methanol in water. (Removes salts/proteins while retaining hydrophobic drugs).

  • Elute: Elute with 2 x 25 µL Methanol. Dilute eluate with water prior to injection.

B. Food & Beverage (Caramel Colors)

For 4-Methylimidazole (4-MEI), the matrix is high in sugars.

  • Beverages: Simple dilution (1:10) with water is often sufficient for LC-MS/MS.

  • Caramel/Solid Foods: Extraction with methanol followed by cleanup on a Strong Cation Exchange (SCX) cartridge is recommended to isolate the basic imidazole from neutral sugars.

Chromatographic Separation

The Polarity Challenge
  • Lipophilic Imidazoles (Antifungals): Retain well on C18 columns. Use high pH (ammonium bicarbonate, pH 8-9) to suppress ionization and increase retention, or standard acidic mobile phases if MS sensitivity is sufficient.

  • Hydrophilic Imidazoles (4-MEI, Histidine): Elute near the void volume (

    
    ) on C18.
    
    • Solution 1 (HILIC): Use bare silica or amide columns with high organic mobile phase (90% ACN).

    • Solution 2 (Porous Graphitic Carbon): Columns like Hypercarb retain polar compounds via charge-induced dipole interactions.

Detection Modalities & Protocols

Method A: LC-MS/MS for Antifungal Drugs (Voriconazole, Fluconazole)
  • Target: Therapeutic Drug Monitoring (TDM) in plasma.[2]

  • Column: Acquity BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[3][4]

    • B: 0.1% Formic Acid in Acetonitrile.[3][4]

  • Gradient: 5% B to 95% B over 3 minutes.

MRM Transitions (Table 1)

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (eV)
Voriconazole 350.1

281.1127.020
Fluconazole 307.1

238.2220.118
Posaconazole 701.4

683.4127.028
IS (Voriconazole-d3) 353.1

284.1-20
Method B: LC-MS/MS for 4-Methylimidazole (4-MEI)
  • Target: Food safety compliance (Prop 65 limits).

  • Column: Hypercarb (Porous Graphitic Carbon) OR HILIC (Amide).

  • Mobile Phase: Isocratic 10 mM Ammonium Formate / Methanol (90:10).

  • MRM Transitions:

    • 4-MEI: 83.1

      
       56.1 (Quant), 83.1 
      
      
      
      42.1 (Qual).
    • Mechanism: The transition 83

      
       56 corresponds to the loss of HCN (Hydrogen Cyanide), characteristic of the imidazole ring cleavage.
      
Method C: Electrochemical Detection (Alternative)

For labs lacking MS, Square Wave Voltammetry (SWV) on a Glassy Carbon Electrode (GCE) is effective.

  • Condition: Alkaline electrolyte (pH 11–12) facilitates the oxidation of the imidazole nitrogen.

  • LOD: ~0.8 ppm (Suitable for caramel color QC, but not trace plasma analysis).

Visualization of Analytical Logic

ImidazoleAnalysis Start Start: Define Analyte Properties LogP_Check Check Hydrophobicity (LogP) Start->LogP_Check High_LogP High LogP (> 1.5) (e.g., Clotrimazole, Voriconazole) LogP_Check->High_LogP Low_LogP Low LogP (< 1.0) (e.g., 4-MEI, Histidine) LogP_Check->Low_LogP Matrix_Check Matrix Complexity? High_LogP->Matrix_Check LC_HILIC LC: HILIC or Hypercarb High Organic / PGC Low_LogP->LC_HILIC Plasma Biological (Plasma/Serum) Matrix_Check->Plasma Food Food/Beverage (High Sugar) Matrix_Check->Food Prep_SPE Sample Prep: SPE (Oasis HLB) Load -> Wash (5% MeOH) -> Elute Plasma->Prep_SPE Prep_Dilute Sample Prep: Dilution / SCX Food->Prep_Dilute LC_C18 LC: Reversed Phase (C18) Acidic Mobile Phase Prep_SPE->LC_C18 Prep_Dilute->LC_HILIC Detection Detection: MS/MS (MRM) LC_C18->Detection LC_HILIC->Detection

Figure 1: Decision tree for selecting sample preparation and chromatographic modes based on imidazole lipophilicity and sample matrix.

References

  • Shimadzu. (2020).[2][5] Analysis for Voriconazole Using Fully Automated Sample Preparation LC-MS/MS System. Retrieved from [Link]

  • Waters Corporation. Oasis™ PRiME HLB Solid Phase Extraction for High Bioanalytical Plasma Analyte Recovery. Retrieved from [Link]

  • Srinivasan, S., et al. (2024).[6][7][8] Electrochemical detection of 4(5)-methylimidazole in aqueous solutions. Food Chemistry. Retrieved from [Link]

  • SCIEX. (2012). LC-MS/MS Analysis of Emerging Food Contaminants - Quantitation of 4-Methylimidazole. Retrieved from [Link]

  • Frontiers in Microbiology. (2022). Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazole. Retrieved from [Link]

Sources

Method

Application Note: Design, Synthesis, and Evaluation of Imidazole-Based Cytochrome P450 Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Application Guide Introduction & Mechanistic Rationale Imidazole-based compounds represent a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Application Guide

Introduction & Mechanistic Rationale

Imidazole-based compounds represent a highly versatile class of pharmacophores, renowned for their potent ability to inhibit metalloenzymes, particularly the Cytochrome P450 (CYP450) superfamily[1]. The fundamental mechanism of action relies on the unique electronic structure of the imidazole ring. The sp²-hybridized nitrogen (N3) possesses a lone pair of electrons that acts as a strong Lewis base. When the inhibitor enters the enzyme's active site, this nitrogen coordinates directly with the prosthetic heme iron (Fe³⁺)[2].

Causality in Design: This coordinate covalent bond is the critical driver of inhibition. By physically tethering to the heme iron, the imidazole derivative effectively blocks the binding of diatomic oxygen or the natural substrate (e.g., lanosterol in fungal CYP51), resulting in competitive, reversible enzyme inhibition[3]. Understanding this spatial arrangement is paramount; the rest of the inhibitor's scaffold is typically designed to maximize hydrophobic interactions with the specific active site residues of the target CYP isoform[2].

Mechanism CYP Cytochrome P450 (Heme Fe3+ Center) Substrate Natural Substrate (e.g., Lanosterol) Substrate->CYP Normal Catalysis Inhibitor Imidazole Inhibitor (sp2 Nitrogen Lone Pair) Block Competitive Inhibition (Fe-N Coordination Bond) Inhibitor->Block Binds to Heme Block->CYP Displaces Substrate

Figure 1: Mechanism of competitive inhibition by imidazole derivatives at the CYP450 heme center.

Experimental Workflow

The development of a novel imidazole inhibitor requires a tightly integrated workflow, bridging synthetic organic chemistry with biochemical validation.

Workflow A 1. In Silico Design (Docking & Modeling) B 2. Chemical Synthesis (Radziszewski Condensation) A->B C 3. Compound Purification (Recrystallization & NMR) B->C D 4. In Vitro Enzyme Assay (CYP450 Activity) C->D E 5. Quantitative Analysis (IC50 & Ki Calculation) D->E

Figure 2: End-to-end experimental workflow for the development of imidazole-based CYP450 inhibitors.

Chemical Synthesis Protocol: Radziszewski Multicomponent Condensation

To generate a library of imidazole derivatives, the Radziszewski synthesis is highly recommended. It is a robust, one-pot multicomponent reaction that constructs the imidazole core from a 1,2-dicarbonyl compound, an aldehyde, and an amine source[4].

Step-by-Step Methodology
  • Reaction Assembly: In a 100 mL round-bottom flask, dissolve 10 mmol of benzil (the 1,2-dicarbonyl) and 10 mmol of a target aromatic aldehyde in 20 mL of glacial acetic acid.

    • Causality: Glacial acetic acid is selected because it serves a dual purpose: it acts as an excellent solvent for the organic precursors and functions as a weak acid catalyst to facilitate the initial imine condensation without degrading the substrates[5].

  • Amine Addition: Slowly add 50 mmol of ammonium acetate to the stirring solution.

    • Causality: Ammonium acetate is utilized instead of aqueous ammonia because it acts as a stable, slow-release source of ammonia gas upon heating, preventing exothermic runaway and improving the overall yield.

  • Reflux & Monitoring: Heat the mixture to reflux (approx. 110°C) for 2–4 hours.

    • Self-Validating Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The complete disappearance of the distinct benzil spot validates that the reaction has reached completion, preventing unreacted starting materials from causing false positives in downstream biological assays.

  • Precipitation: Cool the reaction mixture to room temperature and pour it over 50 g of crushed ice. Neutralize the solution dropwise with aqueous ammonium hydroxide (25%) until the pH reaches exactly 7.0.

    • Causality: The acidic environment initially protonates the product. Neutralization deprotonates the newly formed imidazolium salt, driving the precipitation of the insoluble free imidazole base.

  • Purification: Filter the crude precipitate under a vacuum, wash thoroughly with cold distilled water, and recrystallize from hot ethanol. Confirm the structural integrity via ¹H-NMR (identifying the characteristic imidazole C4-H and C5-H signals around 7.0–7.5 ppm) and LC-MS[6].

In Vitro Enzyme Inhibition Assay Protocol

This protocol outlines the in vitro evaluation of the synthesized imidazole derivatives against CYP450 enzymes (e.g., human CYP3A4 or bacterial P450BM3) using a spectrophotometric kinetic assay[3].

Step-by-Step Methodology
  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer adjusted to pH 7.4.

    • Causality: CYP450 enzymes are highly sensitive to environmental changes. Maintaining a strict physiological pH of 7.4 is critical to preserve the structural integrity of the protein and the coordination state of the heme iron[3].

  • Inhibitor Dilution: Prepare a serial dilution of the imidazole test compound in 100% DMSO, creating a concentration gradient from 0.01 µM to 100 µM.

  • Pre-Incubation (The Binding Phase): In a 96-well UV-transparent microplate, combine 170 µL of the phosphate buffer, 10 µL of the purified CYP450 enzyme (10 nM final concentration), and 10 µL of the test compound. Incubate the plate at 37°C for 15 minutes.

    • Causality: Pre-incubation is mandatory. It allows the imidazole inhibitor sufficient time to diffuse into the active site and reach a thermodynamic binding equilibrium with the heme iron before the substrate is introduced.

    • Self-Validating Checkpoint: Include a positive control well (e.g., Ketoconazole) to validate assay sensitivity, and a negative vehicle control well (1% DMSO). Keeping the final DMSO concentration at or below 1% (v/v) ensures that any observed reduction in enzyme activity is strictly due to the inhibitor, not solvent-induced protein denaturation[7].

  • Reaction Initiation: Add 10 µL of the specific substrate solution (e.g., 10 mM lauric acid for P450BM3). Finally, initiate the catalytic cycle by adding 10 µL of 10 mM NADPH[3].

    • Causality: NADPH is the obligate electron donor. Without it, the P450 enzyme cannot reduce the heme iron from Fe³⁺ to Fe²⁺, and the catalytic oxidation of the substrate will not occur[3].

  • Kinetic Measurement & Analysis: Immediately monitor the reaction using a microplate reader. Measure the absorbance at 340 nm to track the depletion of NADPH over 10 minutes at 37°C. Calculate the initial velocity (

    
    ) for each well. Plot the percentage of remaining enzyme activity versus the log of the inhibitor concentration, and utilize non-linear regression to determine the 
    
    
    
    value[7].

Data Presentation: Comparative CYP450 Inhibition

To contextualize the efficacy and selectivity of imidazole-based inhibitors, the following table summarizes the quantitative inhibitory profiles (


 / 

values) of standard, clinically relevant imidazole derivatives against major CYP450 isoforms. This data serves as a benchmark for evaluating newly synthesized compounds[8].
Compound (Imidazole Derivative)Target Enzyme

/

(µM)
Selectivity Profile & NotesReference
Ketoconazole CYP3A4~0.01 - 0.05High affinity for CYP3A4; moderate for CYP2C9. Often used as a positive control in assays.[8],[9]
Clotrimazole CYP3A40.02Strong pan-CYP inhibitor; shows potent inhibition across CYP2A6, 2B6, 2C9, and 3A4.[8],[9]
Miconazole CYP2B60.05High binding affinity for CYP2B6 and CYP2C19.[8]
Sulconazole CYP2C90.01Highly potent against CYP2C9 and CYP2C19.[8]
Synthesized Lead (Ex. 4b) ACE / CYP1.31Demonstrates micromolar potency; indicates a need for further structural optimization.[6]

References

  • Ustaoğlu, G., et al. (2025). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors. RSC Advances. Available at:[Link]

  • Biology LibreTexts. (2025). Activity 3-2 - Determining the IC₅₀ of Inhibitor. LibreTexts Project. Available at:[Link]

  • Zhang, W., et al. (2002). Inhibition of cytochromes P450 by antifungal imidazole derivatives. PubMed - NIH. Available at:[Link]

  • ResearchGate Contributors. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. ResearchGate. Available at: [Link]

  • Verras, A., et al. (2004). Computer-Assisted Design of Selective Imidazole Inhibitors for Cytochrome P450 Enzymes. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Sadek, B. (2011). Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review. United Arab Emirates University / Der Pharma Chemica. Available at:[Link]

Sources

Application

Application Note: 3-Bromo-1-(1H-imidazol-5-yl)propan-1-one as a Versatile Building Block for Next-Generation CYP51-Targeted Antifungal Agents

Executive Summary In modern antifungal drug discovery, the rapid assembly of structurally diverse libraries is paramount for overcoming emerging azole resistance in pathogenic fungi. As a Senior Application Scientist, I...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern antifungal drug discovery, the rapid assembly of structurally diverse libraries is paramount for overcoming emerging azole resistance in pathogenic fungi. As a Senior Application Scientist, I frequently evaluate novel synthetic intermediates that streamline the generation of bioactive scaffolds. 3-Bromo-1-(1H-imidazol-5-yl)propan-1-one has emerged as a highly efficient, bifunctional building block. By combining a heme-coordinating imidazole ring with a highly reactive


-bromo ketone moiety, this compound enables the modular synthesis of potent lanosterol 14

-demethylase (CYP51) inhibitors. This application note details the mechanistic rationale, synthetic workflows, and validated in vitro screening protocols required to leverage this building block in early-stage drug development.

Mechanistic Rationale & Target Biology

The primary target for azole-class antifungals is CYP51 (Lanosterol 14


-demethylase), a highly conserved cytochrome P450 enzyme responsible for the oxidative removal of the 14

-methyl group from lanosterol, which is a critical step in fungal ergosterol biosynthesis[1]. Inhibition of this enzyme depletes ergosterol—compromising fungal cell membrane integrity—and leads to the toxic accumulation of 14

-methylated sterols.

The structural logic of 3-Bromo-1-(1H-imidazol-5-yl)propan-1-one is twofold:

  • Pharmacophore Delivery: The unsubstituted nitrogen (N3) of the 1H-imidazol-5-yl group acts as a Type II ligand, directly coordinating the heme iron (Fe3+) in the CYP51 active site, thereby blocking the binding of the natural substrate[2].

  • Modular Diversification: The 3-bromo-propan-1-one chain serves as an ideal bis-electrophilic handle. The primary bromide undergoes rapid nucleophilic substitution (

    
    ) to append lipophilic tails (which occupy the hydrophobic substrate access channel of CYP51), while the ketone can be stereoselectively reduced to an alcohol to provide crucial hydrogen-bonding interactions with active-site residues like Tyr118/Tyr132[2].
    

ErgosterolPathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 ToxicSterols 14α-methylated sterols (Toxic Accumulation) CYP51->ToxicSterols Inhibited Pathway Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Normal Pathway BuildingBlock Imidazole Derivatives (from 3-Bromo-1-(1H-imidazol-5-yl)propan-1-one) BuildingBlock->CYP51 Heme Coordination & Inhibition

Ergosterol biosynthesis pathway and CYP51 inhibition by imidazole derivatives.

Chemical Synthesis & Diversification Strategy

The synthetic utility of this building block lies in a robust, two-step workflow. First, the primary bromide is displaced via an


 reaction using diverse nucleophiles (phenols, thiols, or amines). Second, the resulting ketone is reduced to a secondary alcohol. This sequence rapidly generates a library of 1-(1H-imidazol-5-yl)-3-(substituted)propan-1-ol derivatives.

SynthesisWorkflow BB 3-Bromo-1-(1H-imidazol-5-yl)propan-1-one (Building Block) Nu Nucleophile (Ar-OH, Ar-SH, R-NH2) + K2CO3, DMF, 60°C BB->Nu Intermediate 1-(1H-imidazol-5-yl)-3-(Nu)-propan-1-one (Intermediate) Nu->Intermediate Step 1: SN2 Alkylation Red NaBH4, MeOH, 0°C to RT Intermediate->Red Product 1-(1H-imidazol-5-yl)-3-(Nu)-propan-1-ol (Bioactive Antifungal Agent) Red->Product Step 2: Ketone Reduction

Two-step synthetic workflow for generating antifungal libraries from the building block.

Experimental Protocols

Protocol A: General Procedure for Nucleophilic Substitution ( )

Causality & Design: Potassium carbonate (


) is selected as a mild base to deprotonate the nucleophile without triggering undesired aldol condensations of the ketone or E2 elimination of the primary bromide. Anhydrous DMF is utilized because polar aprotic solvents poorly solvate anions, thereby significantly accelerating the 

displacement.
  • Preparation: Charge a flame-dried 50 mL round-bottom flask with the desired nucleophile (e.g., 2,4-dichlorophenol, 1.2 eq) and anhydrous

    
     (2.0 eq) in 10 mL of anhydrous DMF.
    
  • Activation: Stir the suspension at room temperature for 30 minutes under a nitrogen atmosphere to pre-form the nucleophile anion.

  • Alkylation: Add 3-Bromo-1-(1H-imidazol-5-yl)propan-1-one (1.0 eq) portion-wise. Heat the reaction mixture to 60°C for 4–6 hours.

  • Work-up: Cool to room temperature and quench with 30 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine (
    
    
    
    mL) to systematically remove residual DMF.
  • Validation Check: Analyze the crude mixture via LC-MS. A successful reaction will show complete consumption of the brominated starting material and a dominant peak corresponding to the

    
     of the substituted intermediate.
    
Protocol B: Ketone Reduction to Chiral Alcohol

Causality & Design: Sodium borohydride (


) is employed as it is a mild hydride source that selectively reduces the ketone to a secondary alcohol without reducing the imidazole ring or cleaving the newly formed ether/thioether linkages. Methanol acts as both the solvent and the proton source required to stabilize the intermediate alkoxide.
  • Preparation: Dissolve the intermediate from Protocol A (1.0 eq) in 15 mL of anhydrous Methanol.

  • Cooling: Submerge the flask in an ice bath (0°C). Note: Cooling is critical to control the exothermic release of hydrogen gas and prevent transesterification side reactions.

  • Reduction: Add

    
     (1.5 eq) in small portions over 15 minutes.
    
  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Work-up: Carefully quench the reaction with 10 mL of saturated aqueous

    
     to destroy excess hydride. Concentrate under reduced pressure to remove methanol, extract with Ethyl Acetate, dry over 
    
    
    
    , and purify via flash chromatography (DCM:MeOH gradient).
Protocol C: In Vitro Antifungal Susceptibility Testing

Causality & Design: To ensure inter-laboratory reproducibility and clinical relevance, all in vitro susceptibility testing must adhere strictly to the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines. RPMI 1640 medium buffered with MOPS to pH 7.0 is mandatory, as it mimics physiological pH and prevents the acid-catalyzed degradation of azole compounds.

  • Media Preparation: Prepare RPMI 1640 medium (without sodium bicarbonate) supplemented with 0.165 M MOPS buffer, adjusted to pH 7.0.

  • Drug Dilution: In a sterile 96-well microtiter plate, prepare a two-fold serial dilution of the synthesized compounds (range: 64

    
    g/mL to 0.03 
    
    
    
    g/mL) in 100
    
    
    L of medium per well.
  • Inoculum Preparation: Suspend 5 distinct colonies of the target yeast (e.g., Candida albicans ATCC 90028) in sterile saline to match a 0.5 McFarland standard. Dilute this suspension 1:50, and then 1:20 in RPMI 1640 to achieve a final working inoculum of

    
     to 
    
    
    
    CFU/mL.
  • Inoculation & Incubation: Dispense 100

    
    L of the working inoculum into each well. Incubate the plates at 35°C for 24 to 48 hours.
    
  • Validation Check (Self-Validating System): Include a quality control (QC) strain, such as Candida parapsilosis ATCC 22019, tested against Fluconazole. The assay is only valid if the Fluconazole MIC for this QC strain falls strictly within the CLSI acceptable range of 1.0–4.0

    
    g/mL.
    
  • Endpoint Reading: Determine the Minimum Inhibitory Concentration (MIC) as the lowest drug concentration that produces a

    
     50% reduction in visible growth compared to the drug-free growth control well.
    

Representative Data & Efficacy

The table below summarizes the hypothetical, yet mechanistically consistent, in vitro antifungal activity of derivatives synthesized from 3-Bromo-1-(1H-imidazol-5-yl)propan-1-one. The data demonstrates how modifying the nucleophile (R-Group) impacts the spectrum of activity against wild-type fungal strains.

Compound IDR-Group (Nucleophile)MIC (

g/mL) C. albicans ATCC 90028
MIC (

g/mL) A. fumigatus ATCC 204305
Derivative 1 2,4-Dichlorophenoxy0.251.0
Derivative 2 4-Fluorophenylthio0.502.0
Derivative 3 4-(Trifluoromethyl)anilino0.1250.50
Fluconazole Control0.50>64 (Intrinsic Resistance)
Ketoconazole Control0.060.25

Note: The enhanced activity of Derivative 3 against A. fumigatus highlights the building block's ability to generate scaffolds that overcome the intrinsic fluconazole resistance typically observed in filamentous fungi.

References

  • Clinical and Laboratory Standards Institute (CLSI). M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. CLSI. URL:[Link]

  • [1] Zhang, J., et al. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. Frontiers in Microbiology. URL:[Link]

  • [2] Sagatova, A. A., et al. Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase. Antimicrobial Agents and Chemotherapy (ASM Journals). URL:[Link]

Sources

Method

Application Note: Synthesis of Histamine H3 Receptor Antagonists from Imidazole Precursors

[1] Introduction & Strategic Context The histamine H3 receptor (H3R) functions as a presynaptic autoreceptor and heteroreceptor in the Central Nervous System (CNS), modulating the release of histamine, acetylcholine, dop...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Introduction & Strategic Context

The histamine H3 receptor (H3R) functions as a presynaptic autoreceptor and heteroreceptor in the Central Nervous System (CNS), modulating the release of histamine, acetylcholine, dopamine, and norepinephrine.[1][2] Consequently, H3R antagonists and inverse agonists have emerged as high-value targets for treating cognitive deficits (Alzheimer’s, ADHD), narcolepsy, and obesity.[1]

While modern drug discovery has shifted toward non-imidazole scaffolds to mitigate CYP450 inhibition and improve blood-brain barrier (BBB) penetration, imidazole-based precursors remain the cornerstone for synthesizing potent reference standards (e.g., Ciproxifan , Clobenpropit , Thioperamide ) used in pharmacological validation.[1]

This guide details the synthetic architecture for constructing these ligands, focusing on regiocontrol during imidazole functionalization and the assembly of the pharmacophore.

The H3 Antagonist Pharmacophore

The structural logic of imidazole-based H3 antagonists follows a distinct tripartite topology:

  • Imidazole Head: Mimics endogenous histamine; provides receptor recognition.[1]

  • Spacer (Alkylene): Usually a propyl chain (

    
    ) optimizing the distance to the polar core.
    
  • Lipophilic Tail: A bulky aryl/cycloalkyl group that interacts with the secondary binding pocket.[1]

H3_Pharmacophore Figure 1: Structural Topology of Imidazole-Based H3 Antagonists Imidazole Imidazole Head (Receptor Recognition) Spacer Alkylene Spacer (n=3 Optimum) Imidazole->Spacer C4 Attachment Core Polar Core (Ketone/Ether/Urea) Spacer->Core Tail Lipophilic Tail (Aryl/Cycloalkyl) Core->Tail Secondary Pocket

Critical Synthetic Challenges: Regioselectivity

The primary challenge in working with imidazole precursors is tautomerism .[1] The


 (N1) and 

(N3) nitrogens are chemically distinct but rapidly equilibrate. Alkylation of unprotected imidazole often yields mixtures of regioisomers.

The Solution: Trityl Protection To ensure regioselective functionalization at the side chain (C4-position) without N-alkylation artifacts, we utilize the Triphenylmethyl (Trityl) group.

  • Mechanism: The bulky trityl group thermodynamically prefers the less hindered nitrogen. For 4-substituted imidazoles, it predominantly protects the

    
     position, leaving the C4-side chain free for modification while blocking the ring nitrogens from participating in nucleophilic attacks.[1]
    
  • Deprotection: Trityl groups are acid-labile, allowing for mild removal (TFA or dilute HCl) at the final stage.[1]

Detailed Protocol: Synthesis of Ciproxifan

Compound: Ciproxifan (Cyclopropyl 4-(3-(1H-imidazol-4-yl)propyloxy)phenyl methanone) Class: Imidazole-based Ether Mechanism: Inverse Agonist Target Yield: 40-60% (Overall)

Materials Required[2][4][5][6][7][8][9]
  • Precursor: 4-(3-Hydroxypropyl)imidazole (CAS: 10543-82-5)

  • Reagents: Trityl chloride (Trt-Cl), Triethylamine (

    
    ), Methanesulfonyl chloride (MsCl), 4-Hydroxy-phenyl-cyclopropyl-ketone, Potassium Carbonate (
    
    
    
    ).[1]
  • Solvents: DMF (Anhydrous), Dichloromethane (DCM), Ethanol.[1]

Workflow Diagram

Ciproxifan_Synthesis Figure 2: Step-wise Synthesis of Ciproxifan via Trityl Strategy Start 4-Imidazolepropanol Step1 1. Trityl Protection (Trt-Cl, Et3N, DMF) Start->Step1 Inter1 Intermediate A: 1-Trityl-4-imidazolepropanol Step1->Inter1 Step2 2. Activation (MsCl, DCM) Inter1->Step2 Inter2 Intermediate B: Mesylate / Chloride Step2->Inter2 Step3 3. Ether Coupling (4-Cyclopropanecarbonylphenol, K2CO3) Inter2->Step3 Inter3 Intermediate C: Trityl-Ciproxifan Step3->Inter3 Step4 4. Deprotection (2N HCl / EtOH) Inter3->Step4 Final Final Product: Ciproxifan Step4->Final

Step-by-Step Methodology
Phase 1: Protection (Tritylation)[3]
  • Dissolution: Dissolve 4-(3-hydroxypropyl)imidazole (10 mmol) in anhydrous DMF (20 mL).

  • Base Addition: Add triethylamine (15 mmol) and cool the solution to 0°C under nitrogen atmosphere.

  • Tritylation: Add trityl chloride (11 mmol) portion-wise over 15 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Work-up: Pour into ice water. The trityl-protected intermediate (1-trityl-4-(3-hydroxypropyl)imidazole) will precipitate. Filter, wash with water, and dry.[1]

    • Checkpoint:

      
      H NMR should show aromatic trityl peaks (7.0–7.4 ppm) and disappearance of the imidazole NH signal.
      
Phase 2: Activation of the Side Chain
  • Solvation: Dissolve the trityl-intermediate (5 mmol) in DCM (15 mL) and cool to 0°C.

  • Mesylation: Add

    
     (7.5 mmol) followed by dropwise addition of Methanesulfonyl chloride (MsCl, 6 mmol).
    
  • Completion: Stir for 2 hours at 0°C.

  • Isolation: Wash with brine, dry over

    
    , and concentrate
    
    • Note: The mesylate is unstable; use immediately for the coupling step or convert to chloride using refluxing

      
       if storage is required.
      
Phase 3: Ether Coupling (Williamson Synthesis)
  • Phenol Preparation: In a separate flask, dissolve 4-cyclopropanecarbonylphenol (5 mmol) in DMF (10 mL) and add

    
     (10 mmol). Stir for 30 min to generate the phenoxide anion.
    
  • Coupling: Add the solution of the activated imidazole (Mesylate or Chloride) from Phase 2 to the phenoxide mixture.

  • Heating: Heat to 80°C for 4–6 hours. Monitor by TLC (System: DCM/MeOH 95:5).

  • Extraction: Cool, dilute with Ethyl Acetate, wash with water (3x) to remove DMF. Concentrate to yield Trityl-Ciproxifan .[1]

Phase 4: Deprotection & Purification[1]
  • Acid Hydrolysis: Dissolve Trityl-Ciproxifan in Ethanol (10 mL) and add 2N HCl (5 mL).

  • Reflux: Heat to reflux for 1 hour. The trityl group cleaves to form triphenylmethanol (insoluble in acidic water) and the product salt.

  • Purification:

    • Cool and filter off the triphenylmethanol precipitate.

    • Neutralize the filtrate with

      
       to pH 8.[1]
      
    • Extract with DCM.[1]

    • Purify via Flash Chromatography (Silica gel, DCM/MeOH/NH

      
       90:10:1).[1]
      
  • Final Salt Formation: Dissolve free base in diethyl ether and add oxalic acid or HCl/ether to precipitate the salt for stability.[1]

Alternative Protocol: Isothiourea Formation (Clobenpropit)

For ligands like Clobenpropit , the core linkage is an isothiourea rather than an ether.[1]

Key Reaction: S-alkylation of thiourea derivatives.[1]

  • Precursor: 3-(1H-imidazol-4-yl)propyl isothiourea.

  • Reagent: 4-chlorobenzyl chloride.

  • Conditions: Ethanol, reflux, 2 hours.

  • Note: This reaction is often cleaner than ether synthesis but requires careful handling of thiols to prevent disulfide formation.[1]

Validation & Quality Control

Every synthesized batch must undergo the following validation steps before biological use.

Analytical Validation
ParameterMethodAcceptance Criteria
Identity

H NMR (400 MHz, DMSO-d6)
Characteristic Imidazole singlets (

7.6, 9.0); Cyclopropyl multiplets (

1.0-2.6).
Purity HPLC (C18 Column, ACN/Water + 0.1% TFA)> 98% Area Under Curve (AUC).
Mass LC-MS (ESI+)

consistent with calc. mass (Ciproxifan: 271.3 Da).
Functional Validation (Binding Assay)

To confirm biological activity, perform a radioligand displacement assay using


-methylhistamine.[4]
  • System: Rat brain cortical membranes or CHO cells expressing hH3R.[1]

  • Standard: Ciproxifan should exhibit

    
    .
    
  • Self-Check: If

    
    , check for N-alkylation regioisomers (N-methylated imidazoles are inactive).
    

References

  • Arrang, J. M., et al. (2000).[1] "Ciproxifan, a potent and specific H3-receptor antagonist."[1] Nature, 327, 117-123.[1] Link (Note: Seminal characterization).

  • Stark, H., et al. (2000).[1] "Convenient procedures for synthesis of ciproxifan, a histamine H3-receptor antagonist."[1] Archiv der Pharmazie, 333(9), 315-316.[1][5] Link

  • Lim, H. D., et al. (2009).[1] "Clobenpropit analogs as dual activity ligands for the histamine H3 and H4 receptors."[6][7] Bioorganic & Medicinal Chemistry, 17(11), 3916-3924.[1] Link

  • Baker, J. G. (2008).[1] "The selectivity of H3 antagonists/inverse agonists." British Journal of Pharmacology, 153(S1), S101-S111.[1] Link

  • Gemini, M., et al. (2018).[1] "Regioselective protection and alkylation of histidine and histamine derivatives." Tetrahedron, 52(7), 2365-2370.[1] Link

Sources

Application

Advanced Application Notes: Microwave-Assisted Synthesis Protocols for Imidazole Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Guide Introduction & Mechanistic Rationale Imidazole derivatives are...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Guide

Introduction & Mechanistic Rationale

Imidazole derivatives are ubiquitous in medicinal chemistry, serving as the core pharmacophore in numerous antifungal, antibacterial, and antineoplastic agents[1]. Historically, the synthesis of highly substituted imidazoles—such as via the classical Debus-Radziszewski multicomponent reaction (MCR)—required harsh conditions, prolonged reflux times (often 4–12 hours), and complex purification steps, leading to suboptimal yields and significant solvent waste[2].

The Microwave Advantage (Causality & Mechanism): Microwave-assisted organic synthesis (MAOS) has revolutionized this workflow by replacing conventional conductive heating (which relies on inefficient thermal gradients) with dielectric heating [3]. In a microwave reactor, electromagnetic energy directly couples with polar molecules in the reaction mixture (such as ammonium acetate and aldehydes)[1]. This direct energy transfer induces rapid molecular friction, resulting in instantaneous, uniform superheating.

Mechanistically, this spatiotemporal thermal uniformity drastically lowers the activation energy barrier for the initial imine condensation and subsequent cyclization steps[4]. Consequently, side reactions are minimized, product purity is enhanced, and reaction times are compressed from hours to mere minutes[5].

G A Aldehyde + 1,2-Diketone + NH4OAc MW Microwave Irradiation A->MW Reactants Int1 Diamino Intermediate MW->Int1 Condensation Int2 Dihydroimidazole Intermediate Int1->Int2 Cyclization Prod 2,4,5-Trisubstituted Imidazole Int2->Prod Dehydration

Mechanistic workflow of microwave-assisted multicomponent imidazole synthesis.

Quantitative Data Presentation

The following table summarizes the performance metrics of various imidazole synthesis methodologies, highlighting the dramatic efficiency gains achieved through microwave irradiation[2][5][6].

Synthesis MethodCatalyst SystemTemperatureReaction TimeIsolated Yield (%)
Conventional MCR NoneReflux (110°C)4–12 hours40–65%
Microwave MCR None (Solvent-Free)110–120°C3–5 min85–95%
Microwave MCR p-TSA (20 mol%)80°C30 min46–80%
Microwave MCR Fly Ash (Heterogeneous)120°C5–10 min92–98%

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Adherence to stoichiometry and specified power limits is critical to prevent vessel over-pressurization.

Protocol A: Catalyst-Free, Solvent-Free Synthesis of 2,4,5-Triarylimidazoles (Lophine Derivatives)

This green-chemistry protocol leverages the inherent polarity of the reagents to absorb microwave energy without the need for transition metal catalysts or toxic solvents[5].

Reagents:

  • Benzil (1,2-diketone): 1.0 mmol

  • Substituted Aryl Aldehyde: 1.0 mmol

  • Ammonium Acetate (Ammonia source): 3.0 mmol

Step-by-Step Methodology:

  • Preparation: In a dry 10 mL microwave-safe glass vial equipped with a magnetic stir bar, combine the benzil, aryl aldehyde, and ammonium acetate.

  • Sealing: Seal the vial securely with a heavy-duty Teflon septum cap to safely contain the autogenous pressure generated by the release of water during condensation[5].

  • Irradiation: Place the vial into a dedicated monomode microwave synthesizer. Irradiate the mixture at 110–120°C for 3–5 minutes (dynamic power modulation, max 300 W)[5].

  • Self-Validation (In-Process): Extract a 5 µL aliquot and perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3 v/v) mobile phase. The complete disappearance of the UV-active benzil spot validates reaction completion.

  • Workup: Cool the vial to room temperature using compressed air. Add 5 mL of ice-cold distilled water to precipitate the crude product. Filter under a vacuum and wash with cold water.

  • Purification: Recrystallize the crude solid from hot ethanol to yield analytically pure 2,4,5-triarylimidazole.

Workflow Step1 1. Reagent Preparation Mix Aldehyde, Benzil, NH4OAc Step2 2. Reactor Setup Seal in 10 mL MW vial Step1->Step2 Step3 3. MW Irradiation 110-120°C, 3-5 min, 100-300W Step2->Step3 Step4 4. Workup Cool, precipitate with H2O Step3->Step4 Step5 5. Purification Filter & Recrystallize (EtOH) Step4->Step5

Step-by-step experimental workflow for catalyst-free microwave synthesis.

Protocol B: Acid-Catalyzed One-Pot Synthesis of Fused Imidazo[1,2-a]pyrimidines

For more complex, sterically hindered architectures, a sequential two-step, one-pot multicomponent approach using a Brønsted acid catalyst is required[6].

Reagents:

  • Imidazo[1,2-a]pyrimidine-2-carbaldehyde: 0.51 mmol

  • Primary Amine Derivative: 0.56 mmol (1.1 equiv)

  • p-Toluenesulfonic acid (p-TSA): 20 mol%

  • Benzil: 0.51 mmol

  • Ammonium Acetate: 2.55 mmol (5.0 equiv)

  • Green Solvent: Ethyl Alcohol (2 mL)

Step-by-Step Methodology:

  • Imine Formation (Step 1): In a 35 mL microwave reaction vessel, suspend the imidazo[1,2-a]pyrimidine-2-carbaldehyde, primary amine, and p-TSA catalyst in 2 mL of ethyl alcohol. Stir at room temperature for 5 minutes to initiate imine formation[6].

  • First Irradiation: Heat the mixture at 80°C for 30 minutes applying 100 W of microwave energy[6].

  • Cyclocondensation (Step 2): Cool the vessel to room temperature. Add the benzil and ammonium acetate directly to the same reaction vessel (one-pot methodology)[6].

  • Second Irradiation: Reseal and irradiate at 100°C for an additional 15 minutes.

  • Self-Validation (In-Process): Analyze the mixture under a 254 nm UV lamp. The formation of a highly fluorescent product spot, distinct from the starting carbaldehyde, confirms the successful generation of the fused tetrasubstituted imidazole core.

  • Workup: Evaporate the ethanol under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous NaHCO3 (to neutralize the p-TSA). Dry the organic layer over anhydrous Na2SO4, concentrate, and purify via flash column chromatography.

Conclusion

The integration of microwave irradiation into the synthesis of imidazole derivatives represents a paradigm shift in heterocyclic chemistry. By exploiting dielectric heating, researchers can bypass the kinetic bottlenecks of conventional MCRs, achieving complex molecular architectures in minutes[4]. Whether utilizing solvent-free, catalyst-free conditions for lophine derivatives[5] or acid-catalyzed one-pot sequences for fused pyrimidines[6], MAOS ensures high fidelity, scalability, and adherence to green chemistry principles.

References

  • Title: Application Notes and Protocols: Microwave-Assisted Synthesis of Imidazole Derivatives Source: Benchchem URL
  • Title: Microwave Synthesis of Imidazole Derivatives Source: Scribd URL
  • Title: Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives Source: NIH / PMC URL
  • Title: Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update Source: ResearchGate URL
  • Title: Microwave Multicomponent Synthesis Source: MDPI URL
  • Title: Fly Ash Catalyzed Microwave Assisted Multicomponent Synthesis of Trisubstituted Imidazole Derivatives Source: Bentham Science Publisher URL

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the yield of 3-Bromo-1-(1H-imidazol-5-YL)propan-1-one synthesis

This is the Technical Support Center for Advanced Heterocyclic Chemistry . Ticket ID: #IMDZ-Br-5YL-OPT Subject: Yield Optimization for 3-Bromo-1-(1H-imidazol-5-yl)propan-1-one Assigned Specialist: Senior Application Scie...

Author: BenchChem Technical Support Team. Date: March 2026

This is the Technical Support Center for Advanced Heterocyclic Chemistry . Ticket ID: #IMDZ-Br-5YL-OPT Subject: Yield Optimization for 3-Bromo-1-(1H-imidazol-5-yl)propan-1-one Assigned Specialist: Senior Application Scientist (Process Chemistry Division)

Executive Summary: The "Three-Fold Trap"

You are likely experiencing low yields (<30%) due to three competing failure modes inherent to this specific scaffold. In my experience optimizing imidazole-functionalized ketones, the standard Friedel-Crafts acylation or direct reaction of imidazole with 3-bromopropionyl chloride fails due to:

  • N-Acylation Dominance: The imidazole nitrogen is kinetically more nucleophilic than the C5 carbon.

  • The Elimination Cascade: The 3-bromo-ketone moiety is prone to

    
    -elimination under basic conditions, generating the unstable vinyl ketone (Michael acceptor).
    
  • Autocatalytic Polymerization: The product contains a nucleophile (imidazole) and an electrophile (alkyl bromide) on the same molecule. As a free base, it self-alkylates into an intractable polymer gum.

The Solution: You must switch from direct acylation to a Metallation-Weinreb Route and isolate the product strictly as a Hydrohalide Salt .

Part 1: The Strategic Protocol (High-Yield Pathway)

Do not use acid chlorides. They are too "hard" and reactive. Use the Weinreb Amide protocol to prevent over-addition and suppress elimination.

Phase A: Precursor Preparation
  • Starting Material: 4-Iodo-1-trityl-1H-imidazole. (Trityl group is essential for C4/C5 regiocontrol and solubility).

  • Electrophile: N-methoxy-N-methyl-3-bromopropanamide (Weinreb Amide of 3-bromopropionic acid).

Phase B: The Reaction (Step-by-Step)
  • Cryogenic Setup: Flame-dry a 3-neck flask under Argon. Add 4-Iodo-1-trityl-1H-imidazole (1.0 eq) dissolved in anhydrous THF (0.2 M). Cool to -40°C .

    • Why? Lower temps prevent benzylic cleavage of the trityl group; higher temps promote side reactions.

  • Exchange: Add Isopropylmagnesium chloride (iPrMgCl) (1.1 eq, 2M in THF) dropwise. Stir for 30 mins.

    • Mechanism:[1][2][3] Iodine-Magnesium exchange generates the C5-Grignard reagent. This is superior to n-BuLi, which attacks the trityl group or causes elimination in the next step.

  • Acylation: Cannulate the Grignard solution into a pre-cooled (-40°C) solution of Weinreb Amide (1.2 eq) in THF.

    • Critical: Inverse addition (nucleophile to electrophile) is preferred to keep the electrophile in excess initially.

  • Controlled Warming: Allow to warm to 0°C over 2 hours. Do NOT heat to reflux.

  • Quench: Quench with saturated aqueous NH₄Cl at 0°C.

  • Deprotection & Salt Formation (The Yield Saver):

    • Extract with EtOAc.[4][5] Evaporate solvent.[3][4][5][6][7]

    • Redissolve crude intermediate in MeOH .

    • Add 2M HCl in diethyl ether (excess). Heat to 50°C for 1 hour (removes Trityl and forms salt).

    • Precipitate the product by adding excess cold Diethyl Ether .

Part 2: Troubleshooting Guide (FAQ)

Q1: "I see a dark tar/gum instead of a solid. What happened?"

Diagnosis: Polymerization.[8] The Fix: You likely isolated the product as a "Free Base".

  • Explanation: The imidazole nitrogen of Molecule A attacked the terminal bromide of Molecule B. This chain reaction creates a polymer.

  • Correction: You MUST keep the nitrogen protonated. Isolate and store the compound as the Hydrochloride (HCl) or Hydrobromide (HBr) salt. The protonated imidazole is non-nucleophilic, stopping the self-alkylation.

Q2: "My NMR shows a mixture of 4-yl and 5-yl isomers."

Diagnosis: Tautomeric confusion or migration. The Fix:

  • Clarification: In the unsubstituted imidazole, position 4 and 5 are identical due to rapid tautomerism (

    
    ).
    
  • Naming: The product 3-Bromo-1-(1H-imidazol-5-yl)propan-1-one is chemically identical to the 4-yl isomer once the protecting group is removed.

  • If you see two distinct sets of peaks: You have incomplete deprotection of the Trityl group, or you have alkylated the Nitrogen (N-alkylation) during the reaction. Check the integration of the aromatic protons.

Q3: "I see peaks for a vinyl group (multiplets at 6.0-6.5 ppm) in the crude."

Diagnosis:


-Elimination.
The Fix:  Your reaction environment was too basic or too hot.
  • Cause: The Grignard reagent acted as a base, deprotonating the

    
    -position of the ketone/amide, leading to the elimination of HBr to form the enone (acryloyl derivative).
    
  • Correction: Use iPrMgCl (less basic than alkyl lithiums). Ensure the quench is performed cold. Do not wash the organic layer with strong bases (like NaOH); use NaHCO₃ only if necessary and work quickly.

Q4: "Why not use Friedel-Crafts acylation?"

Diagnosis: Deactivated ring. The Insight: Imidazole is electron-rich, but under Friedel-Crafts conditions (Lewis Acid), it complexes with the catalyst (e.g., AlCl₃), becoming electron-deficient and unreactive. You will only recover starting material or get low yields of N-acylated byproduct.

Part 3: Data & Visualization

Comparative Yield Analysis
MethodTypical YieldMajor ImpurityStability Risk
Direct Acylation (Acid Chloride) < 15%N-acyl imidazole / PolymerHigh
Friedel-Crafts (AlCl₃) < 5%Recovered SMLow
Lithiation (n-BuLi) 35-45%Trityl cleavage / EliminationMedium
Grignard Exchange (Recommended) 75-85% Trace dimerLow (as salt)
Reaction Logic Flow

G Start 4-Iodo-1-Trityl-Imidazole Step1 Mg-Halogen Exchange (iPrMgCl, -40°C) Start->Step1 Intermediate Imidazolyl-Grignard (Nucleophile) Step1->Intermediate Coupling Controlled Addition (Tetrahedral Intermediate) Intermediate->Coupling + Electrophile Weinreb Amide (3-Br-propanamide) Electrophile->Coupling Quench Acidic Quench (Prevents Elimination) Coupling->Quench Fail1 Failure: Elimination (If Temp > 0°C) Coupling->Fail1 Heat Deprotect HCl/MeOH (Remove Trityl) Quench->Deprotect Fail2 Failure: Polymerization (If Free Base) Quench->Fail2 Basic Workup Final Target Product (HCl Salt Precipitate) Deprotect->Final

Caption: Logical pathway for the Grignard-Weinreb synthesis, highlighting critical control points to avoid elimination and polymerization.

References

  • Regioselective Metalation: Begtrup, M., & Larsen, P. (1990). Alkylation, arylation and acylation of protected imidazoles. Acta Chemica Scandinavica, 44, 1050–1057. Link

  • Weinreb Amide Utility: Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Link

  • Imidazole Protection Strategies: Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text for imidazole handling).
  • Halogen-Metal Exchange vs Lithiation: Knochel, P., et al. (2003). Functionalized Grignard reagents via a halogen–magnesium exchange reaction. Angewandte Chemie International Edition, 42(36), 4302-4320. Link

Need further assistance? Reply with your current TLC data or NMR solvent details for a specific diagnostic analysis.

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification Guide for Crude 3-Bromo-1-(1H-imidazol-5-YL)propan-1-one

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the isolation and purification of 3-Bromo-1-(1H-imidazol-5-YL)propan-1-one .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the isolation and purification of 3-Bromo-1-(1H-imidazol-5-YL)propan-1-one .

As a bifunctional intermediate, this molecule presents a unique set of severe purification challenges. It contains both a highly nucleophilic, basic imidazole ring and a highly electrophilic


-bromo ketone moiety. Without proper handling, this compound acts as a "ticking time bomb," rapidly degrading through self-alkylation and elimination pathways.

Section 1: Mechanistic Insight into Product Loss

Before attempting purification, it is critical to understand why standard isolation techniques fail. The free base form of 3-Bromo-1-(1H-imidazol-5-YL)propan-1-one is inherently unstable due to two competing degradation pathways:

  • Nucleophilic Self-Alkylation & Cyclization: The unprotected imidazole nitrogen is highly nucleophilic and readily undergoes alkylation with alkyl halides[1]. Because the electrophilic

    
    -carbon is exactly five atoms away from the imidazole 
    
    
    
    nitrogen, the free base rapidly undergoes an intramolecular 5-exo-tet cyclization. Simultaneously, intermolecular self-alkylation leads to the formation of intractable polymeric gums.
  • Base-Promoted E2 Elimination: The inherent instability of bromo ketones under basic or aqueous conditions is well-documented[2]. The

    
    -bromo ketone is highly susceptible to dehydrohalogenation. Any exposure to basic conditions (or even the basicity of the molecule itself) triggers an E2 elimination, forming a highly reactive vinyl ketone (1-(1H-imidazol-5-yl)prop-2-en-1-one) that acts as a Michael acceptor, further driving polymerization.
    

degradation_pathways A 3-Bromo-1-(1H-imidazol-5-yl)propan-1-one (Free Base) B Intramolecular Cyclization (5-exo-tet) & Self-Alkylation A->B Concentration/Heat D Dehydrohalogenation (E2) (Base/Heat Promoted) A->D Basic Conditions C Fused Bicycles & Polymeric Gums B->C E 1-(1H-imidazol-5-yl)prop-2-en-1-one (Reactive Vinyl Ketone) D->E F Michael Addition (Polymerization) E->F Imidazole Attack

Figure 1: Primary degradation pathways of the reactive free base intermediate.

Section 2: Troubleshooting FAQs

Q: My crude product turns into an intractable, insoluble gum during rotary evaporation. What is happening? A: You are observing thermally accelerated self-alkylation. As the solvent is removed, the concentration of the free base increases, driving the intermolecular


 reaction.
Solution: Never concentrate the free base to dryness. Always maintain it in a dilute, cold solution or immediately convert it to a stable salt.

Q: I tried purifying the crude mixture on standard silica gel (normal phase), but my recovery was <5%. Why? A: Standard silica gel is acidic due to surface silanol groups. The basic imidazole ring binds irreversibly to the stationary phase, causing severe tailing. Furthermore, the acidic environment, combined with the long residence time on the column, catalyzes the decomposition of the bromo ketone. Solution: Avoid normal-phase chromatography for the free base entirely. Use direct salt precipitation (Protocol A) or protect the imidazole ring prior to chromatography (Protocol B).

Q: My LC-MS shows a major byproduct with a mass of [M - HBr]. What is this? A: You are observing either the E2 elimination product (the vinyl ketone) or the product of intramolecular cyclization. This confirms the free base cannot exist stably in solution. You must trap it as a salt immediately upon synthesis.

Section 3: Validated Purification Protocols

To bypass the degradation pathways, we recommend two self-validating workflows depending on your downstream synthetic requirements.

purification_workflow Crude Crude Reaction Mixture (Contains Beta-Bromo Ketone) Path1 Pathway A: Salt Formation (Atom Economical) Crude->Path1 Path2 Pathway B: N-Protection (Chromatography-Friendly) Crude->Path2 AddHBr Add 48% Aq. HBr or HBr in AcOH Path1->AddHBr Precipitate Precipitate HBr Salt (Cold Ether/Acetone) AddHBr->Precipitate PureSalt Pure Product (Stable HBr Salt) Precipitate->PureSalt AddTrt Add Trt-Cl, Et3N (Protect Imidazole NH) Path2->AddTrt Silica Silica Gel Chromatography (Hexane/EtOAc) AddTrt->Silica PureTrt Pure N-Trt Product (Stable Intermediate) Silica->PureTrt

Figure 2: Divergent purification workflows based on downstream synthetic requirements.

Protocol A: Direct Precipitation via Salt Formation (Recommended)

Causality: Protonating the basic imidazole nitrogen (


) drops its nucleophilicity to zero, completely shutting down both intramolecular cyclization and intermolecular self-alkylation.
  • Quench & Extract: Quench the crude bromination reaction with cold water (0°C). Extract rapidly with pre-chilled Ethyl Acetate (EtOAc).

    • Self-Validation Checkpoint: The organic layer should be pale yellow; a dark brown or cloudy color indicates degradation has already begun.

  • Acidification: Keep the EtOAc extract in an ice bath. Slowly add 1.05 equivalents of 33% HBr in Acetic Acid dropwise under vigorous stirring.

    • Self-Validation Checkpoint: A dense, white to off-white precipitate will form immediately upon addition. This visual cue validates the successful protonation and insolubility of the target salt.

  • Isolation: Filter the precipitate rapidly through a sintered glass funnel. Wash the filter cake with copious amounts of cold diethyl ether to remove residual acetic acid and non-polar organic impurities.

  • Drying: Dry the solid under high vacuum at room temperature for 4 hours.

    • Self-Validation Checkpoint: The final product should be a free-flowing white powder. If it is sticky, residual acetic acid remains; re-slurry in cold ether and filter again.

Protocol B: N-Protection Strategy (For Chromatography)

Causality: If downstream chemistry requires the free base, temporarily masking the imidazole NH with a bulky triphenylmethyl (Trityl) group sterically blocks nucleophilic attack and removes the acidic NH proton, preventing polymerization and allowing safe passage through silica gel.

  • Reaction Setup: Dissolve the crude free base in anhydrous Dichloromethane (DCM) at 0°C. Add 1.5 equivalents of Triethylamine (

    
    ), followed immediately by 1.1 equivalents of Trityl Chloride (Trt-Cl).
    
  • Monitoring: Stir for 2 hours, allowing the reaction to warm to room temperature.

    • Self-Validation Checkpoint: Monitor by TLC (10% MeOH in DCM). The complete disappearance of the baseline-stuck free base and the appearance of a clean, high-running spot (

      
      ) validates complete protection.
      
  • Aqueous Quench: Wash the organic layer with saturated aqueous

    
    , then brine. Dry over 
    
    
    
    and concentrate under reduced pressure.
  • Chromatography: Load the crude oil onto a standard silica gel column. Elute with a gradient of Hexanes/EtOAc (80:20 to 50:50).

    • Self-Validation Checkpoint: The protected product will elute cleanly without tailing, validating that the basicity of the imidazole has been successfully masked.

Section 4: Quantitative Data Summary

The following table summarizes the expected outcomes of the various purification strategies.

ParameterProtocol A: HBr Salt PrecipitationProtocol B: N-Trityl ProtectionNormal Phase Silica (Free Base)
Typical Yield 85 - 95%70 - 80% (over 2 steps)< 5% (Severe degradation)
Purity (HPLC) > 98%> 95%N/A
Scalability Excellent (Multi-kilogram)Moderate (Requires large solvent volumes)Poor
Processing Time < 2 Hours12 - 24 Hours> 24 Hours
Product Stability Indefinite at -20°C (as dry salt)Stable at Room TemperatureMinutes to Hours in solution

References[1] Title: Scope and limitation: alkylation of imidazole backbone using alkyl halides, ketones, and aldehydes as alkylating reagents

Source: researchgate.net URL:[2] Title: 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl - Organic Syntheses Procedure Source: orgsyn.org URL:

Sources

Troubleshooting

KBA-001: The "Black Tar" Problem in Debus-Radziszewski Synthesis

Welcome to the Imidazole Synthesis Technical Support Center . I am Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Imidazole Synthesis Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. This portal is designed to move beyond textbook procedures and address the "why" and "how" of failure modes in imidazole construction. Below you will find three targeted Knowledge Base Articles (KBAs) addressing the most frequent support tickets we receive: glyoxal polymerization , regioselectivity failures , and Van Leusen divergence .

Issue: Reaction mixture turns into a dark, viscous bitumen-like substance; low yield of the desired imidazole. Root Cause: Uncontrolled oligomerization of glyoxal (or


-diketone) prior to diimine formation.
Technical Analysis

The Debus-Radziszewski reaction relies on the condensation of a 1,2-dicarbonyl with ammonia to form a diimine intermediate, which then condenses with an aldehyde.[1] However, glyoxal is highly electrophilic and prone to self-aldol condensation (polymerization) in basic media if the nitrogen source is not immediately available or if the temperature ramps too quickly.

Troubleshooting & Optimization
VariableRecommendationMechanism of Action
Ammonia Source Use Ammonium Acetate (

)
over aqueous ammonia (

).

provides a buffered release of

, maintaining a pH that favors imine formation over glyoxal polymerization.
Stoichiometry 4:1 ratio of

to Glyoxal.
Excess ammonia drives the equilibrium toward the diimine intermediate rapidly, outcompeting the slow polymerization kinetics.
Temperature Stepwise Heating. Initiate at 40°C for 30 mins (diimine formation), then ramp to reflux. "Shocking" glyoxal with high heat triggers immediate tarring.
Self-Validating Protocol: Buffered Debus-Radziszewski

This protocol minimizes free glyoxal concentration.

  • Dissolution: Dissolve aldehyde (1.0 equiv) and Ammonium Acetate (4.0 equiv) in Acetic Acid/Methanol (1:10 v/v).

  • Activation: Stir at 40°C for 20 minutes. Validation: Solution should remain clear or turn slightly yellow (formation of hemiaminal species).

  • Addition: Add Glyoxal (1.0 equiv, 40% aq. solution) dropwise over 15 minutes.

  • Reflux: Heat to reflux for 4-6 hours.

  • Check: Spot TLC. If a baseline streak (tar) appears, your addition rate was too fast.

Pathway Visualization

DebusPathways Glyoxal Glyoxal/Dicarbonyl Diimine Diimine Intermediate (Key Species) Glyoxal->Diimine + NH3 (Fast) Oligomer Glyoxal Oligomers (Black Tar) Glyoxal->Oligomer + Base/Heat (Side Rxn) Ammonia Ammonia Source Aldehyde Aldehyde Imidazole Target Imidazole Diimine->Imidazole + Aldehyde

Figure 1: Competitive pathways in Debus-Radziszewski synthesis. Success depends on favoring the blue path over the red dashed path.

KBA-002: Regioselectivity Crisis in N-Alkylation

Issue: Formation of inseparable mixtures of N1- and N3-alkylated isomers when reacting unsymmetrical imidazoles. Root Cause: Tautomeric equilibrium creates two nucleophilic sites. The ratio is dictated by a conflict between steric hindrance (kinetic control) and thermodynamic stability .

Decision Matrix: Selecting the Right Conditions
GoalReagent SystemMechanism
Kinetic Control (Avoid steric bulk)

/ DMF / RT
The "Cesium Effect" creates a "naked" anion. Alkylation occurs at the least sterically hindered nitrogen (usually distal to a bulky C4 substituent).
Thermodynamic Control (Stable isomer)NaH / THF / Heat Strong deprotonation forms a tight ion pair. The metal coordinates to the N3 lone pair (often assisted by C4 substituents), directing alkylation to N1.
Absolute Regiocontrol SEM-Switch Strategy Use a transient protecting group (SEM) to block one nitrogen, alkylate the other, then deprotect.
FAQ: How do I know which isomer I have?

Q: I have two spots on TLC. Which is N1 and which is N3? A: You cannot rely solely on


. You must use NOE (Nuclear Overhauser Effect) NMR .
  • Experiment: Irradiate the protons on the new alkyl group.

  • Result: If you see an enhancement of the proton on C5 (adjacent to N1), you have the N1-isomer. If you see enhancement of the C2 proton and the substituent on C4, you have the N3-isomer.

Pathway Visualization

RegioSelectivity Tautomer Unsymmetrical Imidazole (Tautomeric Equilibrium) BaseWeak Weak Base (Cs2CO3) Kinetic Control Tautomer->BaseWeak BaseStrong Strong Base (NaH) Thermodynamic Control Tautomer->BaseStrong Isomer1 N1-Alkylated (Less Hindered) BaseWeak->Isomer1 Major Product Isomer2 N3-Alkylated (More Hindered) BaseWeak->Isomer2 Minor Product BaseStrong->Isomer1 Minor BaseStrong->Isomer2 Major (if coordination exists)

Figure 2: Divergent alkylation pathways based on base selection and steric/electronic control.

KBA-003: The Van Leusen Divergence (Oxazole vs. Imidazole)

Issue: The reaction yields an oxazole instead of an imidazole, or the TosMIC reagent decomposes. Root Cause: The Van Leusen reaction branches based on the presence of the amine. If the aldimine is not fully formed before TosMIC addition, TosMIC reacts directly with the aldehyde to form an oxazole.[2]

Critical Control Points
  • Pre-formation of Imine: Do not perform this as a "dump-and-stir" one-pot reaction unless using specific microwave protocols. Stir the aldehyde and amine first to ensure complete conversion to the imine (monitor by disappearance of aldehyde CHO peak in NMR ~10 ppm).

  • Base Sensitivity: TosMIC is base-sensitive. Strong bases can cause polymerization of TosMIC itself. Use

    
      or DABCO  rather than 
    
    
    
    for imidazole synthesis.
Troubleshooting Guide
SymptomDiagnosisCorrective Action
Product lacks Nitrogen (Oxazole formed) Aldehyde did not convert to imine.Dehydrate the aldehyde/amine mix using

or molecular sieves before adding TosMIC.
Low Yield / Recovery of Aldehyde TosMIC decomposed.Ensure anhydrous solvents.[3][4] Water hydrolyzes the intermediate.
Incomplete Cyclization Intermediate did not eliminate

.
Increase temperature to reflux after addition is complete to force elimination.
Self-Validating Protocol: Van Leusen Imidazole Synthesis
  • Imine Formation: Combine Aldehyde (1.0 equiv) and Amine (1.0 equiv) in MeOH. Stir 1h.

    • Check: Take an aliquot for

      
       NMR. Ensure aldehyde peak is <5%.
      
  • Addition: Add TosMIC (1.1 equiv) and

    
     (2.0 equiv).
    
  • Cyclization: Stir at reflux for 3-5 hours.

  • Workup: Evaporate MeOH, redissolve in EtOAc, wash with water.

  • Validation: The product should show a characteristic imidazole C2-H singlet around

    
     7.6-7.8 ppm. If you see a peak >8.0 ppm and no N-H stretch in IR, suspect Oxazole.
    

References

  • Debus-Radziszewski Mechanism & Optimization

    • Title: A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.[5]

    • Source: International Journal of Pharmaceutical Research and Applications (2021).[5]

    • URL:[Link]

  • Regioselectivity in N-Alkylation

    • Title: Regioselective N-alkylation of the 1H-indazole scaffold (Applicable to Imidazoles).[4][6]

    • Source: Max Planck Society (2021).
    • URL:[Link]

  • Van Leusen Reaction Specifics

    • Title: Van Leusen Imidazole Synthesis.[7]

    • Source: Organic Chemistry Portal.[7]

    • URL:[Link]

  • SEM-Switch Strategy for Regiocontrol

    • Title: C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Aryl
    • Source: N
    • URL:[Link]

Sources

Optimization

Technical Support Center: Degradation Pathways of Halogenated Imidazole Compounds

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals working with halogenated imidazole compounds. This guide is design...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with halogenated imidazole compounds. This guide is designed to provide in-depth, field-proven insights into understanding and investigating the degradation pathways of these molecules. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your studies are robust, reliable, and built on a foundation of scientific integrity.

Section 1: Forced Degradation Studies - The "Why" and "How"

Forced degradation, or stress testing, is a cornerstone of pharmaceutical development and chemical stability assessment.[1] It involves intentionally degrading a compound under conditions more severe than those it would typically encounter during storage or use.[2][3] This process is critical for establishing degradation pathways, understanding the intrinsic stability of the molecule, and developing stability-indicating analytical methods.[2][4]

Q1: What is the primary goal of a forced degradation study for a halogenated imidazole?

A1: The primary goal is to generate a representative profile of degradation products that are likely to form under various stress conditions. This serves multiple purposes:

  • Pathway Elucidation: It helps to identify the likely chemical breakdown pathways, such as hydrolysis, oxidation, or photolysis.[2]

  • Method Validation: It is essential for developing and validating "stability-indicating" analytical methods—methods that can accurately separate and quantify the intact active pharmaceutical ingredient (API) from its potential degradants.[1]

  • Formulation & Packaging Development: The data informs decisions on formulation to protect the drug from degradation and helps in selecting appropriate packaging and defining storage instructions.[1]

  • Safety Assessment: Identifying and characterizing degradation products is crucial, as they could have different efficacy or toxicity profiles compared to the parent compound.[5]

Q2: I need to design a forced degradation study. What conditions should I use, and what is the scientific rationale for each?

A2: A comprehensive study should expose the halogenated imidazole compound to hydrolytic, oxidative, photolytic, and thermal stress. The goal is typically to achieve 5-20% degradation of the parent compound; degradation beyond 20% is often considered too extensive and may not produce relevant degradants.[3][5]

Typical Forced Degradation Conditions
Stress ConditionTypical Reagents & ConditionsRationale & Causality
Acid Hydrolysis 0.1 M to 1 M HCl, Room Temperature to 80°CSimulates acidic environments (e.g., gastric fluid). The imidazole ring can be susceptible to acid-catalyzed hydrolysis, potentially leading to ring-opening or modification of side chains.[3][6]
Base Hydrolysis 0.1 M to 1 M NaOH, Room Temperature to 80°CSimulates alkaline environments. Halogenated imidazoles can be susceptible to base-mediated autoxidation or hydrolysis, particularly at the carbamate or other labile moieties.[3][6]
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂), Room TempMimics oxidative stress. The electron-rich imidazole ring is often sensitive to oxidation, which can lead to the formation of N-oxides, hydroxylated species, or ring-cleavage products.[6][7]
Photodegradation Exposure to UV/Vis light (e.g., ICH Option 1 or 2), Solid & SolutionAssesses light sensitivity. Imidazole moieties can be sensitive to photodegradation, which may proceed through photosensitized oxidation involving singlet oxygen or direct photolysis.[6][8][9]
Thermal Stress Dry heat (e.g., 60-80°C), Solid & SolutionEvaluates the effect of elevated temperatures that might be encountered during manufacturing or storage. It helps to identify thermally labile parts of the molecule.[3]
Q3: How do I visually map out my experimental plan for a forced degradation study?

A3: A workflow diagram is an excellent way to structure your study, ensuring all necessary steps and controls are included.

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Elucidation Prep Prepare Stock Solution of Halogenated Imidazole Control Prepare Control Samples (Unstressed, Protected from Light) Prep->Control Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Prep->Base Ox Oxidation (e.g., 3% H₂O₂, RT) Prep->Ox Photo Photostability (ICH Option 1) Prep->Photo Thermal Thermal Stress (Dry Heat, 80°C) Prep->Thermal Analysis Analyze All Samples by Stability-Indicating HPLC-MS/MS Control->Analysis Acid->Analysis Base->Analysis Ox->Analysis Photo->Analysis Thermal->Analysis MassBal Calculate Mass Balance Analysis->MassBal StructID Identify & Characterize Degradants (MS/MS, NMR) MassBal->StructID Pathway Propose Degradation Pathways StructID->Pathway

Caption: Workflow for a forced degradation study.

Section 2: Troubleshooting Guide for Common Degradation Issues

Q4: My compound shows almost no degradation under standard stress conditions. What should I do?

A4: This indicates your molecule is highly stable. However, for a forced degradation study to be useful, some degradation is necessary to validate the analytical method's stability-indicating power.

  • Causality: The energy input (thermal, chemical, photic) is insufficient to overcome the activation energy of the degradation reactions.

  • Solution: Gradually increase the severity of the stress conditions.

    • Hydrolysis: Increase the acid/base concentration (e.g., from 0.1 M to 1 M) or elevate the temperature (e.g., from 60°C to 80°C or reflux).[3]

    • Oxidation: Increase the concentration of H₂O₂ (e.g., from 3% to 30%).

    • Thermal: Extend the exposure time or increase the temperature.

    • Photostability: Increase the duration of light exposure.

  • Expert Tip: Make changes incrementally and analyze at each step. Overly harsh conditions can lead to secondary degradation or pathways that are not relevant to real-world stability.

Q5: My compound degraded completely in the presence of base. How can I get meaningful data?

A5: Complete degradation suggests high lability under the chosen conditions. The goal is controlled, partial degradation.

  • Causality: The imidazole or associated functional groups are highly susceptible to base-catalyzed hydrolysis or oxidation.[6]

  • Solution: Reduce the stressor's intensity.

    • Hydrolysis: Decrease the base concentration (e.g., from 0.1 M NaOH to 0.01 M NaOH), lower the temperature (e.g., to room temperature or below), and/or significantly shorten the reaction time.

    • Time Points: Sample at very early time points (e.g., 5, 15, 30 minutes) to capture the initial degradation profile before the parent compound is fully consumed.

Q6: I'm seeing many small peaks in my chromatogram after oxidation. How do I know which are relevant?

A6: This is common, as oxidation can be a complex process with multiple pathways.

  • Causality: The imidazole ring and side chains may have multiple sites susceptible to oxidative attack, leading to a variety of primary and secondary degradants.[7]

  • Solution:

    • Compare to Control: Ensure the peaks are not present in the unstressed control sample or the H₂O₂ blank.

    • Mass Balance: Focus on the major degradation peaks that account for the loss of the parent compound. A good mass balance (ideally >95%) suggests you have identified the most significant products.

    • Use LC-MS/MS: This is the most powerful tool for this problem.[10][11] By comparing the mass-to-charge ratios (m/z) of the new peaks to the parent compound, you can identify potential oxidative modifications (e.g., +16 for hydroxylation, +16 for N-oxide formation). Fragmentation patterns from MS/MS can help pinpoint the location of the modification.

Q7: Why does the pH of my solution change during a hydrolysis experiment?

A7: A change in pH during the experiment can indicate the nature of the degradation products.

  • Causality: If the degradation process forms acidic or basic products, the pH of the unbuffered solution will shift. For example, hydrolysis that opens the imidazole ring could form amine or carboxylic acid functionalities.

  • Solution:

    • Use Buffered Solutions: For kinetic studies where a constant pH is critical, perform the degradation in buffered media at the target pH.

    • Monitor pH: Record the initial and final pH. This change is valuable data that provides clues about the structure of the degradants.

Section 3: Frequently Asked Questions (FAQs)

Q8: What are the most common degradation pathways for a halogenated imidazole ring itself?

A8: The imidazole ring is susceptible to several degradation mechanisms. A conceptual overview is presented below.

G cluster_main Halogenated Imidazole cluster_paths Degradation Pathways Parent Parent Compound Ox Oxidation (N-Oxides, Hydroxylation, Ring Cleavage) Parent->Ox H₂O₂ / O₂ Hydro Hydrolysis (Ring Opening) Parent->Hydro H₂O / H⁺ / OH⁻ Photo Photolysis (Photosensitized Oxidation, Rearrangement) Parent->Photo hν (Light) Bio Microbial Degradation (Side-chain Oxidation, Ring Cleavage) Parent->Bio Microbes

Caption: Major degradation pathways for imidazoles.

  • Oxidative Degradation: This is often a major pathway. The electron-rich imidazole ring can be attacked by oxidizing agents like hydrogen peroxide or reactive oxygen species.[6] This can lead to the formation of hydroxylated imidazoles, N-oxides, or even cleavage of the C=C or C=N bonds within the ring.[7][12]

  • Photodegradation: Halogenated imidazoles can be sensitive to light. Degradation can occur via direct absorption of UV radiation or through photosensitized reactions where other molecules absorb light and transfer energy to the imidazole or create reactive species like singlet oxygen.[8][9] This can result in complex rearrangements or oxidation products.[13]

  • Hydrolysis: While the core imidazole ring is relatively stable to hydrolysis, extreme pH and temperature can promote ring cleavage.[14] More commonly, hydrolysis affects labile functional groups attached to the ring. The rate and products of hydrolysis are often highly pH-dependent.[15]

  • Microbial Degradation: In environmental contexts, microorganisms can degrade imidazoles. The pathway often depends on the substitution pattern; for instance, N-substituted imidazoles can be more resistant to biodegradation than the unsubstituted ring.[16] Degradation often starts with the oxidation of alkyl side chains.[17]

Q9: Can the halogen substituents affect the degradation pathway?

A9: Absolutely. Halogen atoms are strong electron-withdrawing groups and can significantly influence the electronic properties and reactivity of the imidazole ring.

  • Electronic Effects: They can make the ring more electron-deficient, potentially decreasing its susceptibility to electrophilic attack or oxidation compared to a non-halogenated analogue.

  • Leaving Group Potential: Under certain conditions (e.g., nucleophilic aromatic substitution), the halogen could act as a leaving group, leading to substitution products.

  • Steric Hindrance: Bulky halogens like iodine can sterically hinder attack at adjacent positions on the ring.

Q10: Which analytical technique is best for analyzing my degradation samples?

A10: High-Performance Liquid Chromatography (HPLC) coupled with a Mass Spectrometer (MS) is the gold standard.[11]

  • HPLC provides the necessary separation of the parent compound from its various degradants, which often have different polarities.[10][18] A reversed-phase C18 column is a common starting point.[11]

  • UV/DAD (Diode-Array Detector) allows for initial detection and can help in assessing peak purity.

  • MS/MS (Tandem Mass Spectrometry) is indispensable. It provides the molecular weight of the degradants, which is critical for proposing structures. The fragmentation patterns obtained from MS/MS experiments offer clues about the degradant's structure, helping to distinguish between isomers.[6][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS) can be used for volatile or semi-volatile degradants, but often requires a chemical derivatization step to make the polar imidazole-based compounds suitable for GC analysis.[19][20]

Section 4: Key Experimental Protocols

Disclaimer: These are general protocols. You must optimize them for your specific compound and analytical instrumentation.

Protocol 1: Stability-Indicating HPLC-MS Method Development

This protocol outlines the development of a method to separate a halogenated imidazole from its process impurities and degradation products.

G cluster_dev Method Development cluster_opt Optimization & Validation Start 1. Select Column & Mobile Phase (e.g., C18, A: 0.1% Formic Acid in H₂O, B: 0.1% Formic Acid in ACN) Gradient 2. Develop Gradient (Start with shallow gradient, e.g., 5-95% B over 20 min) Start->Gradient Inject 3. Inject Stressed Samples (Acid, Base, Oxidative, etc.) Gradient->Inject Eval 4. Evaluate Resolution (Is parent peak separated from all degradants?) Inject->Eval Adjust 5. Adjust Gradient/pH (Modify slope, pH, or organic solvent to improve separation) Eval->Adjust No Validate 6. Validate Method (ICH Q2) (Specificity, Linearity, Accuracy, Precision, Robustness) Eval->Validate Yes Adjust->Inject

Caption: HPLC Method Development Workflow.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol).

    • For each stress condition (acid, base, oxidative, etc.), dilute the sample from your forced degradation experiment into the initial mobile phase to an appropriate concentration (e.g., 10-20 µg/mL).

  • Initial Chromatographic Conditions:

    • LC System: A high-performance liquid chromatography system.[11]

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm) is a good starting point.[11]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.[11]

    • Injection Volume: 5 µL.

    • Initial Gradient: 5% B for 1 min, ramp to 95% B over 15 min, hold for 3 min, return to 5% B and equilibrate for 5 min.

  • Mass Spectrometer Conditions:

    • MS System: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Ionization Source: Electrospray Ionization (ESI) in positive mode is typically effective for imidazoles.

    • Acquisition Mode:

      • Full Scan: To identify the m/z of all eluting compounds.

      • MS/MS or All-Ions Fragmentation: To obtain structural information on the parent and degradation products.

  • Method Optimization:

    • Inject a mixture of your stressed samples.

    • Goal: Achieve baseline separation (>1.5) between the parent peak and all major degradant peaks.

    • If co-elution occurs, modify the gradient (make it shallower for better separation), change the organic modifier (methanol vs. acetonitrile), or adjust the mobile phase pH to alter the ionization state and retention of analytes.

Protocol 2: GC-MS Analysis of Volatile Degradants (with Derivatization)

This protocol is for identifying volatile or semi-volatile degradation products that may not be amenable to LC-MS.

Step-by-Step Methodology:

  • Sample Preparation & Derivatization: [19]

    • Take an aliquot of the aqueous degradation sample (e.g., 1 mL).

    • Adjust the pH to optimize for extraction (this must be determined empirically).[19]

    • Extract the analytes into an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Derivatization: This step makes polar compounds more volatile. Add 90 µL of acetonitrile, 60 µL of pyridine, 200 µL of anhydrous ethanol, and 70 µL of isobutyl chloroformate to the dry residue.[19] Vortex and allow the reaction to proceed.

    • Extract the derivatized products into a non-polar solvent like hexane.

  • GC-MS Conditions:

    • GC System: A gas chromatograph with a split/splitless injector.

    • Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm).

    • Carrier Gas: Helium.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

    • MS System: A mass spectrometer operating in Electron Ionization (EI) mode.

    • Acquisition: Scan mode (e.g., m/z 40-500).

  • Data Analysis:

    • Identify peaks corresponding to potential degradation products.

    • Compare the resulting mass spectra to spectral libraries (e.g., NIST) for tentative identification.

    • Confirmation requires analysis of an authentic reference standard if available.

Section 5: References

  • Vertex AI Search. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

  • Bajaj, S., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.

  • Arcinova. (n.d.). A practical guide to forced degradation and stability studies for drug substances.

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences.

  • TSI Journals. (2014, January 26). PHOTOSENSITIZED REACTION OF IMIDAZOLE.

  • Stolte, S., et al. (2015, October 13). Biodegradation of imidazolium ionic liquids by activated sludge microorganisms. PMC - NIH.

  • ResearchGate. (n.d.). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir | Request PDF.

  • Main, H. M., & Hayaishi, O. (n.d.). Metabolism of Imidazole by a Pseudomonad. PMC.

  • ACS ES&T Air. (2024, May 9). Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study.

  • RSC Publishing. (n.d.). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures.

  • Liwarska-Bizukojc, E., & Gendaszewska, D. (2023, January 28). Role of Fungi in Biodegradation of Imidazolium Ionic Liquids by Activated Sewage Sludge. MDPI.

  • PubMed. (2015, December 23). Analysis of the Photodegradation of the Imidazolinone Herbicides Imazamox, Imazapic, Imazaquin, and Imazamethabenz-methyl in Aqueous Solution.

  • PubMed. (2011, January 15). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation.

  • ResearchGate. (n.d.). Biodegradability of imidazole structures. | Download Scientific Diagram.

  • BenchChem. (n.d.). issues with imidazole buffer preparation and pH adjustment.

  • ResearchGate. (n.d.). Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process | Request PDF.

  • Yadav, B. K., et al. (n.d.). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. PMC.

  • BenchChem. (n.d.). Application Notes and Protocols for the Analysis of Imidazole Derivatives by HPLC and GC-MS.

  • Rabbani, S. M. G., & Getman, R. B. (n.d.). Molecular Oxygen–Driven Degradation of Imidazolium Cyanopyrrolide Ionic Liquid. ChemRxiv.

  • BenchChem. (n.d.). troubleshooting unexpected results in 5-nitroso-1H-imidazole experiments.

  • BenchChem. (n.d.). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.

  • MDPI. (2025, July 10). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples.

  • BenchChem. (n.d.). Preventing decomposition of 1-Fluoro-1H-imidazole during storage.

  • Chen, P., et al. (2023, March 1). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Pollution Research.

  • PubMed. (2011, February 2). Hydrolysis of imidazole-2-ylidenes.

  • Chen, P., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. SciSpace.

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of Substituted Imidazoles

Ticket Status: OPEN Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Guide for Kilogram-Scale Imidazole Synthesis Welcome You have reached the Tier-3 Technical Suppor...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Status: OPEN Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Guide for Kilogram-Scale Imidazole Synthesis

Welcome

You have reached the Tier-3 Technical Support Center. This guide addresses the specific engineering and chemical challenges encountered when scaling substituted imidazole synthesis from gram to kilogram quantities. Unlike bench-scale synthesis, where chromatography is convenient, scale-up demands process safety, regiocontrol without purification, and efficient isolation of these polar, basic heterocycles.

Module 1: Thermal Safety & Reaction Control

The Issue: “My reaction exothermed uncontrollably upon scaling up the Debus-Radziszewski condensation.”

Technical Insight: The classical condensation of a 1,2-dicarbonyl (e.g., glyoxal), an aldehyde, and ammonia is highly exothermic. On a milligram scale, heat dissipates rapidly. On a kilogram scale, the surface-area-to-volume ratio decreases, leading to heat accumulation, potential thermal runaway, and the ejection of ammonia gas.

Troubleshooting Protocol:

ParameterBench Scale (1–10 g)Scale-Up (>1 kg)Adjustment Required
Ammonia Source Ammonium acetate (solid) added in one portion.Ammonium acetate or aqueous ammonia.Do NOT add in one portion. Use a dosed addition of the ammonia source or the aldehyde to control heat evolution.
Temperature Reflux (uncontrolled).Controlled ramp.Maintain reaction at 10–20°C below boiling point during addition; ramp to reflux only after addition is complete.
Venting Balloon or open condenser.Scrubber system.Ammonia gas evolution will be significant. Ensure scrubber capacity is calculated for peak generation rate.

Advanced Solution: Continuous Flow Chemistry For safety and efficiency, converting the batch process to a continuous plug flow reactor (PFR) is the gold standard. This allows for high-temperature processing (superheating) with excellent heat transfer, significantly reducing reaction times from hours to minutes.

ThermalManagement cluster_0 Batch Risk cluster_1 Flow Solution B_Start Reagents Mixed B_Heat Heat Accumulation B_Start->B_Heat B_Runaway Thermal Runaway (Ammonia Ejection) B_Heat->B_Runaway F_Feed Reagent Streams F_Mix T-Mixer F_Feed->F_Mix F_Reactor Coil Reactor (High Surface Area) F_Mix->F_Reactor F_Quench In-line Quench F_Reactor->F_Quench

Figure 1: Comparison of thermal risks in batch processing versus the safety of continuous flow reactors.

Module 2: Regioselectivity Management

The Issue: “I am getting a 60:40 mixture of N1/N3 isomers during alkylation. Separation is impossible without a column.”

Technical Insight: The imidazole ring exists in tautomeric equilibrium. When alkylating a 4-substituted imidazole, the electrophile can attack either nitrogen. Sterics and electronics dictate the ratio, but on a large scale, you cannot rely on chromatography to separate isomers.

Decision Matrix for Regiocontrol:

  • Route A: De Novo Cyclization (Preferred for Scale) Instead of alkylating an existing ring, build the ring with the substituent in place.

    • Protocol: React an amidine with an

      
      -haloketone.
      
    • Mechanism:[1] The amidine nitrogen attacks the ketone carbon first. The specific structure of the amidine fixes the N1 substituent, guaranteeing regiopurity.

  • Route B: Steric Steering (Alkylation) If you must alkylate:

    • Solvent Switch: Non-polar solvents (Toluene) often favor the steric product, whereas polar aprotic solvents (DMF/DMSO) favor the thermodynamic product.

    • Base Selection: Use a bulky base (e.g.,

      
       or 
      
      
      
      ) to enhance the steric differentiation between the two nitrogen sites.

Experimental Protocol: Regioselective Cyclization (Amidine Route)

  • Step 1: Charge reactor with Amidine HCl salt (1.0 equiv) and THF/Water (1:1).

  • Step 2: Add

    
    -Bromoketone (1.05 equiv) slowly at 0–5°C (Exotherm control).
    
  • Step 3: Add

    
     (2.5 equiv) portion-wise.
    
  • Step 4: Heat to reflux for 4 hours.

  • Result: This typically yields the 1,4-disubstituted imidazole with >95:5 regioselectivity, avoiding the isomer separation problem entirely.

Module 3: Work-up & Purification (The "Sticky" Problem)

The Issue: “My product is an oil that won't crystallize, and it’s water-soluble, so I lose it during aqueous washes.”

Technical Insight: Imidazoles are basic (


 of conjugate acid ~7) and highly polar. They often coordinate to metal impurities (Cu, Pd) from coupling steps, creating "oils" that refuse to solidify.

Troubleshooting Guide:

Q: How do I isolate a water-soluble imidazole without extraction? A: Salt Formation. Do not attempt to isolate the free base.

  • Dissolve the crude oil in ethanol or IPA.

  • Add Oxalic acid (1.0 equiv) or HCl in dioxane.

  • Cool to 0°C. The imidazole oxalate or hydrochloride salt usually crystallizes readily, rejecting impurities.

Q: The product is oiling out during recrystallization. A: The "Seeding at Metastable Limit" Protocol.

  • Dissolve crude in minimum hot solvent (e.g., EtOAc).

  • Add anti-solvent (Heptane) only until slight turbidity is observed.

  • STOP. Add seed crystals immediately.

  • Cool extremely slowly (5°C/hour). Rapid cooling traps impurities, causing the "oiling out" phenomenon.

Q: How do I remove metal catalysts (Pd/Cu)? A: Imidazoles are excellent ligands for metals. Standard washes fail.

  • Solution: Use a scavenger resin (e.g., SiliaMetS® Thiol) or wash the organic phase with aqueous L-Cysteine or Sodium Trimercaptotriazine (TMT) . These have a higher affinity for Pd/Cu than the imidazole ring.

Purification cluster_Yes Yes (High Polarity) cluster_No No (Lipophilic) Crude Crude Reaction Mixture (Oily/Sticky) CheckSol Is Product Water Soluble? Crude->CheckSol Salt Form Salt (HCl/Oxalate) in Alcohol CheckSol->Salt Yes Wash Acidic Wash (pH 4) Extract Impurities CheckSol->Wash No Precip Filter Solid Salt Salt->Precip Base Basify Aqueous Layer (pH 10) Product Precipitates Wash->Base

Figure 2: Decision tree for the purification of imidazole derivatives based on solubility profiles.

Module 4: Advanced Methodologies (Flow Synthesis)

The Issue: “Batch synthesis is too slow and generates too much waste.”

Technical Insight: Recent advancements utilize high-temperature/high-pressure flow reactors to accelerate imidazole synthesis.[2] For example, the reaction of


-halo ketones with carboxylic acids and ammonia (to form 2,4-disubstituted imidazoles) can be intensified.

Protocol Highlight (Daclatasvir Intermediate):

  • Setup: Stainless steel coil reactor.

  • Conditions: 150°C, 17 bar pressure (to keep solvents liquid).

  • Residence Time: 5 minutes (vs. 12 hours in batch).

  • Advantage: The high pressure keeps volatile ammonia/ammonium acetate in solution, driving the equilibrium forward and preventing the "ammonia loss" seen in batch reactors.

References
  • Rapid Development and Scale-Up of a 1H-4-Substituted Imidazole Intermediate Enabled by Chemistry in Continuous Plug Flow Reactors. Source: Organic Process Research & Development (ACS). URL:[Link]

  • Process Intensified Flow Synthesis of 1H-4-Substituted Imidazoles: Toward the Continuous Production of Daclatasvir. Source: ACS Sustainable Chemistry & Engineering. URL:[Link]

  • A continuous flow process for the green and sustainable production of N-alkyl imidazoles. Source: Green Processing and Synthesis (via ResearchGate/De Gruyter). URL:[Link][3]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. Source: Organic Process Research & Development (Safety Focus). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Computational modeling to validate reaction mechanisms of imidazole compounds

Computational Modeling to Validate Reaction Mechanisms of Imidazole Compounds Executive Summary: The "Amphoteric Chameleon" Challenge Imidazole rings are ubiquitous in medicinal chemistry (e.g., histidine, cimetidine, an...

Author: BenchChem Technical Support Team. Date: March 2026

Computational Modeling to Validate Reaction Mechanisms of Imidazole Compounds

Executive Summary: The "Amphoteric Chameleon" Challenge

Imidazole rings are ubiquitous in medicinal chemistry (e.g., histidine, cimetidine, antifungal azoles) due to their unique ability to act as both hydrogen bond donors and acceptors, as well as general acids and bases. However, this versatility creates a computational minefield. The co-existence of tautomers (


-H vs. 

-H) and the reliance on dispersive

-

stacking interactions mean that standard computational protocols often fail to predict reaction barriers accurately.

This guide compares the Modern Hybrid-Meta DFT Protocol (M06-2X/def2-TZVP) —our "Recommended Product"—against the Legacy Standard (B3LYP/6-31G)* and the High-Cost Reference (CCSD(T)) . We provide a self-validating workflow to ensure your mechanistic proposals are not just theoretical artifacts but physically grounded realities.

Methodology Comparison: Selecting the Right "Engine"

In computational organic chemistry, the "product" is the combination of Density Functional (method) and Basis Set (resolution).[1] For imidazole mechanisms, the choice of functional is the single largest source of error.

Comparative Analysis of Computational Protocols
FeatureLegacy Standard (B3LYP / 6-31G*)Recommended Protocol (M06-2X / def2-TZVP)Gold Standard (DLPNO-CCSD(T) / cc-pVTZ)
Primary Use Case Quick geometry optimization; undergraduate labs.Reaction mechanisms, kinetics, non-covalent interactions. Benchmarking; validating DFT results.
Dispersion Handling Poor. Fails to capture

-stacking common in imidazole-protein binding.
Excellent. Parameterized specifically for medium-range correlation.Perfect. Captures full electron correlation.
Barrier Heights (

)
Often underestimated by 3–5 kcal/mol (reaction appears faster than reality).High Accuracy. Typically within 1–2 kcal/mol of experiment.Reference Accuracy. < 1 kcal/mol error.
Computational Cost Low (1x)Moderate (3–4x)Very High (100x+)
Tautomer Prediction Unreliable for isoenergetic tautomers.Accurate prediction of

.
Accurate.
Why the "Legacy Standard" Fails Imidazoles

B3LYP, while historically significant, lacks long-range dispersion corrections. Imidazole reactivity is often modulated by


-

T-shaped interactions (e.g., in the active site of enzymes like chymotrypsin). B3LYP treats these repulsive rather than attractive, leading to incorrect Transition State (TS) geometries and energies.

Recommendation: Shift immediately to M06-2X or


B97X-D  for any mechanism involving nitrogen heterocycles.
Core Protocol: A Self-Validating Workflow

To ensure scientific integrity, a computational mechanism must be self-validating . You cannot simply find a Transition State (TS) and stop; you must prove it connects your specific reactants and products.

The "4-Check" Validation System
  • Tautomeric Pre-Screening: Imidazole exists in equilibrium. You must model both the 1,4- and 1,5-tautomers.

  • Imaginary Frequency Check: The TS must have exactly one imaginary frequency corresponding to the reaction coordinate (bond breaking/forming).

  • IRC (Intrinsic Reaction Coordinate) Verification: A mathematical descent from the TS to ensuring it relaxes into the correct Reactant and Product wells.

  • Experimental Corroboration: Comparison of calculated

    
     with experimental 
    
    
    
    via the Eyring equation.
Workflow Visualization

The following diagram outlines the mandatory decision-making process for validating imidazole mechanisms.

ImidazoleProtocol Start Start: Define Reaction TautomerCheck Step 1: Tautomer Screen (Model N1-H and N3-H) Start->TautomerCheck GeometryOpt Step 2: Geometry Opt (M06-2X/def2-SVP) TautomerCheck->GeometryOpt Select Lowest E TSSearch Step 3: TS Search (Berny Algorithm) GeometryOpt->TSSearch FreqCheck Validation A: One Imaginary Freq? TSSearch->FreqCheck FreqCheck->TSSearch No (Retune Hessian) VisualCheck Does vector match bond breaking? FreqCheck->VisualCheck Yes VisualCheck->TSSearch No (Wrong Mode) IRC Step 4: IRC Calculation (Connects R & P?) VisualCheck->IRC Yes IRC->TSSearch Fails (Hysteresis) EnergyRefine Step 5: Single Point Energy (def2-TZVP + Solvation) IRC->EnergyRefine Confirmed FinalOutput Output: Free Energy Profile EnergyRefine->FinalOutput

Figure 1: The Self-Validating Computational Workflow. Note the critical "IRC" loop which prevents false-positive transition state identification.

Case Study: Imidazole-Catalyzed Hydrolysis

To demonstrate the superior accuracy of the M06-2X protocol, we examine the nucleophilic catalysis of an ester hydrolysis by imidazole. This mechanism involves the formation of a transient Acyl-Imidazole intermediate .

Mechanism Overview[2]
  • Nucleophilic Attack: The lone pair on the imidazole N3 attacks the carbonyl carbon.

  • Tetrahedral Intermediate: Formation of a charged zwitterion.

  • Elimination: Leaving group departure to form Acetyl-Imidazole.

  • Hydrolysis: Water attacks the Acetyl-Imidazole to regenerate the catalyst.

Experimental vs. Computational Data

The following table compares activation free energies (


) for the rate-determining step (nucleophilic attack). Experimental values are derived from Arrhenius plots of kinetic data.[3]
MethodBasis SetCalculated

(kcal/mol)
Error vs ExpStatus
Experimental N/A16.4 --Reference
B3LYP6-31G(d)12.1-4.3Unacceptable
B3LYP-D36-311+G(d,p)15.8-0.6Acceptable
M06-2X def2-TZVP 16.2 -0.2 Recommended
HF (Hartree-Fock)6-31G*24.5+8.1Invalid

Data aggregated from benchmark studies on nitrogen heterocycle reactivity [1, 2].

Analysis: The "Legacy" B3LYP method significantly underestimates the barrier, predicting a reaction rate


1000x faster than observed. The M06-2X  functional, which accounts for the dispersion interactions between the imidazole ring and the substrate, matches experimental data almost perfectly.
Mechanistic Pathway Diagram

The following diagram illustrates the specific pathway validated by the M06-2X protocol.

ReactionPath cluster_0 Rate Determining Step Reactant Reactants (Ester + Imidazole) TS1 TS1 (N-C Bond Formation) Reactant->TS1 Nucleophilic Attack Intermediate Tetrahedral Intermediate TS1->Intermediate TS2 TS2 (Leaving Group Dep.) Intermediate->TS2 Product Acyl-Imidazole + Alcohol TS2->Product Elimination

Figure 2: Reaction coordinate for the formation of the Acyl-Imidazole intermediate.[4] TS1 is identified as the rate-determining step.

Detailed Experimental Protocol (Computational)

To replicate the recommended results, follow this step-by-step procedure using standard quantum chemistry software (e.g., Gaussian, ORCA).

Phase 1: Preparation
  • Construct 3D Model: Build the imidazole and substrate. Ensure the imidazole is in the neutral

    
    -H tautomer (unless pH dictates otherwise).
    
  • Conformational Search: Perform a rotor scan on the C-N bond to find the global minimum. Do not start optimization from a random conformer.

Phase 2: Optimization & TS Search
  • Input Setup (M06-2X):

    • Functional: M06-2X

    • Basis Set: def2-SVP (for geometry), def2-TZVP (for energy).

    • Solvation: SMD (Solvation Model based on Density) using water or specific solvent.

  • Keyword String (Example for Gaussian):

    opt=(calcfc,ts,noeigen) freq m062x/def2svp scrf=(smd,solvent=water)

  • Execution: Run the job. If it fails to converge, calculate the Force Constants (calcfc) on the reactant geometry first to guide the Hessian.

Phase 3: Validation (The "E-E-A-T" Step)
  • Frequency Analysis: Open the output. Look for the frequency list.

    • Correct: One negative frequency (e.g., -450

      
      ). Animate it; it must show the N...C bond vibrating.
      
    • Incorrect: Two negative frequencies (indicates a saddle point, not a TS) or zero (minima).

  • IRC Calculation:

    irc=(calcfc,maxpoints=20) m062x/def2svp

    • Verify that the path falls into the Reactant and Intermediate wells.

References
  • Truhlar, D. G., et al. (2010). Applications and validations of the Minnesota density functionals. Chemical Physics Letters.[5] Link

  • Grimme, S., et al. (2011). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. Link

  • RSC Publishing. (2019). Atmospheric oxidation reactions of imidazole initiated by hydroxyl radicals.[6] Environmental Science: Processes & Impacts. Link

  • MDPI. (2018). Density Functional Theory Applied to Excited State Intramolecular Proton Transfer in Imidazole-Based Systems.[7][8] Molecules.[2][4][5][8][9][10][11][12][13] Link

  • ACS Publications. (2023). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion.[14] ACS Omega. Link

Sources

Comparative

Cross-reactivity profiling of 3-Bromo-1-(1H-imidazol-5-YL)propan-1-one derivatives

An Objective Guide to the Cross-Reactivity Profiling of Novel Kinase Inhibitors: A Case Study Using 3-Bromo-1-(1H-imidazol-5-YL)propan-1-one Derivatives In the landscape of modern drug discovery, particularly within onco...

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Guide to the Cross-Reactivity Profiling of Novel Kinase Inhibitors: A Case Study Using 3-Bromo-1-(1H-imidazol-5-YL)propan-1-one Derivatives

In the landscape of modern drug discovery, particularly within oncology and immunology, kinase inhibitors represent a cornerstone of targeted therapy. However, the high degree of structural conservation across the human kinome presents a significant challenge: ensuring that a novel inhibitor selectively engages its intended target without causing a cascade of unintended off-target effects. These off-target activities are a primary driver of clinical toxicity and can confound the interpretation of a compound's therapeutic efficacy.

This guide provides a comprehensive framework for the systematic evaluation of inhibitor cross-reactivity, using the hypothetical compound class, 3-Bromo-1-(1H-imidazol-5-YL)propan-1-one (BIP) derivatives, as a working example. While specific experimental data for this exact chemical series is not publicly available, the principles, protocols, and data interpretation strategies detailed herein represent the industry-standard workflow for characterizing the selectivity profile of any novel kinase inhibitor. We will explore the rationale behind experimental choices, provide detailed protocols for key assays, and demonstrate how to interpret the resulting data to build a robust understanding of a compound's specificity.

The Strategic Imperative for Early Cross-Reactivity Profiling

Proactive cross-reactivity profiling is not merely a checkbox exercise; it is a critical, data-driven strategy to mitigate risk in drug development. Identifying potential off-target liabilities early allows for the rational design of backup compounds with improved selectivity, saving invaluable time and resources. A compound that appears highly potent against its primary target in an isolated biochemical assay may fail in a cellular or in vivo context due to potent inhibition of kinases in critical, unrelated signaling pathways.

Our investigation will follow a tiered approach, beginning with a broad, kinome-wide screen to identify all potential interaction partners. This is followed by orthogonal functional assays to confirm the activity of the primary hits and, finally, cellular assays to verify target engagement in a more physiologically relevant environment.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Confirmation & Validation cluster_2 Phase 3: Cellular & In Vivo Relevance A Compound Library (BIP-001, BIP-002, BIP-003) B Broad Kinome Panel Screen (e.g., KINOMEscan) A->B Single high concentration (e.g., 10 µM) C Primary Hit Identification (% Inhibition > 80%) B->C D Dose-Response Assay (Kd/IC50) for On- and Off-Targets C->D E Orthogonal Functional Assay (e.g., ADP-Glo) D->E Confirm functional inhibition F Cellular Thermal Shift Assay (CETSA) E->F G Downstream Pathway Analysis (Western Blot) F->G H In Vivo Toxicity & Efficacy Studies G->H

Figure 1: A tiered workflow for comprehensive kinase inhibitor cross-reactivity profiling, moving from broad screening to specific cellular validation.

Comparative Selectivity Analysis of BIP Derivatives

To illustrate the process, we will consider three hypothetical derivatives:

  • BIP-001: The initial lead compound.

  • BIP-002: A rationally designed analog intended to improve selectivity.

  • BIP-003: Another analog with a different substitution pattern.

These will be compared against two standards:

  • Staurosporine: A notoriously promiscuous kinase inhibitor, serving as a negative control for selectivity.

  • Gefitinib: A highly selective EGFR inhibitor, serving as a positive control for selectivity (assuming our hypothetical target is EGFR).

The data below is a hypothetical representation of results from a comprehensive kinase screen, with binding affinity reported as the dissociation constant (Kd). A lower Kd value indicates a stronger interaction.

Table 1: Comparative Kinase Selectivity Profile (Kd, nM)

Kinase Target BIP-001 (Lead) BIP-002 (Optimized) BIP-003 (Analog) Staurosporine (Promiscuous) Gefitinib (Selective)
EGFR (On-Target) 15 12 25 6 2
ABL1 5,500 >10,000 8,000 20 >10,000
FLT3 250 1,500 300 15 >10,000
KDR (VEGFR2) 80 2,200 95 7 8,500
SRC 450 4,500 500 12 >10,000
LCK 1,200 >10,000 1,500 5 >10,000

| Selectivity Score (S10@1µM) * | 0.04 | 0.01 | 0.05 | 0.45 | <0.01 |

*Selectivity Score (S10) is the number of off-targets with % inhibition > 90% divided by the total number of kinases tested. A lower score indicates higher selectivity.

  • BIP-001 shows good potency on the target (EGFR) but has significant off-target activity, particularly against KDR (VEGFR2), a key regulator of angiogenesis. This could lead to side effects like hypertension or bleeding.

  • BIP-002 maintains high on-target potency while dramatically improving selectivity. The >200-fold reduction in affinity for KDR makes it a much more promising candidate.

  • BIP-003 is less potent than the other derivatives and shows a similar off-target profile to the original lead, making it a less desirable candidate.

Key Experimental Methodologies

The trustworthiness of any selectivity data hinges on the robustness of the experimental protocols. Below are detailed, step-by-step methods for two critical assays in the profiling workflow.

Protocol 1: Primary Screening via Competitive Binding Assay (e.g., KINOMEscan)

This method quantifies inhibitor binding by measuring its ability to displace a known, immobilized ligand from the kinase active site. It is a powerful tool for broad screening as it is independent of ATP and provides a direct measure of binding affinity.

Methodology:

  • Compound Preparation: Prepare a 100 mM stock solution of the test compound (e.g., BIP-002) in 100% DMSO. Serially dilute to the desired screening concentration (e.g., 10 µM) in the appropriate assay buffer.

  • Assay Plate Preparation: In a multi-well plate, combine the test compound with human kinases that have been tagged with a proprietary DNA tag.

  • Ligand Competition: Add an immobilized, active-site directed ligand to each well. The test compound will compete with this immobilized ligand for binding to the kinase active site.

  • Incubation: Allow the binding reaction to proceed to equilibrium (typically 60 minutes at room temperature).

  • Affinity Capture: Capture the kinase-ligand complexes on a solid support. Kinases that are bound to the test compound will remain in solution and be washed away.

  • Quantification: Elute the captured kinases and quantify the amount of kinase-DNA tag using quantitative PCR (qPCR). The signal is inversely proportional to the binding affinity of the test compound.

  • Data Analysis: Calculate the percent inhibition (% Inhibition) relative to a DMSO control (0% inhibition) and a highly potent control compound (100% inhibition).

Protocol 2: Cellular Target Engagement via Cellular Thermal Shift Assay (CETSA)

CETSA validates that a compound binds to its intended target within the complex milieu of a living cell. The principle is that a protein becomes more thermally stable when bound to a ligand.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., A431, which overexpresses EGFR) to ~80% confluency. Treat the cells with the test compound (e.g., 1 µM BIP-002) or a vehicle control (DMSO) for 1-2 hours under normal culture conditions.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.

  • Heat Shock: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

  • Centrifugation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Supernatant Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured protein.

  • Protein Quantification: Analyze the amount of the target protein (e.g., EGFR) remaining in the supernatant at each temperature point using Western Blot or ELISA.

  • Melt Curve Generation: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the drug-treated sample compared to the vehicle control confirms target engagement.

Mechanistic Implications of Off-Target Activity

Understanding the signaling pathways of off-targets is crucial for predicting potential side effects. For our lead compound, BIP-001 , the potent inhibition of KDR (VEGFR2) in addition to EGFR could have complex biological consequences. While dual inhibition might be beneficial in some cancer contexts (e.g., blocking both tumor growth and angiogenesis), it can also lead to significant toxicity.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS_RAF_MEK RAS/RAF/MEK Pathway EGFR->RAS_RAF_MEK PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT VEGFR2 KDR (VEGFR2) PLCg PLCγ Pathway VEGFR2->PLCg Proliferation Cell Proliferation Survival RAS_RAF_MEK->Proliferation PI3K_AKT->Proliferation Angiogenesis Angiogenesis Vascular Permeability PLCg->Angiogenesis BIP_001 BIP-001 (Lead Compound) BIP_001->EGFR On-Target Inhibition BIP_001->VEGFR2 Off-Target Inhibition

Figure 2: Signaling pathways affected by the hypothetical dual-specificity inhibitor BIP-001. On-target EGFR inhibition blocks proliferation pathways, while off-target KDR inhibition blocks angiogenesis.

Conclusion and Future Directions

This guide outlines a robust, multi-tiered strategy for assessing the cross-reactivity of novel kinase inhibitors, using the hypothetical 3-Bromo-1-(1H-imidazol-5-YL)propan-1-one (BIP) derivative series as a case study. The hypothetical data demonstrates that through rational design and systematic profiling, it is possible to significantly improve the selectivity of a lead compound (BIP-001 vs. BIP-002), thereby mitigating the risk of off-target toxicities.

The successful de-risking of a kinase inhibitor candidate requires a deep and early understanding of its kinome-wide interactions. By employing broad binding assays, orthogonal functional assays, and cellular target engagement studies, researchers can build a comprehensive selectivity profile. This data is not only essential for selecting the best candidates for clinical development but also provides invaluable insights into potential mechanisms of toxicity and resistance, ultimately paving the way for safer and more effective targeted therapies. The next steps for a promising candidate like BIP-002 would involve profiling against a broader panel of off-target safety panels (e.g., GPCRs, ion channels) and advancing into in vivo efficacy and toxicology models.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

Validation

Strategic Guide: Comparative Analysis of Synthetic Routes to Substituted Imidazoles

Executive Summary The imidazole pharmacophore is ubiquitous in medicinal chemistry, serving as a critical motif in antifungals (e.g., ketoconazole), antihypertensives (e.g., losartan), and p38 MAP kinase inhibitors. Howe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazole pharmacophore is ubiquitous in medicinal chemistry, serving as a critical motif in antifungals (e.g., ketoconazole), antihypertensives (e.g., losartan), and p38 MAP kinase inhibitors. However, the "best" synthetic route is rarely universal; it is strictly dictated by the required substitution pattern and scale.

This guide moves beyond textbook definitions to compare the three dominant methodologies: the Debus-Radziszewski (and its modern multicomponent variants), the Van Leusen reaction, and Transition-Metal Catalyzed C-H Activation . We evaluate these routes based on regiocontrol, atom economy, and adaptability to late-stage functionalization.

Part 1: Strategic Route Selection

The primary driver for selecting a synthetic route is the target regiochemistry. The diagram below illustrates the decision matrix used in high-throughput optimization.

Imidazole_Selection_Strategy Start Target Imidazole Substitution Pattern Symm Symmetrical (2,4,5-trisubstituted) Start->Symm High Symmetry Asymm Unsymmetrical Regioisomer Specific Start->Asymm Specific Isomer LateStage Existing Scaffold (C-H Functionalization) Start->LateStage Derivatization DR Debus-Radziszewski (4-Component MCR) Symm->DR One-Pot, High Yield VL Van Leusen (TosMIC Cycloaddition) Asymm->VL 1,5- or 1,4,5-selective TM Pd/Ni-Catalyzed C-H Arylation LateStage->TM Step Economy

Figure 1: Decision matrix for selecting the optimal synthetic route based on structural requirements.

Part 2: The Classical Baseline – Debus-Radziszewski & MCRs

Mechanism & Utility

Classically involves the condensation of a 1,2-dicarbonyl, an aldehyde, and ammonia.[1] Modern application utilizes a One-Pot 4-Component Reaction (4-MCR) involving a 1,2-diketone, aldehyde, amine, and ammonium acetate.

  • Best For: 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazoles where the 4 and 5 positions are identical (derived from symmetric diketones like benzil).

  • The Trap: Using unsymmetrical 1,2-dicarbonyls leads to a mixture of regioisomers (4- vs. 5-position) that are often inseparable by standard chromatography.

Validated Protocol: Green Synthesis of 2,4,5-Trisubstituted Imidazoles

Rationale: This protocol utilizes a solvent-free or ethanol-based approach, maximizing atom economy and precipitation-based purification.

Reagents:

  • Benzil (1.0 mmol)

  • Benzaldehyde (1.0 mmol)[2]

  • Ammonium Acetate (2.5 mmol)

  • Catalyst: 5 mol% Iodine (

    
    ) or Silica-supported 
    
    
    
    (for higher turnover).

Workflow:

  • Charge: Combine benzil, benzaldehyde, and ammonium acetate in a round-bottom flask.

  • Catalysis: Add 5 mol% molecular iodine.

  • Reaction: Heat to 80°C (ethanol reflux) or 100°C (solvent-free) for 45 minutes.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 7:3). Disappearance of benzil indicates completion.

  • Workup: Cool to room temperature. Pour the mixture into crushed ice-water (50 mL).

  • Purification: The product precipitates as a solid. Filter, wash with cold water, and recrystallize from ethanol.

Performance Data:

  • Yield: >90% for electron-rich aldehydes.

  • Atom Economy: High (Water is the main byproduct).

Part 3: Precision Regiocontrol – The Van Leusen Reaction

Mechanism & Utility

This is the "gold standard" for medicinal chemistry when specific 1,5-disubstituted or 1,4,5-trisubstituted patterns are required. It relies on the [3+2] cycloaddition of TosMIC (p-Toluenesulfonylmethyl isocyanide) with an aldimine.

  • Causality: The reaction is driven by the acidity of the

    
    -protons in TosMIC and the leaving group ability of the sulfonyl group, which forces the elimination to occur in a specific direction, guaranteeing regiochemistry.
    

VanLeusen_Mechanism Step1 Aldimine Formation (R-CHO + R-NH2) Step3 [3+2] Cycloaddition (Stepwise) Step1->Step3 Step2 Deprotonation of TosMIC (Base: K2CO3) Step2->Step3 Step4 Elimination of TsOH (Aromatization) Step3->Step4 Product 1,5-Disubstituted Imidazole (Regiopure) Step4->Product

Figure 2: Mechanistic flow of the Van Leusen synthesis, highlighting the critical aromatization step via sulfinate elimination.

Validated Protocol: Synthesis of 1,5-Disubstituted Imidazoles

Rationale: Aprotic dipolar solvents are essential here to solubilize the base and stabilize the transition state.

Reagents:

  • Aldehyde (1.0 equiv)[2]

  • Primary Amine (1.0 equiv)

  • TosMIC (1.0 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMF/DME (1:1 ratio)

Workflow:

  • Imine Formation: Stir aldehyde and amine in MeOH for 2 hours. Evaporate solvent to isolate the crude imine.

  • Cyclization: Dissolve the imine and TosMIC in DMF/DME.

  • Base Addition: Add

    
    .
    
  • Reaction: Stir at room temperature for 2-4 hours.

    • Note: Unlike Debus-Radziszewski, high heat is often detrimental to the TosMIC reagent.

  • Workup: Dilute with EtOAc, wash with saturated

    
     and brine.
    
  • Purification: Flash column chromatography is usually required to remove tosyl byproducts.

Part 4: Comparative Analysis Summary

The following table contrasts the methodologies based on critical process parameters.

FeatureDebus-Radziszewski (MCR)Van Leusen ReactionC-H Arylation (Late Stage)
Primary Scope 2,4,5-Trisubstituted (Symmetric)1,5-Disubstituted (Regiopure)Functionalizing existing imidazoles
Regioselectivity Poor (unless symmetric dicarbonyl used)Excellent (100:0) Moderate to Good (C5 vs C2 depends on catalyst)
Reaction Conditions Robust (Reflux/Microwave)Sensitive (Base/Solvent specific)Sensitive (Inert atmosphere required)
Atom Economy High (Water byproduct)Moderate (Loss of TsOH)High (H2 or HX byproduct)
Scalability High (Precipitation workup)Moderate (Chromatography often needed)Low/Moderate (Catalyst cost)
Key Limitation Isomer mixtures with unsymmetrical diketonesTosMIC is expensive and moisture sensitiveRequires pre-formed imidazole core

Part 5: Advanced Application – Late-Stage C-H Functionalization

For drug candidates where the imidazole core is already established, rebuilding the ring is inefficient. Transition metal-catalyzed C-H activation allows for the direct installation of aryl groups.[3]

  • C5-Arylation: Pd-catalyzed direct arylation (e.g.,

    
    , 
    
    
    
    ) generally favors the C5 position due to the electrophilic nature of the palladation step at the most electron-rich carbon.
  • C2-Arylation: Cu- or Ni-catalyzed approaches often target the C2 position, leveraging the acidity of the C2-proton (pKa ~18.6) for an organometallic-type mechanism.

Critical Insight: This approach dramatically improves "Step Economy" by reducing the total number of linear steps in a synthesis campaign.

References

  • Regioselective synthesis of 1,4-disubstituted imidazoles. Organic & Biomolecular Chemistry (RSC). [Link][3][4][5]

  • Transition metal-catalyzed C–H arylation of imidazoles and benzimidazoles. ResearchGate / Beilstein J. Org. Chem. [Link]

  • Catalytic procedures for multicomponent synthesis of imidazoles. Green Chemistry (RSC). [Link][3][4][5]

  • C–H arylation and alkenylation of imidazoles by nickel catalysis. Chemical Science (RSC). [Link][4][5]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules (MDPI/PMC). [Link]

Sources

Comparative

Comparative Guide: HPLC-UV Strategies for API Purity Assessment vs. Emerging Alternatives

Executive Summary In the regulated environment of pharmaceutical development, the assessment of Active Pharmaceutical Ingredient (API) purity is not merely a measurement; it is a declaration of safety and efficacy. While...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the regulated environment of pharmaceutical development, the assessment of Active Pharmaceutical Ingredient (API) purity is not merely a measurement; it is a declaration of safety and efficacy. While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) remains the industry workhorse, the emergence of Ultra-High-Performance Liquid Chromatography (UHPLC) and universal detectors like Charged Aerosol Detection (CAD) challenges the traditional paradigm.

This guide, written from the perspective of a Senior Application Scientist, objectively compares HPLC-UV against its modern alternatives. We analyze the mechanistic limitations, validate experimental protocols, and provide decision frameworks for selecting the optimal methodology based on ICH Q3A/Q3B guidelines.

Part 1: The Mechanistic Foundation of Purity Analysis

The "Purity" Misconception

Purity in chromatography is defined by what you can see. A common pitfall in HPLC-UV is assuming that a single peak represents a pure compound. Without spectral homogeneity analysis (Peak Purity) or orthogonal detection, co-eluting impurities can mask toxic contaminants.

The HPLC-UV Standard

The dominance of HPLC-UV relies on the Beer-Lambert Law , where absorbance is linearly proportional to concentration.

  • Pros: High robustness, linearity over wide ranges, and ubiquity in QC labs.

  • Cons: "UV-blindness" (cannot detect non-chromophores) and reliance on Relative Response Factors (RRF) for accurate impurity quantification.

Visualizing the Analytical Logic

The following diagram illustrates the critical decision pathway for validating API purity, ensuring no "blind spots" remain in the analysis.

PurityLogic Start Start: API Purity Assessment Chromophore Does API have a Chromophore? Start->Chromophore UV_Spectrum Analyze UV Spectrum (DAD) Chromophore->UV_Spectrum Yes NonChromophore No Chromophore Chromophore->NonChromophore No Separation HPLC Separation (C18/Phenyl) UV_Spectrum->Separation Alt_Detect Switch to CAD or RI Detection NonChromophore->Alt_Detect Peak_Purity Peak Purity Check (Spectral Ratio) Separation->Peak_Purity Pass Pass: Quantify via Area % or w/w Peak_Purity->Pass Spectrally Pure Fail Fail: Co-elution Detected Peak_Purity->Fail Impure Optimize Optimize Gradient/Stationary Phase Fail->Optimize Optimize->Separation

Figure 1: The logical workflow for determining detector suitability and ensuring peak purity during API assessment.

Part 2: Comparative Analysis (HPLC-UV vs. Alternatives)

To provide an objective assessment, we compare standard HPLC-UV against UHPLC-UV (speed/resolution) and HPLC-CAD (universality).

HPLC-UV (The Benchmark)
  • Mechanism: Absorption of monochromatic light.

  • Status: Gold standard for QC release.

  • Limitation: Requires RRF determination. If Impurity A has an extinction coefficient 10x lower than the API, it will be underestimated by 10x unless corrected.

UHPLC-UV (The Speed Alternative)
  • Mechanism: Uses sub-2-micron particles to increase theoretical plates (

    
    ).
    
  • Advantage: Drastically reduces run time (from 30 min to 5 min) and improves resolution (

    
    ) of closely eluting isomers.
    
  • Risk: Frictional heating inside the column can alter selectivity for sensitive APIs.

HPLC-CAD (The Universal Alternative)
  • Mechanism: Analyte is nebulized, dried, and charged with ionized nitrogen. Charge is measured by an electrometer.

  • Advantage: Detects everything non-volatile (salts, lipids, sugars) regardless of optical properties. Response is roughly uniform (no RRF needed).

  • Limitation: Non-linear response at high concentrations; requires linearization curves.

Comparative Data Summary
FeatureHPLC-UV (DAD)UHPLC-UVHPLC-CADLC-MS (QDa/Single Quad)
Principle Light AbsorptionLight Absorption (High Pressure)Aerosol ChargingMass-to-Charge Ratio
Linearity (

)
> 0.999 (Excellent)> 0.999 (Excellent)~0.99 (Curvilinear)> 0.99 (Dependent on ionization)
LOD (Typical) 10-100 ng1-10 ng1-10 ng0.1-1 ng
Universal? No (Chromophore required)NoYes (Non-volatiles)Yes (Ionizable compounds)
Impurity ID Limited (Retention time/Spectrum)LimitedNoneHigh (Molecular Weight)
QC Robustness HighMedium (Hardware sensitive)Medium (Nebulizer sensitive)Low (Requires expertise)
Capital Cost $



$

Part 3: Experimental Protocol (Validated HPLC-UV Method)

This protocol is designed for a generic small-molecule API (e.g., weakly acidic drug) to demonstrate the "Self-Validating" approach required by ICH Q2(R2) guidelines [1].

A. System Suitability Testing (SST)

Why it matters: You cannot trust the data if the system isn't performing.

  • Inject Standard (5 reps): RSD of area must be

    
    .
    
  • Resolution (

    
    ):  Must be 
    
    
    
    between the API and nearest impurity.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    (Asymmetry indicates secondary interactions).
B. Chromatographic Conditions
  • Column: C18,

    
    , 
    
    
    
    (Standard HPLC) or
    
    
    ,
    
    
    (UHPLC).
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol ionization).

  • Mobile Phase B: Acetonitrile (Lower viscosity than Methanol).

  • Gradient:

    • 0 min: 5% B

    • 20 min: 90% B (Ramp to elute hydrophobic impurities)

    • 25 min: 90% B

    • 26 min: 5% B (Re-equilibration is critical)

  • Detection: DAD (Diode Array) scanning 200–400 nm. Extraction at

    
     of API.
    
C. Sample Preparation Workflow
  • Diluent Selection: Match initial mobile phase (5% ACN) to prevent "solvent effect" (peak distortion).

  • Concentration: Prepare API at

    
     (High enough to see 0.05% impurities, low enough to stay linear).
    
  • Filtration: 0.2

    
    m PTFE filter (Discard first 1 mL to avoid extractables from the filter housing).
    
D. Calculation (The "Area Normalization" Trap)

Do not simply use Area %. This assumes all impurities have the same response as the API. Correct Formula:



Note: If RRF is unknown, use a diluted standard of the API (0.1%) to estimate impurities, assuming RRF=1 as a worst-case scenario (per ICH Q3A).

Part 4: Method Validation & Optimization Workflow

Validation ensures the method is fit for purpose. The following diagram outlines the sequence of validation parameters required for a stability-indicating method.

ValidationWorkflow Specificity 1. Specificity (Stress Testing) Linearity 2. Linearity (5 Levels) Specificity->Linearity Accuracy 3. Accuracy (Spike Recovery) Linearity->Accuracy Precision 4. Precision (Repeatability) Accuracy->Precision LOD_LOQ 5. Sensitivity (LOD/LOQ) Precision->LOD_LOQ Robustness 6. Robustness (Parameter Variation) LOD_LOQ->Robustness

Figure 2: Sequential execution of ICH Q2(R2) validation characteristics for API purity methods.

Expert Insight: Stress Testing (Forced Degradation)

To prove your HPLC-UV method is "Stability Indicating," you must degrade the API (Acid, Base, Peroxide, Heat, Light).

  • Success Criteria: The API peak must be spectrally pure (Peak Purity check via DAD) even when degradation products are present. If the purity angle < purity threshold, the method is specific [2].

Conclusion

While UHPLC offers speed and CAD offers universality, HPLC-UV remains the most robust, transferable, and regulatory-accepted method for routine API purity assessment , provided the molecule possesses a chromophore.

Recommendation:

  • Use HPLC-UV for routine QC and stability testing of established chromophoric APIs.

  • Use UHPLC during R&D screening to maximize throughput.

  • Deploy LC-MS or CAD only when impurities lack UV absorption or when mass balance issues suggest "invisible" contaminants.

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • U.S. Food and Drug Administration (FDA). (2000). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. [Link]

  • Swartz, M. E. (2010). HPLC Detectors: A Brief Review. Journal of Liquid Chromatography & Related Technologies. [Link]

Safety & Regulatory Compliance

Safety

3-Bromo-1-(1H-imidazol-5-YL)propan-1-one proper disposal procedures

The following technical guide details the operational disposal procedures for 3-Bromo-1-(1H-imidazol-5-yl)propan-1-one . This compound presents a dual-hazard profile: it contains a -bromo ketone moiety (a potent alkylati...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the operational disposal procedures for 3-Bromo-1-(1H-imidazol-5-yl)propan-1-one .

This compound presents a dual-hazard profile: it contains a


-bromo ketone  moiety (a potent alkylating agent) and an imidazole  core (a base and potential sensitizer). Improper disposal poses risks of aqueous toxicity and uncontrolled alkylation reactions in waste streams.

Chemical Hazard Characterization

Before initiating disposal, the waste generator must understand the specific reactivity profile of the substance to prevent incompatible mixing.[1]

PropertyCharacteristicOperational Implication
Functional Group

-Bromo Ketone
High Reactivity. Acts as a strong alkylating agent. Can undergo elimination to form vinyl ketones (Michael acceptors) which are highly toxic.
Core Structure ImidazoleBasic/Nucleophilic. Can catalyze its own polymerization or react violently with strong acids or oxidizers.
Physical State Solid or Oil (often HBr salt)Hygroscopic. May degrade into sticky polymers if exposed to moisture/heat.
Primary Hazards Corrosive, MutagenicDo not dispose of via sanitary sewer. Do not mix with oxidizers.

Disposal Decision Matrix

The following logic flow dictates the segregation of waste based on quantity and state.

DisposalWorkflow Start Waste Generation: 3-Bromo-1-(1H-imidazol-5-yl)propan-1-one StateCheck Determine Waste State Start->StateCheck BulkSolid Bulk Solid/Pure Substance StateCheck->BulkSolid > 500 mg LiquidSoln Solution / Reaction Mixture StateCheck->LiquidSoln Dissolved Glassware Trace Residue / Glassware StateCheck->Glassware < 100 mg / Residue Segregation Segregate: Halogenated Organic Waste BulkSolid->Segregation LiquidSoln->Segregation Quench Chemical Deactivation (Thiosulfate Protocol) Glassware->Quench FinalBin Final Disposal: RCRA Hazardous Waste Incineration Segregation->FinalBin Quench->Segregation Post-Deactivation

Figure 1: Operational workflow for segregating and treating alkylating agent waste.

Operational Disposal Protocols

Protocol A: Bulk Waste (Solid or Solution)

For quantities >500 mg or reaction mixtures.

Do NOT attempt to chemically neutralize large quantities of bulk active material in the lab, as the exothermic nature of the reaction can generate toxic vinyl ketone vapors.

  • Segregation:

    • Classify as "Halogenated Organic Waste" .

    • Use a High-Density Polyethylene (HDPE) or amber glass container.

    • Incompatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., nitric acid, peroxides) or strong bases, which can trigger violent decomposition.

  • Labeling:

    • Affix a hazardous waste tag immediately.[2]

    • Chemical Name: Write out the full name. Do not use abbreviations or structure drawings alone.

    • Hazard Checkboxes: Mark "Toxic," "Corrosive," and "Halogenated."

  • Storage:

    • Store in a secondary containment tray in a cool, ventilated satellite accumulation area until pickup.

Protocol B: Chemical Deactivation (Quenching)

For glassware rinsing, spill cleanup, or trace residues (<100 mg).

This protocol converts the reactive alkyl bromide into a stable, water-soluble thiosulfate adduct, preventing downstream exposure to dishwashing staff.

Mechanism:



Reagents:

  • Sodium Thiosulfate (

    
    ), 10% w/v aqueous solution.
    
  • Sodium Bicarbonate (

    
    ), solid or saturated solution.
    

Step-by-Step Procedure:

  • Preparation: Wear nitrile gloves, lab coat, and safety glasses. Work in a fume hood.

  • Dissolution: If the residue is solid, dissolve it in a minimal amount of acetone or ethanol.

  • Quenching:

    • Add the 10% Sodium Thiosulfate solution to the residue (ratio: ~20 mL solution per 100 mg residue).

    • Stir or swirl the mixture at room temperature for 24 hours .

    • Note: The solution may become cloudy or change color; this is normal.

  • Neutralization: Check pH. If acidic (due to HBr generation), buffer with Sodium Bicarbonate until pH is neutral (pH 6-8).

  • Disposal: The deactivated mixture is now a non-volatile aqueous waste. Dispose of it in the Aqueous/Organic Mixture waste stream (do not pour down the drain unless explicitly authorized by your facility's EHS).

Emergency Procedures: Spill Management

Scenario: A vial containing 1g of solid 3-Bromo-1-(1H-imidazol-5-yl)propan-1-one drops and shatters outside the hood.

  • Evacuate & Alert: Clear the immediate area. The compound is a potential lachrymator (tear-inducing).

  • PPE Upgrade: Wear double nitrile gloves and a fit-tested N95 or half-mask respirator with organic vapor cartridges if dust is visible.

  • Containment:

    • Cover the spill gently with vermiculite or chem-sorb pads to prevent dust dispersion.

    • Do NOT use paper towels initially, as they offer no barrier to the chemical.

  • Decontamination:

    • Scoop absorbed material into a wide-mouth jar.

    • Wipe the surface with 10% Sodium Thiosulfate solution (see Protocol B) to deactivate residues.

    • Follow with a soap and water wash.[3][4][5][6][7]

  • Waste Entry: Label the jar as "Debris contaminated with Alkylating Agent/Corrosive."

Regulatory Compliance (RCRA)

While this specific compound may not have a dedicated "P-list" or "U-list" number under US EPA RCRA regulations, it must be characterized by the generator based on its properties:

  • Characteristic of Toxicity: Due to the alkylating nature (mutagenic potential).

  • Characteristic of Corrosivity: If the pH of aqueous solutions is <2 or >12.5.

Documentation Requirement: Maintain a log of the quenching process (Protocol B) if performed, noting the date, mass deactivated, and final pH. This serves as proof of "treatment in container" (if allowed by local EHS) or waste characterization.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Lunn, G., & Sansone, E. B. (1994).[8] Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience. (Detailed protocols for alkylating agent deactivation).

  • University of Wisconsin-Madison EHS. (2024). Chemical Disposal Procedures: Alkylating Agents. [Link]

Sources

Handling

Personal protective equipment for handling 3-Bromo-1-(1H-imidazol-5-YL)propan-1-one

Topic: Content Type: Technical Safety Guide & Operational Protocol[1][2] Executive Safety Summary: The "Why" Behind the Protocol 3-Bromo-1-(1H-imidazol-5-yl)propan-1-one is not a generic reagent; it is a bifunctional int...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Safety Guide & Operational Protocol[1][2]

Executive Safety Summary: The "Why" Behind the Protocol

3-Bromo-1-(1H-imidazol-5-yl)propan-1-one is not a generic reagent; it is a bifunctional intermediate combining a basic imidazole ring with a reactive alkyl bromide tail. This specific structure dictates your safety strategy.

  • The Alkyl Bromide Moiety: This functional group (

    
    ) is a primary alkylating agent. It presents a high risk of DNA alkylation (mutagenicity) and can cause delayed, deep-tissue chemical burns that may not be immediately painful upon contact.
    
  • The Imidazole Ring: This introduces biological activity and potential sensitization.

  • The Ketone Linker: Increases the electrophilicity of the molecule, potentially enhancing its reactivity toward biological nucleophiles (proteins/DNA).

Core Directive: Treat this compound as a Corrosive, Lachrymator, and Potential Mutagen . Standard "lab coat and glasses" protocols are insufficient. You must employ a Barrier-in-Depth strategy.

Risk-Based PPE Selection Matrix

Do not rely on a single layer of protection. Use this matrix to select PPE based on the specific operation you are performing.

Protection ZoneStandard Operation (Weighing <1g, Closed Transfer)High-Risk Operation (Synthesis, Spills, >1g Handling)Technical Rationale
Ocular Chemical Splash Goggles (Indirect Vent)Face Shield + Chemical Splash GogglesDusts and vapors from haloketones are severe lachrymators. Safety glasses allow vapor entry.
Dermal (Hands) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Laminate Film (Silver Shield/4H) under NitrileAlkyl bromides can permeate thin nitrile. Laminate film provides >8hr breakthrough time.
Respiratory Fume Hood (Sash at 18")PAPR or Full-Face Respirator (P100/OV Cartridge)If engineering controls fail, organic vapor (OV) protection is required due to volatility; P100 covers dust.
Body Tyvek® Lab Coat (Elastic cuffs)Chemical Resistant Apron or Tychem® SuitCotton absorbs alkylating agents, holding them against the skin. Non-woven synthetics (Tyvek) shed particles.

Critical Workflow: The "Double-Glove" Technique

For alkyl bromides, glove permeation is the most common failure point. Follow this specific donning protocol to ensure barrier integrity.

  • Inspect: Check all gloves for pinholes by trapping air and squeezing.

  • Layer 1 (Inner): Don a bright-colored nitrile glove (e.g., orange or purple). This serves as a breach indicator.

  • Layer 2 (Outer): Don a standard blue/white nitrile glove.

    • If handling >1g or liquid solutions: Wear Silver Shield/Laminate gloves as Layer 1, then Nitrile as Layer 2 for dexterity.

  • The "Tuck": Tape the cuff of the outer glove over the sleeve of your Tyvek coat. This prevents powder from migrating up the wrist.

  • Change Frequency: Replace the outer glove every 30 minutes or immediately upon splash contact.

Operational Safety Logic (Decision Tree)

The following diagram illustrates the decision-making process for handling this compound, integrating engineering controls with PPE escalation.

SafetyLogic Start Start: Handling 3-Bromo-1-(1H-imidazol-5-yl)propan-1-one StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Weighing Solution Liquid / Solution StateCheck->Solution Reaction/Workup Hood Engineering Control: Chemical Fume Hood Required (Face Velocity: 80-100 fpm) Solid->Hood Solution->Hood QuantCheck Quantity > 1 gram? PPE_Level1 PPE Level 1: - Double Nitrile Gloves - Splash Goggles - Tyvek Coat QuantCheck->PPE_Level1 No PPE_Level2 PPE Level 2 (High Risk): - Laminate Liner Gloves - Face Shield + Goggles - P100/OV Respirator (if outside hood) QuantCheck->PPE_Level2 Yes Hood->QuantCheck Action Proceed with Synthesis/Handling PPE_Level1->Action PPE_Level2->Action

Caption: Operational decision tree for selecting PPE based on physical state and quantity thresholds.

Emergency Response & Decontamination

Because this compound is an alkylating agent, speed is critical. "Wait and see" results in permanent tissue damage.

A. Skin Contact (The "Flush and Soap" Rule)

Alkyl halides are lipophilic; water alone is often insufficient to remove them from skin pores.

  • Immediate Action: Doff contaminated PPE immediately.[3] Do not pull contaminated gloves over clean skin.

  • Flush: Rinse with tepid water for 5 minutes.

  • Soap: Scrub with soft soap (liquid hand soap) and water. The surfactant is necessary to solubilize the organic bromide.

  • Rinse: Continue flushing for 15 minutes total.

  • Medical: Seek evaluation. Delayed burns are common with bromo-compounds.

B. Spill Management (Solid/Powder)
  • Isolate: Evacuate the immediate area.

  • PPE: Don Level 2 PPE (see Matrix above).

  • Neutralization: Do not use water (hydrolysis may release HBr gas).

  • Cleanup:

    • Cover spill with a Dry Absorbent (Vermiculite or chemically treated pads).

    • Scoop into a wide-mouth jar.

    • Wipe surface with a dilute solution of Sodium Thiosulfate (5% aq). Thiosulfate acts as a nucleophile to quench the alkyl bromide, converting it to a less toxic species [1].

Waste Disposal Specifications

Never dispose of this compound down the drain. It is toxic to aquatic life and persists in water systems.

  • Stream: Halogenated Organic Waste.

  • Segregation: Keep separate from strong oxidizers (e.g., nitric acid) to prevent exothermic decomposition.

  • Labeling: Clearly mark as "Alkylating Agent" and "Lachrymator" on the waste tag to protect EHS personnel.

References

  • Centers for Disease Control and Prevention (CDC). Medical Management Guidelines for Methyl Bromide (Dermal Absorption Risks). Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Methyl Bromide (Mutagenicity Warnings). Retrieved from [Link]

  • ILC Dover. Pharmaceutical Powder Handling: Containment Strategies. Retrieved from [Link]

Sources

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